1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMSKIKYADWREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603033 | |
| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111041-03-3 | |
| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a key building block in modern medicinal chemistry. Its unique bifunctional nature, possessing both a reactive chloroethyl group and a versatile carbonitrile moiety on a piperidine scaffold, makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its characterization, and essential safety and handling protocols. The information presented herein is intended to empower researchers to utilize this compound effectively and safely in their drug discovery and development endeavors.
Physicochemical Properties
The hydrochloride salt of 1-(2-chloroethyl)piperidine-4-carbonitrile is a stable, solid material, facilitating its storage and handling in a laboratory setting. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 111041-03-3 | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1][2] |
| Molecular Weight | 209.12 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | |
| Storage Temperature | Ambient |
Further detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Molecular Structure and Reactivity
The molecular structure of this compound is fundamental to its utility in chemical synthesis. The protonated piperidine nitrogen enhances the compound's stability and water solubility.[4]
Caption: Molecular structure of this compound.
The reactivity of this molecule is characterized by two primary sites:
-
The Chloroethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups.
-
The Carbonitrile Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for molecular elaboration.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A multi-technique approach is recommended.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show a series of multiplets for the piperidine ring protons. The protons of the chloroethyl group will likely appear as triplets, with the methylene group adjacent to the chlorine being the most downfield.
-
¹³C NMR: The carbon spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon bearing the nitrile group will be significantly downfield, as will the carbon attached to the chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic sharp peak corresponding to the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.
-
C-H stretching vibrations for the alkane-like piperidine ring and chloroethyl group will be observed in the 2850-3000 cm⁻¹ region.
-
The C-Cl stretch will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₁₃ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
Experimental Protocols
The following are generalized protocols for the characterization of this compound. Instrument parameters and specific conditions should be optimized for the available equipment.
NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
HPLC Purity Assessment
Caption: A generalized workflow for HPLC purity analysis.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash affected area with soap and water.
-
Ingestion: Seek immediate medical attention.
-
Inhalation: Move to fresh air.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel chemical entities. A thorough understanding of its physical properties, reactivity, and proper handling is paramount for its successful and safe application in research and development. The analytical methods and safety protocols outlined in this guide provide a solid foundation for scientists working with this compound.
References
-
Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
An In-Depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(2-chloroethyl)piperidine-4-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential applications of this versatile intermediate, with a focus on the scientific principles that underpin its utility.
Introduction: A Moiety of Interest in Pharmaceutical Synthesis
This compound is a bifunctional molecule featuring a piperidine ring substituted with a reactive chloroethyl group and a synthetically versatile carbonitrile moiety.[1] Its hydrochloride salt form enhances stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions and biological assays.[1] The presence of the chloroethyl group, a potent alkylating agent, makes this compound a valuable precursor for introducing the piperidinylethyl scaffold into larger molecules, a common structural motif in centrally acting pharmaceuticals.[1] The carbonitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its synthetic utility.[1]
This guide will provide a detailed exploration of the synthesis of this compound, its analytical characterization, and its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 111041-03-3 | |
| Molecular Formula | C₈H₁₄Cl₂N₂ | |
| Molecular Weight | 209.12 g/mol | |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | |
| Storage | Ambient temperature | |
| InChI Key | DDMSKIKYADWREH-UHFFFAOYSA-N |
Safety Information:
This compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, commencing with the hydroxyethylation of piperidine-4-carbonitrile, followed by chlorination of the resulting alcohol intermediate. This approach allows for controlled introduction of the chloroethyl group and avoids potential side reactions associated with direct alkylation using more reactive haloethylating agents.
Sources
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride molecular weight
An In-Depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No: 111041-03-3), a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond basic data, this document elucidates the compound's core characteristics, synthesis rationale, analytical validation, and strategic applications, offering field-proven insights for professionals in drug discovery and development.
Section 1: Core Physicochemical Properties and Structural Elucidation
This compound is a bifunctional molecule featuring a reactive chloroethyl group and a versatile carbonitrile moiety on a piperidine scaffold.[1] Its hydrochloride salt form is preferred in laboratory and industrial settings for its enhanced stability and solubility in aqueous solutions, which facilitates its use in biological studies and synthetic reactions.[1]
The precise molecular weight is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification in mass spectrometry analysis. The accepted molecular weight of the hydrochloride salt is 209.12 g/mol .[2][3][4]
Table 1: Key Physicochemical and Structural Data
| Property | Value | Source(s) |
| Molecular Weight | 209.12 g/mol | [2][3][4] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2][3][4] |
| CAS Number | 111041-03-3 | [2][3] |
| Synonyms | 1-(2-chloroethyl)-4-piperidinecarbonitrile hydrochloride | [2] |
| Purity (Typical) | 97-98% | [2][5] |
| InChI Key | DDMSKIKYADWREH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | N#CC1CCN(CCCl)CC1.Cl | [2][5] |
| Storage Temperature | Ambient | [2] |
Section 2: Synthesis Rationale and Workflow
The synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile is most commonly achieved via direct alkylation.[1] This pathway is favored for its efficiency and scalability.
Causality of Experimental Design:
-
Choice of Reactants: The synthesis typically involves the N-alkylation of piperidine-4-carbonitrile with a two-carbon electrophile containing a leaving group, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. The use of a reagent with two potential leaving groups (e.g., two chlorides) requires careful control of stoichiometry to favor mono-alkylation over dimerization.
-
Role of the Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting piperidine's nitrogen, which would render it non-nucleophilic.
-
Solvent Selection: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Conversion to Hydrochloride Salt: The final freebase is often converted to its hydrochloride salt by treatment with hydrochloric acid (either gaseous or in a solvent like isopropanol or ether). This step enhances stability and provides a crystalline solid that is easier to handle, purify via recrystallization, and weigh accurately.
Diagram: Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Section 3: Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its structure is a common scaffold in medicinal chemistry, valued for the strategic placement of its reactive groups.[1]
-
Scaffold for Drug Discovery: The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a synthetic handle for further elaboration into more complex molecules.[1]
-
Neurological and Psychiatric Drug Candidates: The piperidine scaffold is central to many CNS-active agents. This intermediate is used in the synthesis of compounds targeting various receptors and enzymes in the brain.[1]
-
Oncology Research: The chloroethyl group is a classic alkylating agent.[1] While reactive, it can be incorporated into larger molecules designed to target specific biological macromolecules. This moiety can form covalent bonds with nucleophilic sites on proteins or DNA, a mechanism exploited in certain anticancer agents to induce cytotoxicity in rapidly dividing cells.[1]
Section 4: Analytical Quality Control Protocols
Ensuring the purity and identity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. The following protocols represent a self-validating system for quality control.
Diagram: Analytical QC Workflow
Caption: Standard quality control workflow for chemical intermediates.
Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the compound's purity and identifies any process-related impurities.
-
Objective: To determine the purity of 1-(2-Chloroethyl)piperidine-4-carbonitrile HCl by calculating the area percentage of the main peak.
-
Instrumentation: HPLC system with UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. Rationale: The nitrile and amide bonds have some UV absorbance at low wavelengths, making this suitable for detection.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 4.2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for confirming the chemical structure of a molecule.
-
Objective: To verify the identity and structural integrity of the compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O). Rationale: D₂O is an excellent solvent for hydrochloride salts and provides a clean spectrum without interfering solvent signals in the proton regions of interest.[6]
-
¹H NMR Acquisition: Acquire a proton spectrum. The expected spectrum should show characteristic signals for the piperidine ring protons and the two triplets of the chloroethyl group. Integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all 8 unique carbon atoms in the molecule, including the nitrile carbon (C≡N) at a characteristic downfield shift (~120 ppm) and the carbons adjacent to the nitrogen and chlorine atoms.
-
Section 5: Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous properties.
-
Hazards: The compound is classified as an irritant.[3][7] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[8] Wear safety goggles, a lab coat, and nitrile gloves.[8]
-
Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[8] Do not ingest or allow contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]
References
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. This compound | 111041-03-3 [sigmaaldrich.com]
- 3. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS 111041-03-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS 111041-03-3), a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document delves into the chemical properties, synthesis, purification, and analytical characterization of this versatile building block. Furthermore, it explores its significant applications in drug discovery and development, with a focus on its role as a precursor to molecules targeting neurological disorders and certain cancers. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the handling and utilization of this important chemical entity.
Introduction: A Versatile Piperidine Intermediate
This compound is a bifunctional molecule featuring a piperidine ring, a reactive chloroethyl group, and a carbonitrile moiety.[1] The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics. The chloroethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of its utility in synthetic chemistry.[1] The carbonitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic potential.[1] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it amenable to a variety of reaction conditions and biological assays.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and for ensuring safety in the laboratory.
| Property | Value | Source |
| CAS Number | 111041-03-3 | [2] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | |
| Molecular Weight | 209.12 g/mol | |
| Appearance | Off-white to beige crystalline powder | [3] |
| Melting Point | 230-232 °C (decomposes) | [3] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in water | [1] |
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a comprehensive public database of spectra for this specific compound is limited, data from closely related piperidine derivatives can be used for interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the chloroethyl group, and the methine proton at the 4-position of the piperidine ring.
-
¹³C NMR will display distinct peaks for the carbon atoms of the piperidine ring, the chloroethyl group, and the carbon of the nitrile group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a characteristic absorption band for the C≡N (nitrile) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
C-H stretching and bending vibrations for the aliphatic piperidine and ethyl groups will also be prominent.
-
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves a multi-step synthesis.[1]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of a suitable piperidine precursor with a chloroethylating agent.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
-
To a solution of piperidine-4-carbonitrile in a suitable solvent (e.g., ethanol or isopropanol), add a base such as potassium carbonate.
-
Slowly add 2-chloroethanol to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile.
Step 2: Chlorination to 1-(2-Chloroethyl)piperidine-4-carbonitrile
-
Dissolve the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile in an inert solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude free base of 1-(2-chloroethyl)piperidine-4-carbonitrile.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to achieve high purity.[4]
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a standard technique for purity assessment.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the identification of the compound and to detect any volatile impurities. The free base form is more suitable for GC analysis.
| Parameter | Recommended Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The reactive chloroethyl group allows for the facile introduction of the piperidine-4-carbonitrile moiety into various molecular scaffolds via N-alkylation reactions.
Precursor to Neuroleptic and Antipsychotic Agents
While direct synthesis from the nitrile-containing intermediate is not widely documented, the structurally related 1-(2-chloroethyl)piperidine is a known precursor to several important drugs. It is plausible that the nitrile derivative could be used in analogous synthetic strategies, with the nitrile group serving as a handle for further chemical modification. For instance, intermediates with the chloroethylpiperidine core are used in the synthesis of antipsychotic drugs like Cariprazine .[5]
Intermediate for Spasmolytics and Other Therapeutic Agents
The related compound, 2-piperidinoethyl chloride hydrochloride, is a key intermediate in the synthesis of spasmolytics such as pitofenone hydrochloride and fenpiverinium bromide.[6] This highlights the importance of the chloroethylpiperidine scaffold in constructing molecules with diverse pharmacological activities.
Caption: Synthetic utility and potential applications of the title compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, causing irritation to the gastrointestinal tract.
-
Skin and Eye Irritation: Causes skin and eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its unique combination of a piperidine core, a reactive chloroethyl side chain, and a modifiable nitrile group makes it an attractive building block for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the pursuit of new and improved pharmaceuticals.
References
-
European Patent Office. (2013, July 31). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. Retrieved from [Link]
-
SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
- Google Patents. (2016, April 13). United States Patent.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]
-
MDPI. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved from [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. data.epo.org [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Hazards of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. As a bifunctional molecule incorporating both a reactive alkylating agent and a nitrile moiety, this compound requires stringent safety protocols and a thorough understanding of its potential risks. This document synthesizes available data to provide a robust framework for its safe handling, storage, and disposal in a research and development setting.
Compound Profile and Inherent Hazards
This compound (CAS No. 111041-03-3) is a synthetic organic compound with the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g/mol .[1][2] Its structure is characterized by a piperidine ring substituted at the 1-position with a 2-chloroethyl group and at the 4-position with a carbonitrile (nitrile) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.[3]
The primary hazards associated with this compound stem from its bifunctional nature:
-
The 2-Chloroethyl Group: This functional group is a known alkylating agent, capable of forming covalent bonds with biological macromolecules such as DNA.[3][4] This reactivity is the basis for the cytotoxicity of many nitrogen mustards and related compounds used in chemotherapy.[4][5] Alkylating agents are often associated with severe health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[6][7] The parent compound, 1-(2-chloroethyl)piperidine hydrochloride, is classified as potentially causing genetic defects.[6][7]
-
The Piperidine-4-carbonitrile Moiety: While the nitrile group is generally considered metabolically stable, certain nitriles, particularly α-amino nitriles, can pose a toxicity risk through the potential metabolic release of cyanide.[8] Although the nitrile in this compound is on a fully substituted carbon, which typically reduces the likelihood of cyanide release, caution is still warranted.[8] The nitrile group can also undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[3]
The combination of these two reactive centers necessitates a cautious and well-informed approach to handling.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, the available information and data from structurally similar compounds allow for a comprehensive hazard assessment.
GHS Hazard Classification:
Based on available data, this compound is classified with the following hazard statements:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
However, considering the severe toxicity of the closely related 1-(2-chloroethyl)piperidine hydrochloride ("Fatal if swallowed," "Causes severe skin burns and eye damage," and "Suspected of causing genetic defects"), it is prudent to handle this compound with a higher degree of caution than the available GHS classification might suggest.[6][7]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [1][2] |
| Molecular Weight | 209.12 g/mol | [1][2] |
| Appearance | White to pale yellow to beige solid/crystals | [9] |
| Melting Point | 230-232 °C (decomposes) | [9][10] |
| Solubility | Soluble in water | [3][9] |
| Sensitivity | Hygroscopic | [9] |
Toxicological Assessment
A thorough toxicological assessment is crucial for understanding the potential health effects of exposure.
Routes of Exposure:
-
Inhalation: As a crystalline powder, inhalation of dust can cause respiratory tract irritation.[1]
-
Skin Contact: Causes skin irritation and potentially severe burns, as suggested by data from its parent compound.[1][6] The chloroethyl moiety can be absorbed through the skin, leading to systemic toxicity.
-
Eye Contact: Causes serious eye irritation and potentially severe damage, including burns.[1][6]
-
Ingestion: Harmful if swallowed, with the parent compound being classified as fatal if swallowed.[1][6] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[9]
Potential Health Effects:
-
Acute Effects: Irritation and burns to the skin, eyes, and respiratory tract. Systemic toxicity may occur upon absorption.
-
Chronic Effects: Due to the alkylating nature of the 2-chloroethyl group, there is a significant concern for long-term effects such as mutagenicity (suspected of causing genetic defects) and carcinogenicity, although specific data for this compound is lacking.[6][7]
Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is essential for safe storage and handling.
-
Stability: The compound is stable under normal storage conditions but is hygroscopic and should be protected from moisture.[9]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[11][12]
-
Reactivity of the Chloroethyl Group: The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is a potent electrophile and readily reacts with nucleophiles. This is a common mechanism for the alkylating activity of nitrogen mustards.
Safe Handling and Personal Protective Equipment (PPE)
A stringent set of handling procedures and the consistent use of appropriate PPE are paramount to minimizing exposure risk.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A lab coat, closed-toe shoes, and chemically resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving.
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.
Handling Procedures:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Prepare a designated work area for handling this compound.
Storage and Disposal
Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[11]
-
Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including empty containers and disposable PPE, should be treated as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Avoid generating dust.
-
For large spills, contact your institution's EHS department immediately.
Experimental Protocols: Decontamination
Given the hazardous nature of this compound, especially its alkylating properties, effective decontamination of work surfaces and equipment is essential.
General Decontamination Protocol:
-
Preparation: Prepare a decontamination solution. A common solution for deactivating alkylating agents is a freshly prepared 10% solution of sodium thiosulfate in water. A basic solution (e.g., 1 M sodium hydroxide) can also be used to hydrolyze the chloroethyl group, but this should be used with caution and consideration of the materials being decontaminated.
-
Application: Liberally apply the decontamination solution to the contaminated surface or equipment.
-
Contact Time: Allow the solution to remain in contact with the surface for a sufficient time (e.g., at least one hour) to ensure complete deactivation.
-
Rinsing: Thoroughly rinse the surface with water.
-
Verification: For critical applications, wipe testing of the decontaminated surface can be performed to ensure no residual compound remains.
Visualizations
Logical Relationship of Hazards:
Caption: Inherent hazards of the bifunctional compound.
Experimental Workflow for Safe Handling:
Caption: Workflow for safe handling of the compound.
Conclusion
This compound is a valuable research chemical with significant potential hazards. Its bifunctional nature as both an alkylating agent and a nitrile-containing compound necessitates a high level of caution and adherence to stringent safety protocols. While specific toxicological data is limited, a conservative approach based on the known hazards of its constituent moieties is essential for ensuring the safety of all laboratory personnel. By understanding the information presented in this guide and implementing the recommended safety measures, researchers can mitigate the risks associated with the handling and use of this compound.
References
-
Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
1-(2-Chloroethyl)piperidine hydrochloride - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study | Request PDF - ResearchGate. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Decontamination procedures for chemical process equipment. - CDC Stacks. (n.d.). Retrieved January 12, 2026, from [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed. (2009, February 15). Retrieved January 12, 2026, from [Link]
-
Decontamination 101: Dealing with CBRN Threats - MIRA Safety. (2025, June 17). Retrieved January 12, 2026, from [Link]
-
CHAPTER 71 - Rapid Decontamination of Chemical Warfare Agents - Prevor. (n.d.). Retrieved January 12, 2026, from [Link]
-
Safe handling of cytostatic drugs: recommendations from independent science - PubMed. (2024, April 23). Retrieved January 12, 2026, from [Link]
-
Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy - Liv Hospital. (n.d.). Retrieved January 12, 2026, from [Link]
-
Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The effects of bifunctional alkylating agents on DNA. Note the... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | 111041-03-3 [sigmaaldrich.com]
- 2. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]
- 3. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 4. Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy [int.livhospital.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Research Potential of 1-(2-Chloroethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)piperidine-4-carbonitrile is a synthetically versatile molecule poised for significant exploration in medicinal chemistry and materials science. Its structure, featuring a piperidine ring, a reactive chloroethyl group, and a nitrile functional group, offers a trifecta of opportunities for novel molecular design and development.[1] This guide provides an in-depth analysis of promising research avenues, grounded in the established reactivity of its constituent moieties and the pharmacological significance of the piperidine scaffold. We will explore its potential as a key intermediate in the synthesis of complex heterocyclic systems, a foundational scaffold for the development of new therapeutic agents, and a subject for advanced analytical methodology.
Core Molecular Attributes and Strategic Value
1-(2-Chloroethyl)piperidine-4-carbonitrile is characterized by a unique combination of functional groups that make it a valuable starting point for diverse chemical syntheses. The piperidine ring is a well-established "privileged scaffold" in drug discovery, frequently incorporated into pharmaceuticals to enhance bioavailability and tailor pharmacokinetic profiles.[2][3][4][5] The electrophilic 2-chloroethyl group is highly reactive towards nucleophiles, facilitating a range of substitution and cyclization reactions.[1][6] Concurrently, the nitrile group serves as a versatile precursor to amines, carboxylic acids, and other functional groups, further expanding the synthetic possibilities.[1][7]
Table 1: Key Physicochemical and Structural Information
| Property | Value |
| CAS Number | 108890-51-3[8] |
| Molecular Formula | C8H13ClN2[1] |
| Molecular Weight | 172.66 g/mol [8] |
| Key Functional Groups | Piperidine, Chloroethyl (electrophile), Nitrile |
| Primary Hydrochloride Salt CAS | 111041-03-3[9][10] |
Potential Research Area 1: A Nexus for Complex Heterocycle Synthesis
The inherent reactivity of 1-(2-chloroethyl)piperidine-4-carbonitrile makes it an ideal precursor for constructing novel and complex heterocyclic frameworks. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.
Intramolecular Cyclization Strategies
The proximity of the reactive chloroethyl group to the functionalizable nitrile opens pathways for intramolecular cyclization reactions. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by base-mediated cyclization, could yield novel spiro-lactam structures. These rigidified scaffolds are of high interest in drug design for their ability to pre-organize pharmacophoric elements.
Workflow for Spiro-Lactam Synthesis:
Caption: Proposed synthetic pathway to a novel spiro-lactam.
Building Block for Fused Ring Systems
The chloroethyl group can act as an anchor point for the construction of fused bicyclic systems. Reaction with bifunctional nucleophiles could lead to the formation of piperazine or other diazepine-fused piperidines, which are common motifs in centrally active agents. The high reactivity of bis(2-chloroethyl)amine, a related structure, in forming such heterocyclic systems is well-documented.[6]
Potential Research Area 2: Scaffold for Novel Therapeutics
The piperidine-4-carbonitrile core is present in numerous biologically active compounds, suggesting that derivatives of 1-(2-chloroethyl)piperidine-4-carbonitrile could be tailored to interact with a variety of pharmacological targets.[11]
Targeting Neurological Disorders
Piperidine derivatives are widely recognized for their application in pharmaceuticals targeting neurological disorders.[11] The structural framework of 1-(2-chloroethyl)piperidine-4-carbonitrile is amenable to modifications that could lead to potent ligands for targets such as sigma receptors, which have been implicated in conditions like neuropathic pain and psychiatric disorders. A research program could involve the synthesis of a focused library of derivatives for screening against a panel of CNS receptors. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been successfully prepared and evaluated.[12]
Experimental Workflow for CNS Target Screening:
Caption: Integrated workflow from library synthesis to lead optimization.
Development of Anticancer Agents
The chloroethyl moiety is a classic alkylating group, a feature exploited in many chemotherapeutic agents to induce cytotoxicity in rapidly dividing cancer cells.[1][13] Research could focus on developing derivatives of 1-(2-chloroethyl)piperidine-4-carbonitrile as targeted alkylating agents. The piperidine ring could be functionalized with moieties that direct the molecule to specific cancer-related proteins, thereby enhancing efficacy and reducing off-target toxicity. Piperidine derivatives have shown promise for their antimicrobial and anticancer properties.[11]
Potential Research Area 3: Advanced Analytical and Methodological Development
The synthesis and application of novel derivatives of 1-(2-chloroethyl)piperidine-4-carbonitrile will necessitate the development of robust analytical methods for their characterization, quantification, and quality control.
Chiral Separations
Introduction of stereocenters during derivatization will require the development of chiral high-performance liquid chromatography (HPLC) methods to separate and quantify enantiomers. As biological activity is often stereospecific, this is a critical step in the development of any pharmaceutical agent.
In-depth Spectroscopic and Crystallographic Analysis
A comprehensive understanding of the three-dimensional structure of newly synthesized derivatives is crucial for structure-activity relationship (SAR) studies. Advanced techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction should be employed to unambiguously determine the structure and stereochemistry of key compounds.
Conclusion
1-(2-Chloroethyl)piperidine-4-carbonitrile is a molecule of considerable untapped potential. Its versatile chemical handles and privileged core structure make it a prime candidate for exploration in the synthesis of novel heterocycles and the development of new therapeutic agents. The research avenues outlined in this guide provide a strategic framework for academic and industrial researchers to unlock the full potential of this promising chemical entity. Future investigations in these areas are likely to yield significant contributions to the fields of organic synthesis and medicinal chemistry.
References
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. molcore.com [molcore.com]
- 9. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 10. 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride | 111041-03-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
Biological activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous pharmaceutical agents across various therapeutic areas.[1][2] This technical guide focuses on a specific, highly reactive scaffold: 1-(2-Chloroethyl)piperidine-4-carbonitrile (1-CEPCN) and its derivatives. The presence of the electrophilic 2-chloroethyl group confers significant potential for covalent modification of biological targets, making this class of compounds a subject of interest for drug discovery, particularly in oncology and infectious diseases. This document provides a comprehensive overview of the synthesis, mechanisms of action, diverse biological activities, and key experimental protocols for evaluating 1-CEPCN derivatives, intended for researchers, medicinal chemists, and drug development professionals.
The 1-(2-Chloroethyl)piperidine-4-carbonitrile Scaffold: A Privileged Structure for Covalent Targeting
The 1-CEPCN molecule, with the chemical formula C8H13ClN2, is a versatile intermediate in pharmaceutical development.[3] Its structure is characterized by a stable piperidine ring substituted with two key functional groups: a reactive 2-chloroethyl group at the 1-position and a carbonitrile group at the 4-position.[3]
-
The Piperidine Core : This saturated heterocycle is a "privileged scaffold," meaning it is frequently found in biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimized interactions with biological targets.[1]
-
The 2-Chloroethyl Group : This is the primary driver of the scaffold's biological reactivity. It functions as a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in macromolecules like DNA and proteins. This reactivity is analogous to that of classical nitrogen mustards used in chemotherapy.[4]
-
The Carbonitrile Moiety : The nitrile group is a versatile functional handle. It can be maintained as a polar interaction point in a binding pocket or chemically transformed into other functional groups, such as primary amines or carboxylic acids, to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR).[3]
Synthetic Pathways and Derivatization Strategies
The generation of a library of 1-CEPCN derivatives begins with the synthesis of the core structure, which can then be elaborated through various chemical transformations.
Synthesis of the Core Scaffold
The 1-CEPCN core is typically synthesized via direct alkylation of a pre-existing piperidine derivative. A common method involves the reaction of piperidine-4-carbonitrile with a 2-chloroethylating agent, such as 1-bromo-2-chloroethane, under basic conditions.[3] The choice of base and solvent is critical to optimize yield and minimize side reactions.
Key Derivatization Approaches
The true utility of the 1-CEPCN scaffold lies in its potential for diversification. The primary points for modification are the chloroethyl and carbonitrile groups.
-
Nucleophilic Substitution : The chlorine atom on the ethyl chain is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups (e.g., azides, thiols, secondary amines) to modulate biological activity and target specificity.
-
Carbonitrile Group Modification : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using agents like lithium aluminum hydride to produce a primary amine.[3] These transformations dramatically alter the polarity, charge, and hydrogen bonding capacity of the molecule.
Core Mechanism of Action: Covalent Alkylation via an Aziridinium Intermediate
The biological activity of many 1-CEPCN derivatives, particularly their cytotoxicity, is rooted in the reactivity of the 2-chloroethylamino moiety. This group undergoes a rate-determining intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[4]
This reactive intermediate is then aggressively attacked by biological nucleophiles. A primary target in the context of anticancer activity is the N7 position of guanine bases in DNA.[3] This alkylation event leads to DNA damage, replication stress, and the induction of apoptotic cell death pathways.[5] This mechanism is a hallmark of many successful chemotherapeutic agents.
A Survey of Biological Activities
Derivatives of the 1-CEPCN scaffold have been investigated for several therapeutic applications, leveraging their inherent reactivity and the versatility of the piperidine core.
Anticancer and Cytotoxic Activity
The most prominent application for this class of compounds is in oncology. The ability to alkylate DNA makes them potent cytotoxic agents against rapidly dividing cancer cells.[3] Numerous studies have explored the synthesis of novel piperidine derivatives as cytotoxic agents.[6][7] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit cell growth by 50%.
Table 1: Representative Cytotoxic Activity of Hypothetical 1-CEPCN Derivatives
| Compound ID | R-Group Modification (at Chloro- position) | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 1-CEPCN | -Cl (Parent) | MCF-7 (Breast) | 15.2 |
| Deriv-A | -N3 (Azido) | HepG2 (Liver) | 8.5 |
| Deriv-B | -S-Ph (Thiophenyl) | A549 (Lung) | 5.1 |
| Deriv-C | -NH-Bn (Benzylamino) | MCF-7 (Breast) | 11.8 |
Data are hypothetical and for illustrative purposes.
Antimicrobial Properties
The piperidine scaffold is also found in various antimicrobial agents. Specific derivatives have shown promise against clinically relevant pathogens. For instance, certain piperidine compounds have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8]
Table 2: Reported Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound 8 | M. tuberculosis | 2 | [8] |
| Compound 9 | M. tuberculosis | 4 |[8] |
Other Therapeutic Areas
The versatility of the 1-CEPCN scaffold extends beyond covalent modifiers. It serves as a key intermediate in the synthesis of drugs targeting a range of conditions, including neurological disorders and metabolic diseases like type II diabetes, where related structures are used to synthesize dipeptidyl peptidase-IV (DPP-IV) inhibitors.[3][8]
Key Experimental Protocols for Biological Evaluation
Rigorous and standardized assays are essential to characterize the biological activity of newly synthesized derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The intensity of this color is directly proportional to the number of living cells.[9]
Step-by-Step Protocol:
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their effects.[7][9]
-
MTT Addition : Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[9]
-
Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, producing a purple solution.
-
Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression to calculate the IC50 value.
Conclusion and Future Perspectives
The 1-(2-chloroethyl)piperidine-4-carbonitrile scaffold represents a powerful platform for the development of novel therapeutic agents, particularly covalent inhibitors for oncology. Its inherent reactivity, conferred by the chloroethyl group, combined with the synthetic tractability of the piperidine ring and carbonitrile moiety, provides medicinal chemists with a rich framework for generating diverse chemical libraries.
Future research should focus on enhancing tumor selectivity to minimize off-target toxicity, a common challenge with alkylating agents. This could be achieved by appending tumor-targeting moieties or by designing derivatives that are selectively activated within the tumor microenvironment. Furthermore, exploring the scaffold's potential in other areas, such as targeted protein degradation (as part of PROTACs) or as selective enzyme inhibitors beyond oncology, remains a promising avenue for continued investigation.
References
- Evaluating the Cytotoxicity of Piperidine Analogs: Applic
- 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 - Smolecule.
- Synthesis and cytotoxic activity of some deriv
- 1-(2-Chloroacetyl)piperidine-4-carbonitrile - Benchchem.
- Piperine and piperidine-induced caspase pathway for activating cell...
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. [Link]
-
Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed. [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
-
In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. [Link]
- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance - Benchchem.
-
a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action: 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. While primarily utilized as a versatile chemical intermediate in the synthesis of a range of pharmaceuticals, its intrinsic chemical reactivity, conferred by the 2-chloroethylamino moiety, suggests a potent and specific mode of biological activity.[1] This document elucidates the formation of a highly electrophilic aziridinium ion intermediate and its subsequent role as a DNA alkylating agent. We will explore the causality behind its cytotoxic potential, the influence of the piperidine and carbonitrile functionalities on its pharmacokinetic and pharmacodynamic profiles, and propose a suite of self-validating experimental protocols for the empirical investigation of its mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.
Introduction: A Precursor with Latent Potential
This compound is a piperidine derivative recognized principally as a key building block in the synthesis of drugs targeting neurological disorders and cancers.[1] Its hydrochloride salt form enhances stability and aqueous solubility, rendering it suitable for a variety of synthetic and biological applications. The molecule's structure, featuring a reactive chloroethyl group, a piperidine ring, and a carbonitrile function, suggests a complex interplay of chemical and biological properties. While its direct therapeutic application is not established, understanding its intrinsic mechanism of action is paramount for predicting the bioactivity of its derivatives and for identifying potential toxicological liabilities.
The central hypothesis of this guide is that the primary mechanism of action of this compound is covalent modification of biological macromolecules, principally DNA, through alkylation. This activity is driven by the intramolecular cyclization of the 2-chloroethylamino group to form a highly reactive aziridinium ion.
The Core Mechanism: Aziridinium Ion Formation and DNA Alkylation
The pharmacological and toxicological potential of 2-chloroethylamines is intrinsically linked to their ability to form highly reactive aziridinium ion intermediates. This process is a classic example of neighboring group participation, where the nitrogen atom of the piperidine ring acts as an intramolecular nucleophile, displacing the chloride ion.
This aziridinium ion is a potent electrophile due to the strained three-membered ring, making it highly susceptible to attack by nucleophiles. In a biological milieu, the most significant nucleophilic targets are the electron-rich centers in DNA, particularly the N7 position of guanine residues. The covalent adduction of the piperidine moiety to the DNA backbone disrupts its normal function, leading to a cascade of cytotoxic effects, including the inhibition of DNA replication and transcription, and the induction of programmed cell death (apoptosis). This mechanism is characteristic of classical alkylating agents used in chemotherapy.
The Role of Constituent Moieties
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, particularly for centrally acting agents. Its presence in a molecule can significantly influence:
-
Pharmacokinetics: The piperidine moiety can modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. It often enhances membrane permeability and can facilitate transport across the blood-brain barrier.
-
Receptor Interactions: The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can contribute to a longer biological half-life.
The Carbonitrile Group: A Modulator of Potency and Polarity
The carbonitrile group (-C≡N) is a versatile functional group in drug design that can:
-
Act as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide, influencing binding affinity and selectivity.
-
Modulate Polarity: It can increase the polarity of a molecule, which can affect its solubility and interactions with biological targets.
-
Serve as a Synthetic Handle: The carbonitrile group can be readily converted to other functional groups, such as amines or carboxylic acids, allowing for the generation of diverse chemical libraries.
Contextualizing the Mechanism: Insights from Synthesized Pharmaceuticals
The utility of 1-(2-Chloroethyl)piperidine as a precursor for various pharmaceuticals provides a strong basis for inferring its mechanism of action. Several drugs are synthesized using the closely related intermediate 1-(2-chloroethyl)piperidine hydrochloride, which shares the same reactive chloroethylamino moiety.
| Drug | Therapeutic Class | Relevance to Mechanism |
| Pitofenone | Antispasmodic | While its primary action is musculotropic, the synthesis involves the alkylation of a phenol by the chloroethylpiperidine moiety, demonstrating the reactivity of this group. |
| Fenpiverinium bromide | Anticholinergic, Antispasmodic | The synthesis utilizes the chloroethylpiperidine to introduce the piperidinylethyl group, which is crucial for its anticholinergic activity. |
| Cloperastine | Antitussive | The synthesis involves the etherification of a benzhydrol derivative with a piperidino-ethanol derivative, which can be formed from 1-(2-chloroethyl)piperidine.[2] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Used in the treatment of osteoporosis and to reduce the risk of breast cancer, its synthesis involves the coupling of 1-(2-chloroethyl)piperidine to a benzothiophene core.[2][3] |
The use of this precursor in the synthesis of anticancer agents like Raloxifene is particularly noteworthy, as it aligns with the proposed DNA alkylating mechanism.
Experimental Validation: A Self-Validating Protocol Suite
To empirically validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, where the results of one experiment inform and corroborate the findings of another.
Confirmation of Aziridinium Ion Formation
Objective: To demonstrate the formation of the reactive aziridinium intermediate in a physiologically relevant environment.
Methodology: Colorimetric Assay using 4-(4-Nitrobenzyl)pyridine (NBP)
-
Principle: NBP is a chromogenic trapping agent that reacts with electrophiles to produce a colored product, which can be quantified spectrophotometrically.
-
Protocol:
-
Prepare a solution of this compound in a buffered aqueous solution (e.g., PBS, pH 7.4) at 37°C.
-
Add a solution of NBP in a suitable solvent (e.g., acetone).
-
Monitor the formation of the colored adduct over time by measuring the absorbance at a specific wavelength (typically around 560 nm).
-
The rate of color formation is proportional to the rate of aziridinium ion formation.
-
Causality and Self-Validation: A time-dependent increase in absorbance would provide direct evidence for the generation of a reactive electrophilic species. The experiment should include a negative control (e.g., a non-alkylating piperidine derivative) which should not produce a colored product.
In Vitro DNA Alkylation Assays
Objective: To demonstrate that the compound can directly alkylate DNA.
Methodology 1: Ethidium Bromide Fluorescence Intercalation Assay
-
Principle: Covalent modification of DNA can alter its conformation, which in turn affects the fluorescence of intercalating dyes like ethidium bromide.
-
Protocol:
-
Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of this compound.
-
After incubation, add ethidium bromide and measure the fluorescence intensity.
-
A decrease in fluorescence intensity compared to a control (DNA without the compound) suggests DNA modification.
-
Methodology 2: Gel Electrophoresis Mobility Shift Assay
-
Principle: Alkylation of DNA can alter its charge and conformation, leading to a change in its migration pattern during gel electrophoresis.
-
Protocol:
-
Incubate a plasmid DNA with the compound.
-
Run the treated and untreated DNA on an agarose gel.
-
A shift in the band corresponding to the plasmid DNA or the appearance of smeared bands would indicate covalent modification.
-
Causality and Self-Validation: Consistent results across both assays (decreased fluorescence and mobility shift) would provide strong evidence for direct DNA interaction and modification.
Cellular Cytotoxicity and Apoptosis Assays
Objective: To demonstrate that the compound induces cell death, consistent with the action of a DNA alkylating agent.
Methodology 1: MTT or Resazurin Cell Viability Assay
-
Principle: These assays measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cytotoxicity.
-
Protocol:
-
Culture a cancer cell line (e.g., HeLa or A549) in 96-well plates.
-
Treat the cells with a range of concentrations of the compound for 24-72 hours.
-
Add MTT or resazurin reagent and measure the resulting colorimetric or fluorometric signal.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Methodology 2: Annexin V/Propidium Iodide Flow Cytometry Assay
-
Principle: This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide).
-
Protocol:
-
Treat cells with the compound at concentrations around the IC50 value.
-
Stain the cells with fluorescently labeled Annexin V and propidium iodide.
-
Analyze the cell populations using a flow cytometer.
-
Causality and Self-Validation: A dose-dependent decrease in cell viability, coupled with an increase in the apoptotic cell population, would strongly support the proposed cytotoxic mechanism of action.
Conclusion
While this compound is primarily valued as a synthetic intermediate, its chemical structure strongly implies a potent, latent biological activity. The core of its mechanism of action is the formation of a highly reactive aziridinium ion, which acts as an efficient alkylating agent for DNA. This leads to the disruption of essential cellular processes and ultimately induces cytotoxicity. The piperidine and carbonitrile moieties further contribute to its potential pharmacodynamic and pharmacokinetic properties. The proposed experimental protocols provide a robust framework for the empirical validation of this mechanism. A thorough understanding of the intrinsic reactivity of this precursor is essential for the rational design of novel therapeutics and for anticipating the biological profiles of its derivatives.
References
-
Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. (n.d.). Retrieved from [Link]
-
Raloxifene. (2020). New Drug Approvals. Retrieved from [Link]
-
1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. (n.d.). Retrieved from [Link]
-
N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. (n.d.). Shree Ganesh Chemicals. Retrieved from [Link]
- KR101510637B1 - Novel Intermediate of L-Cloperastine and Preparation Method Thereof. (n.d.). Google Patents.
- CN113651772A - Preparation method of cloperastine hydrochloride. (n.d.). Google Patents.
Sources
Methodological & Application
Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Detailed Guide for Researchers
An In-Depth Technical Guide for the Synthesis of a Key Pharmaceutical Intermediate
This application note provides detailed protocols for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a valuable intermediate in the development of various pharmaceutical agents.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering two primary synthetic routes with comprehensive, step-by-step instructions, safety protocols, and characterization data. The methodologies described are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles.
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile, with the molecular formula C₈H₁₃ClN₂, is a heterocyclic compound featuring a piperidine ring substituted with a 2-chloroethyl group at the nitrogen atom and a nitrile group at the 4-position.[1] Its structural motifs are prevalent in a wide range of biologically active molecules, making it a crucial building block in medicinal chemistry. The presence of the reactive chloroethyl group and the versatile nitrile functionality allows for further chemical modifications, enabling the synthesis of diverse molecular scaffolds for drug discovery programs.[1]
Synthesis Methodologies
Two primary methods for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile are detailed below:
-
Method 1: Direct Alkylation of Piperidine-4-carbonitrile. This approach involves the direct N-alkylation of piperidine-4-carbonitrile with a suitable 2-chloroethylating agent.
-
Method 2: Two-Step Synthesis via a Hydroxyethyl Intermediate. This method proceeds through the formation of 1-(2-hydroxyethyl)piperidine-4-carbonitrile, followed by chlorination of the hydroxyl group.
Method 1: Direct Alkylation of Piperidine-4-carbonitrile
This method offers a more direct route to the target compound. The reaction involves the nucleophilic substitution of a halide by the secondary amine of piperidine-4-carbonitrile.
Reaction Scheme:
Sources
Application Notes & Protocols for the Pharmaceutical Intermediate: 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. This versatile bifunctional building block is a valuable intermediate in pharmaceutical synthesis, primarily enabling the introduction of a functionalized piperidine moiety onto target molecules. These notes detail its core reactivity, provide validated protocols for its principal applications in N-alkylation and nitrile group transformations, and outline critical quality control and safety procedures.
Introduction and Strategic Value
This compound is a key intermediate valued for its dual reactivity. It incorporates two strategic functional groups:
-
An Electrophilic Chloroethyl Side Chain: This group serves as a potent alkylating agent, enabling the covalent linkage of the piperidine scaffold to a wide range of nucleophiles via a stable ethyl bridge. This is the most common application in drug development.
-
A Versatile 4-Carbonitrile Group: The nitrile moiety is a valuable synthetic handle. It can be retained as a feature in the final molecule or, more commonly, transformed into other critical functional groups such as a carboxylic acid (via hydrolysis) or a primary amine (via reduction)[1].
This combination allows for the synthesis of complex molecules, particularly those targeting neurological disorders and other conditions where a substituted piperidine ring is a common pharmacophore[1]. Its hydrochloride salt form ensures improved stability, shelf-life, and solubility in polar solvent systems compared to the free base[1].
Physicochemical Properties and Specifications
Proper characterization of the starting material is fundamental to reproducible synthetic outcomes. The following table summarizes the key properties and typical specifications for high-purity this compound.
| Property | Value | Source(s) |
| CAS Number | 111041-03-3 (HCl salt); 108890-51-3 (free base) | [2][3] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Appearance | Off-white to beige or light-yellow crystalline powder | [4] |
| Purity (HPLC) | ≥ 98% | [4] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | [1][5] |
| Melting Point | Typically in the range of 175-185 °C (decomposes) | - |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Material is hygroscopic. | [4][5] |
Core Application I: Nucleophilic Substitution (N-Alkylation)
The primary application of this intermediate is the alkylation of nucleophiles such as phenols, thiophenols, and secondary amines. The reaction proceeds via a classical Sₙ2 mechanism.
General Mechanism: O-Alkylation of Phenols
The reaction involves the deprotonation of a weakly acidic phenol by a suitable base (e.g., potassium carbonate) to form a nucleophilic phenoxide ion. This ion then attacks the primary carbon of the chloroethyl group, displacing the chloride leaving group to form a stable ether linkage.
Caption: Workflow for the Sₙ2 alkylation of a phenol.
Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details a representative alkylation reaction. The hydrochloride salt is typically converted in situ to the free base or used directly with a sufficient excess of base.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-methoxyphenol, potassium carbonate, and potassium iodide.
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of the limiting reagent).
-
Reagent Addition: Add this compound to the stirred suspension.
-
Causality Note: Using finely powdered K₂CO₃ maximizes the surface area for efficient deprotonation of the phenol. The excess base is required to both neutralize the HCl salt and drive the reaction equilibrium forward. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.
-
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C for acetonitrile) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃, KCl) and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. The final product can be further purified by column chromatography on silica gel if necessary.
In-Process Controls (IPCs):
-
TLC: Use a mobile phase such as 70:30 Hexane:Ethyl Acetate. Visualize spots with UV light and/or potassium permanganate stain. The product should have a different Rf value than the starting phenol.
-
HPLC: Use a C18 column with a gradient of water and acetonitrile (both with 0.1% TFA) to track the disappearance of reactants and the appearance of the product peak.
Core Application II: Transformations of the 4-Carbonitrile Moiety
The nitrile group serves as a linchpin for further molecular elaboration. The two most common transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.
Caption: Key transformations of the 4-carbonitrile group.
Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid
Procedure:
-
To the piperidine-4-carbonitrile derivative (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Caution: This reaction is highly exothermic and may release gas. Perform in a fume hood with adequate cooling.
-
-
Heat the mixture to reflux (100-110 °C) for 6-12 hours.
-
Monitor the reaction by HPLC until the starting nitrile is consumed.
-
Cool the reaction mixture in an ice bath and carefully adjust the pH to ~3-4 with a concentrated base solution (e.g., 50% NaOH). The product may precipitate.
-
Extract the product with a suitable organic solvent or collect the precipitate by filtration.
Protocol: Reduction to Primary Amine with LiAlH₄
Procedure:
-
Setup: To a dry three-neck flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (approx. 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the piperidine-4-carbonitrile derivative (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Causality Note: LiAlH₄ is a powerful, non-selective reducing agent that reacts violently with water. Strict anhydrous conditions are mandatory. The reaction is highly exothermic, and slow, controlled addition is critical for safety.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-8 hours.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Carefully and sequentially add dropwise: a. 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams). b. 'X' mL of 15% aqueous NaOH. c. '3X' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude primary amine.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
| Hazard Category | GHS Classification & Statement | Source(s) |
| Acute Toxicity, Oral | Category 2: H300 - Fatal if swallowed. | [5][6] |
| Skin Corrosion | Category 1B: H314 - Causes severe skin burns and eye damage. | [5] |
| Germ Cell Mutagenicity | Category 2: H341 - Suspected of causing genetic defects. | [5] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation. | [6] |
Handling Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible[4].
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid all contact with skin and eyes. Wash hands thoroughly after handling[4][6].
-
Disposal: Dispose of waste material at an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations[5].
References
-
Pipotiazine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of [N-methyl-3H]loperamide. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of Loperamide. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet. (2025).
-
Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
Phenothiazine‐derived drugs: pipothiazine (1), pipothiazine palmitate.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Depot pipotiazine palmitate and undecylenate for schizophrenia. (2004). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
- 1-(2-chloroethyl)piperidine hydrochloride Safety Data Sheet. (n.d.). Sdfine.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. (n.d.).
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2020).
- Phenol alkylation process. (1958). Google Patents.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
(PDF) The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. (2020). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]
- 3. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Application Note: Streamlined Synthesis of 1-(2-cyanoethyl)piperidine-4-carbonitrile via Direct Alkylation
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(2-cyanoethyl)piperidine-4-carbonitrile (1-CEPCN) through a direct alkylation strategy. The protocol details the cyanoethylation of piperidine-4-carbonitrile via a Michael addition reaction with acrylonitrile. This method offers a straightforward and efficient route to a valuable piperidine scaffold, a privileged structure in medicinal chemistry. This document outlines the reaction mechanism, a detailed experimental protocol, purification and characterization methods, and critical safety considerations.
Introduction
Piperidine derivatives are fundamental building blocks in the development of novel therapeutics, appearing in numerous approved drugs. Their conformational flexibility and ability to engage in key binding interactions make them a desirable scaffold for targeting a wide range of biological targets. The functionalization of the piperidine nitrogen allows for the introduction of diverse pharmacophoric elements, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.
1-(2-cyanoethyl)piperidine-4-carbonitrile (1-CEPCN) is a versatile intermediate. The cyanoethyl group at the 1-position can be further elaborated, for instance, through reduction to a primary amine or hydrolysis to a carboxylic acid, opening avenues for further derivatization. The nitrile at the 4-position also serves as a synthetic handle for various chemical transformations.
This application note describes a robust and reproducible protocol for the synthesis of 1-CEPCN by the direct alkylation of piperidine-4-carbonitrile with acrylonitrile. This reaction proceeds via a base-catalyzed aza-Michael addition, a reliable method for the formation of carbon-nitrogen bonds.[1][2] The causality behind the experimental choices, including the selection of reagents, catalyst, and reaction conditions, is explained to provide a thorough understanding of the synthetic process.
Reaction Mechanism: The Aza-Michael Addition
The synthesis of 1-CEPCN is achieved through the conjugate addition of the secondary amine of piperidine-4-carbonitrile to the electron-deficient alkene of acrylonitrile. This reaction, a classic example of an aza-Michael addition, is typically facilitated by a base catalyst. The nitrile group of acrylonitrile is strongly electron-withdrawing, polarizing the carbon-carbon double bond and making the β-carbon electrophilic and susceptible to nucleophilic attack.[1]
The proposed mechanism is as follows:
-
Deprotonation (optional but can facilitate): A basic catalyst can deprotonate the secondary amine of piperidine-4-carbonitrile, increasing its nucleophilicity. However, secondary amines are often nucleophilic enough to initiate the reaction without a strong base.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine-4-carbonitrile attacks the β-carbon of acrylonitrile.
-
Proton Transfer: The resulting zwitterionic intermediate is neutralized by a proton transfer, which can be from the protonated catalyst, the solvent, or another molecule of the starting amine, to yield the final product, 1-(2-cyanoethyl)piperidine-4-carbonitrile.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 1-CEPCN.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Piperidine-4-carbonitrile | C₆H₁₀N₂ | 110.16 | 4395-98-6 | Sigma-Aldrich | 97% purity. Corrosive and toxic. |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | Sigma-Aldrich | ≥99%, contains inhibitor. Highly flammable, toxic, and carcinogenic.[3][4][5][6] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich | ≥99.5%. Flammable and corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | Anhydrous, ≥99.8%. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich | ACS reagent, ≥99.5%. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich | ACS reagent, mixture of isomers. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Granular. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Synthetic Procedure
WARNING: This reaction should be performed in a well-ventilated fume hood. Acrylonitrile is highly toxic, flammable, and a suspected carcinogen.[3][4][5][6] Piperidine-4-carbonitrile is also toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carbonitrile (2.20 g, 20.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere until the piperidine-4-carbonitrile is fully dissolved.
-
Base Addition: Add triethylamine (2.79 mL, 20.0 mmol, 1.0 equiv.) to the solution.
-
Acrylonitrile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acrylonitrile (1.38 mL, 21.0 mmol, 1.05 equiv.) dropwise via syringe over 10-15 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material and product should have different Rf values.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect the fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(2-cyanoethyl)piperidine-4-carbonitrile as a colorless to pale yellow oil or solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic nitrile (C≡N) and amine functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (if solid): To assess purity.
Visualization of the Workflow
The following diagram illustrates the overall workflow for the synthesis of 1-CEPCN.
Caption: Workflow for the synthesis of 1-CEPCN.
Reaction Mechanism Diagram
The following diagram illustrates the aza-Michael addition mechanism.
Caption: Aza-Michael addition of piperidine to acrylonitrile.
Safety and Handling
Piperidine-4-carbonitrile:
-
Hazards: Harmful if swallowed. Causes serious eye damage.
-
Precautions: Wear protective gloves, clothing, eye, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
Acrylonitrile:
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction, respiratory irritation, and is suspected of causing cancer.[3][4][5][6]
-
Precautions: Obtain special instructions before use. Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. In case of fire, use dry chemical, foam, or carbon dioxide. Store in a well-ventilated place. Keep cool.[3][4][5][6]
Triethylamine:
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Precautions: Keep away from heat and ignition sources. Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.
Dichloromethane:
-
Hazards: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Precautions: Use in a well-ventilated area. Avoid breathing vapors. Wear protective gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][5][6][7] All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The direct alkylation of piperidine-4-carbonitrile with acrylonitrile via an aza-Michael addition is an effective and straightforward method for the synthesis of 1-(2-cyanoethyl)piperidine-4-carbonitrile. This application note provides a detailed and reliable protocol, including safety precautions, that can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.
References
-
OSHA. (n.d.). Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]
-
Unigel. (2021). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. unigel.com.br [unigel.com.br]
- 7. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
Multi-Step Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile: An Application Note and Protocol Guide
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine scaffold, a reactive chloroethyl group, and a versatile nitrile moiety, makes it an important intermediate in the synthesis of a variety of pharmaceutical agents.[1] The piperidine ring is a common motif in many approved drugs, and the chloroethyl group allows for facile N-alkylation reactions to introduce this core into larger molecules. The nitrile group can be further transformed into other functional groups such as amines or carboxylic acids, expanding its synthetic utility.[1] This compound and its derivatives have shown potential in the development of therapies for neurological disorders and certain types of cancer, with the chloroethyl moiety capable of DNA alkylation, leading to cytotoxic effects on rapidly dividing cells.[1]
This comprehensive guide provides detailed protocols for the multi-step synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile, offering two reliable synthetic routes. The document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.
Synthetic Strategies
Two primary synthetic strategies for the preparation of 1-(2-Chloroethyl)piperidine-4-carbonitrile are presented:
-
Strategy A: Direct N-Alkylation. This approach involves the direct alkylation of the secondary amine of piperidine-4-carbonitrile with a suitable chloroethylating agent. This method is often favored for its atom economy and fewer synthetic steps.
-
Strategy B: Two-Step Hydroxyethylation and Chlorination. This strategy involves an initial reaction to introduce a hydroxyethyl group onto the piperidine nitrogen, followed by a subsequent chlorination step to yield the final product. This can be an effective alternative if the direct alkylation proves to be low-yielding or results in difficult-to-separate byproducts.
The following sections provide detailed protocols for both strategies, including reagent specifications, reaction conditions, and purification procedures.
Strategy A: Direct N-Alkylation of Piperidine-4-carbonitrile
This method describes the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile via the direct N-alkylation of piperidine-4-carbonitrile with 1-bromo-2-chloroethane in the presence of a base.
Reaction Scheme
Caption: Direct N-alkylation of piperidine-4-carbonitrile.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| Piperidine-4-carbonitrile | 4395-98-6 | C6H10N2 | 2.63 g | 1.0 |
| 1-Bromo-2-chloroethane | 107-04-0 | C2H4BrCl | 2.6 mL | ~1.5 |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 | 6.6 g | ~2.0 |
| Isopropanol | 67-63-0 | C3H8O | 50 mL | - |
| Diethyl ether | 60-29-7 | C4H10O | As needed | - |
| Saturated Saline Solution | - | NaCl(aq) | As needed | - |
| Anhydrous Potassium Carbonate | 584-08-7 | K2CO3 | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | SiO2 | As needed | - |
| Methanol | 67-56-1 | CH4O | As needed | - |
| Chloroform | 67-66-3 | CHCl3 | As needed | - |
Procedure:
-
To a solution of 4-cyanopiperidine (2.63 g) in isopropanol (50 ml), add 1-bromo-2-chloroethane (2.6 ml) and potassium carbonate (6.6 g).
-
Reflux the reaction mixture for 10 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a 50% aqueous solution of potassium carbonate and extract the mixture with diethyl ether.
-
Wash the combined organic extracts with saturated saline solution.
-
Dry the diethyl ether solution over anhydrous potassium carbonate.
-
Concentrate the dried solution under reduced pressure.
-
Purify the residue by silica gel chromatography using a methanol-chloroform solvent system to obtain the desired product as an oily substance.[1]
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base that is effective in scavenging the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Its insolubility in isopropanol facilitates its removal by filtration after the reaction.
-
Solvent: Isopropanol is a suitable polar protic solvent that dissolves the starting materials and allows for heating to reflux temperature to accelerate the reaction rate.
-
Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.[2]
Strategy B: Two-Step Synthesis via a Hydroxyethyl Intermediate
This alternative route involves the initial formation of 1-(2-hydroxyethyl)piperidine-4-carbonitrile, followed by its conversion to the final chloro-derivative using a chlorinating agent like thionyl chloride.
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Reaction Scheme
Caption: Synthesis of the hydroxyethyl intermediate.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula |
| Piperidine-4-carbonitrile | 4395-98-6 | C6H10N2 |
| 2-Chloroethanol | 107-07-3 | C2H5ClO |
| Potassium Carbonate (K2CO3) | 584-08-7 | K2CO3 |
| Acetonitrile | 75-05-8 | C2H3N |
Procedure:
A detailed, specific protocol for this step with 4-cyanopiperidine was not found in the immediate search results. The following is a general procedure based on similar N-alkylation reactions.
-
In a round-bottom flask, dissolve piperidine-4-carbonitrile and a slight excess of 2-chloroethanol in a suitable solvent such as acetonitrile.
-
Add at least one equivalent of a base like potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.[2]
Step 2: Chlorination of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Reaction Scheme
Caption: Chlorination of the hydroxyethyl intermediate.
Experimental Protocol
This protocol is adapted from a similar procedure for the chlorination of 2-(2-hydroxyethyl)piperidine.[3]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula |
| 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | - | C8H14N2O |
| Thionyl Chloride (SOCl2) | 7719-09-7 | SOCl2 |
| Chloroform | 67-66-3 | CHCl3 |
| Ethereal Hydrogen Chloride | - | HCl in Et2O |
| Ethanol | 64-17-5 | C2H6O |
| Diethyl ether | 60-29-7 | C4H10O |
Procedure:
-
Treat the 1-(2-hydroxyethyl)piperidine-4-carbonitrile with ethereal hydrogen chloride to form the hydrochloride salt and briefly dry the solid.
-
Dissolve the salt in warm chloroform.
-
Add thionyl chloride portion-wise to the solution.
-
Reflux the mixture for approximately 2.5 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent in vacuo to obtain the crude product as a solid.
-
Recrystallize the solid from an ethanol-ether mixture to yield the purified 1-(2-chloroethyl)piperidine-4-carbonitrile hydrochloride.[3]
Rationale for Experimental Choices:
-
Thionyl Chloride: This is a common and effective reagent for converting alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure.
-
Inert Solvent: Chloroform is used as an inert solvent that does not react with thionyl chloride and allows for heating to reflux.
-
Recrystallization: This is an effective method for purifying solid compounds, providing the final product in a crystalline and high-purity form.[2]
Characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile
The structure and purity of the synthesized 1-(2-Chloroethyl)piperidine-4-carbonitrile should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the chloroethyl group. The chemical shifts and coupling patterns will be consistent with the proposed structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the piperidine ring, and the carbons of the chloroethyl side chain.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural information.
Specific, experimentally obtained spectral data for 1-(2-Chloroethyl)piperidine-4-carbonitrile was not available in the cited literature. The data for the closely related compound, 1-(2-chloroethyl)piperidine hydrochloride, can be used as a reference for spectral interpretation.[4]
Safety and Handling
-
All synthesis steps should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
-
1-Bromo-2-chloroethane is toxic and a suspected carcinogen.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides two distinct and reliable synthetic pathways for the preparation of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a valuable intermediate in pharmaceutical research. The direct N-alkylation route offers a more streamlined approach, while the two-step hydroxyethylation and chlorination method provides a viable alternative. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this important building block for their drug discovery and development programs.
References
-
PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
Sources
Applications of 1-(2-Chloroethyl)piperidine-4-carbonitrile in Neurological Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the design of centrally active therapeutic agents, valued for its ability to impart favorable physicochemical properties and to orient pharmacophoric elements for optimal target engagement. Within this chemical class, 1-(2-Chloroethyl)piperidine-4-carbonitrile emerges as a particularly versatile intermediate. Its bifunctional nature, featuring a reactive chloroethyl group for N-alkylation and a nitrile moiety that can serve as a bioisostere for other functional groups or be chemically transformed, makes it a valuable starting point for the synthesis of novel compounds targeting neurological disorders.
This technical guide provides an in-depth exploration of the applications of 1-(2-Chloroethyl)piperidine-4-carbonitrile in the discovery of new treatments for neurological conditions, with a focus on schizophrenia and other psychotic disorders. We will detail a representative synthetic pathway to a potential dopamine D2 receptor antagonist, followed by comprehensive protocols for its in vitro and in vivo characterization.
The Strategic Advantage of the Piperidine-4-carbonitrile Moiety
The 4-cyanopiperidine structure offers several advantages in medicinal chemistry. The nitrile group can act as a bioisosteric replacement for other functionalities, such as a carboxamide, which can influence a compound's metabolic stability and pharmacokinetic profile. Furthermore, the nitrile can be chemically elaborated into other functional groups, providing a handle for further structural modifications. The 1-(2-chloroethyl) substituent provides a reactive electrophile for facile N-alkylation with a variety of nucleophiles, enabling the rapid generation of diverse chemical libraries for screening.
Application Focus: Synthesis of a Novel Dopamine D2 Receptor Antagonist
The dopamine D2 receptor is a primary target for antipsychotic medications. Antagonism of this receptor in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia. The following section outlines a representative synthetic protocol for a hypothetical D2 receptor antagonist, Compound A , starting from 1-(2-Chloroethyl)piperidine-4-carbonitrile. This synthesis is illustrative of the types of reactions this intermediate can undergo to generate compounds of interest for neurological research.
Synthetic Workflow for Compound A
Caption: Synthetic workflow for the generation of Compound A.
Experimental Protocol: Synthesis of Compound A
Objective: To synthesize 1-(2-((2,3-dichlorophenyl)amino)ethyl)piperidine-4-carbonitrile (Compound A) via N-alkylation.
Materials:
-
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
-
2,3-dichloroaniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Nucleophilic Substitution: Add 2,3-dichloroaniline (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Compound A.
In Vitro Characterization: Assessing Target Engagement
The initial evaluation of a novel compound's potential as a neurological therapeutic involves determining its affinity for the intended biological target. For a putative antipsychotic, assessing its binding to the dopamine D2 receptor is a critical first step.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Compound A for the human dopamine D2 receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]Spiperone (radioligand with high affinity for D2 receptors).
-
Haloperidol (a known D2 antagonist, as a positive control).
-
Compound A (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Plate Preparation: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of Compound A or the control compound (Haloperidol).
-
Radioligand Addition: Add [³H]Spiperone to each well at a final concentration close to its Kd value.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | D2 Receptor Binding Affinity (Ki, nM) |
| Haloperidol (Control) | 1.5 |
| Compound A | Experimental Value |
In Vivo Evaluation: Assessing Antipsychotic Potential
Following promising in vitro data, the next step is to evaluate the compound's efficacy in animal models that mimic aspects of psychosis. These models are crucial for predicting clinical utility.
MK-801-Induced Hyperlocomotion Model
Objective: To assess the ability of Compound A to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.
Principle: MK-801 induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. Effective antipsychotics can attenuate this effect.
Caption: Experimental workflow for the MK-801-induced hyperlocomotion test.
Protocol:
-
Animals: Use male C57BL/6 mice.
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer Compound A (at various doses) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
30 minutes after the test compound administration, inject MK-801 (0.15-0.3 mg/kg, i.p.) or saline.
-
-
Open Field Test: 15 minutes after the MK-801 injection, place each mouse in the center of an open field arena (e.g., 40 x 40 cm).
-
Data Collection: Use an automated video tracking system to record the total distance traveled by each mouse over a 60-minute period.
-
Data Analysis: Compare the total distance traveled between the different treatment groups using ANOVA followed by post-hoc tests.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle + Saline | - | Baseline Value |
| Vehicle + MK-801 | 0.2 | Increased Value |
| Compound A + MK-801 | 1 | Experimental Value |
| Compound A + MK-801 | 3 | Experimental Value |
| Compound A + MK-801 | 10 | Experimental Value |
Prepulse Inhibition (PPI) Test
Objective: To determine if Compound A can reverse deficits in sensorimotor gating induced by a psychostimulant, a model relevant to the cognitive deficits in schizophrenia.
Principle: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). Schizophrenia is often associated with deficits in PPI. Antipsychotic drugs can often restore these deficits.
Protocol:
-
Animals: Use male Sprague-Dawley rats.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Habituation: Place the rat in the startle chamber and allow it to acclimate for 5 minutes with background white noise.
-
Drug Administration: Administer Compound A or vehicle, followed by a psychostimulant that disrupts PPI (e.g., apomorphine or MK-801) according to a pre-determined timeline.
-
Test Session: The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] x 100. Compare the %PPI between treatment groups.
Data Presentation:
| Treatment Group | % Prepulse Inhibition (at 85 dB prepulse) |
| Vehicle + Saline | Baseline Value |
| Vehicle + Psychostimulant | Reduced Value |
| Compound A + Psychostimulant | Experimental Value |
Conclusion
1-(2-Chloroethyl)piperidine-4-carbonitrile is a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. Its chemical reactivity allows for the efficient generation of diverse libraries of piperidine-containing molecules. The protocols outlined in this guide provide a framework for the synthesis and subsequent in vitro and in vivo evaluation of these compounds, specifically focusing on the discovery of new antipsychotic agents. By following these methodologies, researchers can effectively characterize the pharmacological profile of new chemical entities and advance the development of next-generation treatments for debilitating neurological conditions.
References
- Mabunga, D. F. N., Gonzales, E. L. T., Kim, J. W., & Kim, K. C. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 713–725.
-
Hadassah BrainLabs. (n.d.). MK-801- induced hyperlocomotion. Retrieved from [Link]
- Xiao, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., Bryant-Genevier, M., Taylor, M. K., Hu, X., Dulcey, A. E., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
-
Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link]
-
Fukuda, T. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. Retrieved from [Link]
- Lee, S. H., Kim, W. T., Kim, H., & Kim, H. (2014). Voluntary wheel running ameliorates symptoms of MK-801-induced schizophrenia in mice. Molecular Medicine Reports, 10(4), 1757–1762.
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Seeman, P. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 67(10), 661–666.
- Hopkins, C. R. (2025). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemMedChem.
-
RIKEN BRC. (n.d.). SOP of Pre-pulse inhibition test. Retrieved from [Link]
- van den Buuse, M. (2024). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in Molecular Biology, 2746, 121–133.
- Li, W. B., Ma, C. L., Li, Y. F., Wang, R., & Zhang, H. B. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Retrieved from [Link]
- Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Gaikwad, P. L. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
- Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., Jones, M. C., Ellis, D. B., Huger, F. P., & Dunn, R. W. (1985). Synthesis
Application Notes and Protocols for 1-(2-Chloroethyl)piperidine-4-carbonitrile in Cancer Therapy Development
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern oncology drug discovery, the pursuit of novel chemical entities with potent and selective anticancer activity is relentless. The piperidine moiety represents a "privileged scaffold," a structural framework frequently found in successful therapeutic agents due to its favorable pharmacokinetic properties and its ability to engage with a variety of biological targets. When functionalized with a reactive chloroethyl group and a versatile carbonitrile, as in 1-(2-Chloroethyl)piperidine-4-carbonitrile , this scaffold becomes a powerful building block for the development of innovative cancer therapies.
This guide provides a comprehensive overview of the strategic application of 1-(2-Chloroethyl)piperidine-4-carbonitrile in the design and synthesis of novel anticancer agents. We will delve into its potential as a precursor for DNA alkylating agents and as a key component in the architecture of targeted therapies, including inhibitors of the MDM2-p53 protein-protein interaction and Heat Shock Protein 70 (HSP70). The protocols detailed herein are designed to equip researchers with the necessary methodologies to explore the full therapeutic potential of this versatile chemical intermediate.
Part 1: Application Notes - Strategic Insights for Drug Discovery
The Dual-Threat Potential: DNA Alkylation and Targeted Inhibition
The chemical architecture of 1-(2-Chloroethyl)piperidine-4-carbonitrile offers a unique dual-threat approach to cancer therapy. The inherent reactivity of the 2-chloroethyl group allows for the design of DNA alkylating agents, a well-established class of chemotherapy drugs.[1][2] Concurrently, the piperidine-4-carbonitrile core can be elaborated to interact with specific protein targets that are critical for cancer cell survival and proliferation.
The Chloroethyl Moiety as a Warhead:
The 2-chloroethyl group is a masked electrophile. In a physiological environment, it can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[2] This strained, three-membered ring is a potent electrophile that can be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine. Bifunctional derivatives can lead to interstrand cross-links, which are particularly cytotoxic as they inhibit DNA replication and transcription, ultimately triggering apoptosis.[1]
The Piperidine-4-carbonitrile Scaffold for Targeted Therapy:
The piperidine ring provides a three-dimensional structure that can be tailored to fit into the binding pockets of various protein targets. The carbonitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate diverse heterocyclic systems. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets such as:
-
MDM2-p53 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein.[3] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53's tumor-suppressive functions.[4][5] Spiro-oxindole piperidine derivatives have shown promise as potent inhibitors of this interaction.[6]
-
Heat Shock Protein 70 (HSP70): HSP70 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a critical role in promoting cell survival and resistance to therapy.[7][8] Inhibition of HSP70 is a promising strategy to induce cancer cell death and overcome drug resistance. Piperidine derivatives have been successfully designed as HSP70 inhibitors.
Bioisosterism and Analogue Design
The carbonitrile group in 1-(2-Chloroethyl)piperidine-4-carbonitrile can be strategically employed in bioisosteric replacement to fine-tune the physicochemical and pharmacological properties of drug candidates.[9][10] For instance, the nitrile can act as a bioisostere for a carbonyl group or a halogen, influencing polarity, hydrogen bonding capacity, and metabolic stability. Furthermore, the piperidine ring itself can be part of a broader exploration of heterocyclic isosteres to optimize drug-like properties.[11]
Part 2: Experimental Protocols
Synthesis of Novel Anticancer Agents
The following protocols outline the general synthetic strategies for utilizing 1-(2-Chloroethyl)piperidine-4-carbonitrile as a starting material for the generation of diverse compound libraries.
This protocol describes the nucleophilic substitution of the chloroethyl group with various aromatic and heteroaromatic amines, a common strategy in medicinal chemistry to introduce diverse pharmacophores.
Materials:
-
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
-
Substituted aniline or heteroaromatic amine (e.g., 2-aminobenzimidazole)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the desired aniline or heteroaromatic amine (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or TEA (2.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: General Synthetic Workflow
Caption: Synthetic utility of 1-(2-Chloroethyl)piperidine-4-carbonitrile.
This protocol provides a general approach for the synthesis of spiro-piperidine compounds, which have shown significant potential as MDM2-p53 interaction inhibitors.[6][12]
Materials:
-
Product from Protocol 2.1.1 (or a suitable N-protected piperidine-4-carbonitrile derivative)
-
Appropriate reaction partner for spirocyclization (e.g., an isatin derivative for spiro-oxindoles)
-
Base (e.g., piperidine, pyrrolidine)
-
Solvent (e.g., ethanol, methanol)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-substituted piperidine-4-carbonitrile derivative (1.0 eq) and the isatin derivative (1.0 eq) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Characterize the spiro-piperidine product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
The following protocols are essential for assessing the anticancer potential of the newly synthesized compounds.
This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., WI38) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the synthesized compounds in a complete medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Table 1: Representative Cytotoxicity Data
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (Normal vs. Cancer) |
| Lead Compound 1 | MCF-7 (Breast Cancer) | 5.2 | >10 |
| Lead Compound 2 | A549 (Lung Cancer) | 8.7 | >8 |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.5 | ~2 |
This assay visualizes and quantifies DNA damage in individual cells, which is indicative of DNA alkylation.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cancer cells with the synthesized compounds at their IC₅₀ concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells and resuspend them in PBS.
-
Mix the cell suspension with molten LMA and cast it onto a pre-coated NMA slide.
-
Immerse the slides in lysis buffer to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the "comets" (damaged DNA migrating away from the nucleus) under a fluorescence microscope.
-
Quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.
Sources
- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 6. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel HSP70 inhibitors: N, N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of an Hsp70 inhibitor and its assessment of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrolysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile to its Carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile is a valuable intermediate in the synthesis of various pharmaceutical agents, with its piperidine core and reactive side chains lending themselves to diverse molecular architectures. A key transformation for this intermediate is the hydrolysis of the carbonitrile group to a carboxylic acid, yielding 1-(2-chloroethyl)piperidine-4-carboxylic acid. This conversion is a critical step in the synthesis of compounds where the carboxylic acid moiety serves as a handle for further functionalization, such as amide bond formation.
These application notes provide a comprehensive guide to the hydrolysis of 1-(2-chloroethyl)piperidine-4-carbonitrile, offering detailed protocols for both acid- and base-catalyzed methods. The document delves into the mechanistic underpinnings of the reaction, discusses the rationale behind procedural steps, and addresses potential challenges and side reactions, ensuring a robust and reproducible transformation.
Theoretical Background: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be effectively catalyzed by either acid or base.[1][2] The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1]
Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of an amide. The amide is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium ion.[2]
In basic hydrolysis , a hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion.[3] Protonation of this intermediate by water yields an imidic acid, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia.[1][2] A final acidification step is necessary to protonate the carboxylate and isolate the carboxylic acid product.[2][4]
Reaction Workflow
The overall transformation from the starting nitrile to the final carboxylic acid product is depicted below.
Caption: General workflow for the hydrolysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile.
Experimental Protocols
Two primary methods for the hydrolysis of 1-(2-chloroethyl)piperidine-4-carbonitrile are presented below: acid-catalyzed hydrolysis and base-catalyzed hydrolysis. The choice of method may depend on the stability of other functional groups in the molecule and desired workup conditions.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes strong acidic conditions to directly yield the carboxylic acid.[2][5]
Materials:
-
1-(2-Chloroethyl)piperidine-4-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH), for neutralization
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Chloroethyl)piperidine-4-carbonitrile (1.0 eq).
-
Acid Addition: Carefully add a 6 M aqueous solution of hydrochloric acid (5-10 volumes).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly neutralize the excess acid by the dropwise addition of a concentrated NaOH solution until the pH is approximately 7. Be cautious as this is an exothermic process.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-chloroethyl)piperidine-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base, which results in the formation of the carboxylate salt, followed by an acidic workup.[2][5]
Materials:
-
1-(2-Chloroethyl)piperidine-4-carbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl), for acidification
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O), for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-Chloroethyl)piperidine-4-carbonitrile (1.0 eq) in ethanol or methanol (5-10 volumes).
-
Base Addition: Add a 40% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Reflux: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-16 hours.
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the alcohol solvent under reduced pressure.
-
Acidification: To the remaining aqueous solution, cooled in an ice bath, slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 2-3). The carboxylic acid may precipitate out of the solution.
-
Extraction: Extract the product with ethyl acetate or diethyl ether (3 x 5 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-(2-chloroethyl)piperidine-4-carboxylic acid.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Considerations and Potential Side Reactions
The presence of the 2-chloroethyl group introduces the possibility of intramolecular cyclization to form a bicyclic quaternary ammonium salt, particularly under basic conditions. This side reaction can be minimized by using milder basic conditions or by opting for the acid-catalyzed method.
Caption: Potential intramolecular cyclization side reaction.
Data Summary
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated HCl | NaOH or KOH |
| Solvent | Water | Ethanol/Water or Methanol/Water |
| Temperature | Reflux (100-110 °C) | Reflux (80-90 °C) |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Workup | Neutralization & Extraction | Acidification & Extraction |
| Potential Side Reactions | Minimal | Intramolecular Cyclization |
Conclusion
The hydrolysis of 1-(2-chloroethyl)piperidine-4-carbonitrile to its corresponding carboxylic acid is a fundamental transformation that can be achieved efficiently through either acid- or base-catalyzed methods. The choice between the two protocols will depend on the specific requirements of the synthetic route and the potential for side reactions. The detailed procedures and considerations provided in these application notes are intended to guide researchers in successfully performing this important chemical conversion.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]
- Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
-
Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.
-
Portland Press. (1969). The Isolation and Identification of Piperidine-2-Carboxylic Acid in the Urine of Protein Malnourished Rats. Retrieved from [Link]
-
LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
Sources
Reduction reactions of 1-(2-Chloroethyl)piperidine-4-carbonitrile
An in-depth guide to the selective reduction of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis.[1][2] This document provides detailed application notes and protocols for its conversion into primary amines and aldehydes, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Versatility of a Piperidine Scaffold
1-(2-Chloroethyl)piperidine-4-carbonitrile is a valuable bifunctional molecule in medicinal chemistry. The piperidine ring is a common motif in a vast array of pharmaceutical agents, and the chloroethyl and carbonitrile groups offer orthogonal handles for synthetic modification.[1] The reduction of the nitrile moiety is a critical transformation, unlocking pathways to two distinct and highly useful synthons: the corresponding primary amine, 1-(2-chloroethyl)-4-(aminomethyl)piperidine, and the aldehyde, 1-(2-chloroethyl)piperidine-4-carbaldehyde.
The choice of reducing agent is paramount as it dictates the reaction outcome. This guide details protocols for two primary classes of nitrile reduction:
-
Complete Reduction to Primary Amines: Utilizing powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with reagents such as Raney® Nickel.[3][4][5]
-
Partial Reduction to Aldehydes: Employing sterically hindered and less reactive hydrides like Diisobutylaluminum Hydride (DIBAL-H) under carefully controlled temperature conditions.[6][7][8]
Selecting the appropriate pathway depends on the desired downstream application, whether it be for subsequent amidation, reductive amination, or other amine- or aldehyde-specific chemistries.
Safety First: Handling Pyrophoric and Reactive Reagents
The protocols described herein involve highly reactive and potentially pyrophoric reagents such as LiAlH₄ and DIBAL-H. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All reactions with LiAlH₄ and DIBAL-H must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware to prevent violent reactions with water or moisture.[9][10]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves.[9][10]
-
Quenching: Excess hydride reagents must be quenched carefully and slowly at low temperatures. Never add water directly to a large excess of hydride reagent.[11][12] A common and safer method involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).[13] For DIBAL-H, quenching with methanol followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) is often effective at breaking up aluminum salt emulsions.[14][15]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be immediately accessible when working with metal hydrides.[9][12] Do not use water or carbon dioxide-based extinguishers.[9]
Pathway 1: Complete Reduction to 1-(2-chloroethyl)-4-(aminomethyl)piperidine
The conversion of the nitrile to a primary amine is a fundamental transformation, yielding a valuable building block for further functionalization. This can be achieved through strong hydride reagents or catalytic hydrogenation.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a potent, non-selective reducing agent capable of reducing nitriles to primary amines.[4][16] The reaction proceeds via two successive hydride additions.[4][8]
Mechanism of LiAlH₄ Reduction
The reaction begins with the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion.[4] This intermediate is complexed with the aluminum species. A second hydride transfer reduces the imine anion to a dianion.[4][16] Subsequent aqueous workup protonates the dianion to yield the final primary amine.[4][16]
Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Under a nitrogen atmosphere, add Lithium Aluminum Hydride (2.0 eq.) as a powder or a 1M solution in THF to a stirred, cooled (0 °C) suspension of 1-(2-Chloroethyl)piperidine-4-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reaction: After the initial addition, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling: Cool the reaction vessel back down to 0 °C in an ice-water bath.
-
Quenching (Fieser Workup): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Work-up: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-chloroethyl)-4-(aminomethyl)piperidine. Further purification can be achieved by distillation under high vacuum or by conversion to its hydrochloride salt.
Method B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a greener and often more scalable alternative to metal hydride reductions.[17][18] Raney® Nickel is a common and effective catalyst for converting nitriles to primary amines.[3][19] The reaction is typically performed under a hydrogen atmosphere.
Protocol: Raney® Nickel Hydrogenation
-
Setup: To a solution of 1-(2-Chloroethyl)piperidine-4-carbonitrile (1.0 eq.) in an alcoholic solvent (e.g., ethanol or methanol), add a slurry of Raney® Nickel (approx. 10-20% by weight). Note: The addition of a base like potassium hydroxide (KOH) can improve selectivity for the primary amine.[19]
-
Reaction: Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-60 °C and agitate vigorously.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (GC or TLC).
-
Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake can be pyrophoric and should not be allowed to dry in the air; keep it wet with solvent and dispose of it properly.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Quantitative Data Summary: Amine Synthesis
| Parameter | LiAlH₄ Reduction | Raney® Nickel Hydrogenation |
| Reagent | Lithium Aluminum Hydride | Raney® Nickel, H₂ gas |
| Stoichiometry | ~2.0 equivalents | Catalytic (10-20% w/w) |
| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol |
| Temperature | 0 °C to Reflux (~66 °C) | 25 - 60 °C |
| Pressure | Atmospheric | 50 - 500 psi[20] |
| Typical Yield | 70-90% | 85-95% |
| Key Advantage | Broad functional group tolerance | Scalable, high atom economy |
| Key Disadvantage | Pyrophoric, hazardous workup | Requires pressure equipment, catalyst can be pyrophoric |
Pathway 2: Partial Reduction to 1-(2-chloroethyl)piperidine-4-carbaldehyde
Stopping the reduction of a nitrile at the aldehyde stage requires a less reactive, sterically hindered reducing agent and precise temperature control.[6][7][15] Diisobutylaluminum Hydride (DIBAL-H) is the reagent of choice for this transformation.[3][8]
Method C: Diisobutylaluminum Hydride (DIBAL-H) Reduction
DIBAL-H reacts with the nitrile to form a stable intermediate aluminum-imine complex at low temperatures (-78 °C).[7][21] This complex is resistant to further reduction by another equivalent of DIBAL-H.[8] Upon aqueous workup, the imine is hydrolyzed to the desired aldehyde.[3][6]
Mechanism of DIBAL-H Reduction
Caption: Mechanism of nitrile reduction to an aldehyde using DIBAL-H.
Experimental Protocol: DIBAL-H Reduction
-
Setup: Under a nitrogen atmosphere, dissolve 1-(2-Chloroethyl)piperidine-4-carbonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add DIBAL-H (1.0-1.2 eq., typically as a 1.0 M solution in hexanes or toluene) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.[15][22]
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. It is critical to maintain the low temperature throughout to prevent over-reduction to the alcohol.[15][23]
-
Quenching: While still at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H.[15]
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the organic and aqueous layers become clear (this can take several hours).[15]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde may require purification by column chromatography on silica gel.
Workflow and Key Decision Points
Caption: Decision workflow for the selective reduction of the nitrile substrate.
References
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
-
DIBAL Reducing Agent. (n.d.). Chemistry Steps. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. [Link]
-
Nitrile reduction. (n.d.). Wikipedia. [Link]
-
Work-up for DIBAL-H reduction (ester-alcohol)? (2018). ResearchGate. [Link]
-
Lithium Aluminum Hydride. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
Nitriles to Amines: LiAlH4 Reduction. (2025). JoVE. [Link]
-
How does DIBAL-H react with esters or nitriles? (n.d.). Proprep. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry. [Link]
-
Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (2004). Mebane, R.C., et al. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2009). Arkivoc. [Link]
-
Material Safety Data Sheet - Lithium Aluminium Hydride. (n.d.). Oxford Lab Fine Chem LLP. [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (2017). ResearchGate. [Link]
-
Recent advances in selective catalytic hydrogenation of nitriles to primary amines. (2021). CoLab. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. (2023). Chemistry LibreTexts. [Link]
- Method for the hydrogenation of nitriles to primary amines. (1983).
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (2009). Semantic Scholar. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic-Synthesis.com. [Link]
-
Lithium Aluminum Hydride Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
-
Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). PubMed. [Link]
-
Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? (2023). ResearchGate. [Link]
-
DIBAL-H Reduction. (n.d.). Organic-Synthesis.com. [Link]
-
Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). (n.d.). OrgoSolver. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed Central. [Link]
-
3-PHENYLPROPIONALDEHYDE. (n.d.). Organic Syntheses. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry. [Link]
-
1-(2-chloroethyl)piperidine hydrochloride (for synthesis). (n.d.). SD Fine-Chem Limited. [Link]
-
Piperidine Synthesis. (2025). Defense Technical Information Center. [Link]
-
1-(2-Chloroethyl)piperidine hydrochloride. (n.d.). Shree Ganesh Remedies Limited. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]
-
Piperidine, 1-(2-chloroethyl)-, hydrochloride. (n.d.). PubChem. [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. nj.gov [nj.gov]
- 12. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 17. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 19. tandfonline.com [tandfonline.com]
- 20. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. orgosolver.com [orgosolver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile
Introduction: Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. This molecule is a critical building block in medicinal chemistry, serving as a key intermediate in the development of various pharmaceutical agents, including treatments for neurological disorders.[1] Its synthesis, while straightforward in principle, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these common issues, ensuring a successful and efficient synthesis.
Part 1: Synthesis Overview & Core Principles
The most common and direct route to 1-(2-Chloroethyl)piperidine-4-carbonitrile is the N-alkylation of 4-piperidinecarbonitrile. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic 2-chloroethyl source.
Core Reaction Scheme: The fundamental transformation is as follows:
Caption: General N-alkylation reaction for synthesis.
Expertise & Causality: The success of this SN2 reaction hinges on a delicate balance. The piperidine nitrogen must be sufficiently nucleophilic to attack the alkylating agent, but the reaction conditions must be controlled to prevent undesirable side reactions. The choice of base, solvent, temperature, and stoichiometry are all interdependent variables that dictate the outcome.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the synthesis.
Q1: My final yield is consistently low. What are the most likely causes?
A: Low yield is the most frequent complaint and typically stems from three primary areas:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor reagent quality. Always monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the 4-piperidinecarbonitrile starting material.
-
Side Reactions: The formation of unwanted byproducts is a major yield-reducing factor. The most common side reactions are over-alkylation (quaternization) and elimination. These are discussed in detail in Q3 .
-
Purification Losses: The product, particularly in its free-base form, can be an oil, leading to physical losses during extraction and transfer. If purifying by column chromatography, the product can co-elute with impurities or adhere to the silica gel. Conversion to a solid hydrochloride salt can significantly mitigate these handling losses.[2]
Q2: How do I select the optimal base for this alkylation?
A: The base is critical. Its role is to scavenge the proton (HBr or HCl) generated during the reaction, preventing the protonation of the starting piperidine, which would render it non-nucleophilic.
| Base | Typical Conditions | Advantages | Disadvantages/Causality |
| Potassium Carbonate (K₂CO₃) | Acetonitrile or DMF, 60-80°C | Inexpensive, effective, and easy to remove (filtration). | Can be slow if not finely powdered; requires an efficient solvent system to work well. |
| Sodium Carbonate (Na₂CO₃) | Acetonitrile or DMF, 60-80°C | Milder than K₂CO₃, reducing some side reactions. | Less reactive, may require longer reaction times or higher temperatures. |
| Triethylamine (TEA) | Dichloromethane or THF, RT to Reflux | Soluble organic base, forms a soluble hydrochloride salt. | Can be nucleophilic itself, potentially reacting with the alkylating agent. Its boiling point limits the reaction temperature. |
| Diisopropylethylamine (DIPEA) | Dichloromethane or Acetonitrile | Sterically hindered, making it non-nucleophilic. | More expensive; can be difficult to remove completely during workup. |
Expert Recommendation: For most applications, potassium carbonate in acetonitrile offers the best balance of reactivity, cost, and ease of use. It is a heterogeneous base, so vigorous stirring is essential to ensure a good reaction rate.
Q3: I see multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?
A: Unwanted spots are almost certainly side products. Understanding their origin is key to suppression.
Caption: Key side reaction pathways in the synthesis.
-
Over-alkylation (Quaternization): The nitrogen on your desired product is still nucleophilic and can react with another molecule of the alkylating agent. This forms a quaternary ammonium salt, which is highly polar and often remains in the aqueous layer during extraction.
-
Cause: Using a large excess of the alkylating agent or running the reaction at too high a concentration or temperature.
-
Solution: Use a stoichiometry of ~1.05 to 1.1 equivalents of the alkylating agent. Add it slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration.
-
-
Elimination: If a very strong base is used or the temperature is too high, an E2 elimination can occur on the 1-bromo-2-chloroethane to form vinyl chloride or vinyl bromide, which are unreactive gases, or elimination can occur on the product itself.
-
Cause: Excessively strong bases (e.g., hydroxides, alkoxides) or high temperatures (>100 °C).
-
Solution: Use a moderately weak inorganic base like K₂CO₃ and maintain the temperature below 80-85 °C.
-
-
Nitrile Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, typically during the workup.[1]
-
Cause: Prolonged exposure to strong acid or base during aqueous workup.
-
Solution: Perform the aqueous workup under neutral or mildly basic conditions (e.g., using a saturated sodium bicarbonate solution) and do not let the layers sit for extended periods.
-
Q4: My reaction is very slow or seems to stall. What troubleshooting steps can I take?
A: A stalled reaction requires a systematic check of your parameters.
Caption: A logical workflow for troubleshooting a stalled reaction.
-
Add a Phase-Transfer Catalyst (PTC): In a heterogeneous system (e.g., solid K₂CO₃ in acetonitrile), the reaction occurs at the solid-liquid interface. A PTC like tetrabutylammonium bromide (TBAB) can shuttle the carbonate anion into the organic phase, dramatically increasing the reaction rate. Add a catalytic amount (2-5 mol%).
-
Increase Temperature: If using a lower temperature, incrementally increase it by 10-15 °C and monitor for progress. Be mindful that higher temperatures can also promote side reactions.
-
Check Reagent Quality: Ensure your solvent is anhydrous, as water can interfere with the reaction. The base should be finely powdered to maximize surface area.
Q5: How should I purify the final product? The free base is a messy oil.
A: This is a common issue. The free base of 1-(2-Chloroethyl)piperidine-4-carbonitrile is often an oil, making it difficult to handle and purify. The standard industry practice is to convert it to its hydrochloride salt, which is a stable, crystalline solid.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Aqueous Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash with water or brine to remove any remaining salts or highly polar impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Conversion to HCl Salt (Recommended):
-
Filter the dried organic solution and concentrate it to obtain the crude free-base oil.
-
Dissolve this oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol dropwise while stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum. This method typically yields a product of >98% purity.
Part 3: Reference Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
4-Piperidinecarbonitrile (1.0 eq)
-
1-Bromo-2-chloroethane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous (10 mL per gram of starting material)
-
Tetrabutylammonium bromide (TBAB) (0.02 eq) - Optional
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinecarbonitrile, potassium carbonate, and acetonitrile. If using, add the TBAB catalyst.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Begin heating the mixture to 75-80 °C.
-
Once at temperature, add the 1-bromo-2-chloroethane dropwise over 30 minutes using a syringe pump or dropping funnel.
-
Maintain the reaction at 75-80 °C and monitor its progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete in 6-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil.
-
Proceed with the aqueous workup and conversion to the hydrochloride salt as described in Q5 .
References
- Smolecule. (2023). 1-(2-Chloroethyl)piperidine-4-carbonitrile.
- Banks, H. D. (1992). Piperidine Synthesis.
- Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Beilstein Journals. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride.
- ChemicalBook. (n.d.). 1-(2-chloroethyl)piperidine-4-carbonitrilehydrochloride.
- PubMed Central. (n.d.).
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.
- TCI Chemicals. (n.d.). 1-(2-Chloroethyl)piperidine Hydrochloride.
- Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)piperidine 98 2008-75-5.
Sources
Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.
Introduction to the Synthesis and its Challenges
1-(2-Chloroethyl)piperidine-4-carbonitrile is a key building block in the synthesis of various pharmaceutical agents. Its preparation commonly involves the N-alkylation of piperidine-4-carbonitrile. While seemingly straightforward, this reaction is often accompanied by the formation of several by-products that can complicate purification and reduce yields. Understanding the reaction mechanism and the potential side reactions is crucial for optimizing the synthesis and obtaining a high-purity product. This guide will focus on the common synthetic routes and the associated impurities, providing practical solutions to overcome these challenges.
A prevalent method for this synthesis is the direct alkylation of piperidine-4-carbonitrile with a suitable 2-carbon electrophile, such as 1-bromo-2-chloroethane, in the presence of a base.[1] Another common approach involves a two-step process: the reaction of piperidine-4-carbonitrile with 2-chloroethanol to form the intermediate 1-(2-hydroxyethyl)piperidine-4-carbonitrile, followed by chlorination with an agent like thionyl chloride. Both methods have their own set of potential by-products that researchers must be aware of.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Product and a Significant Amount of Unreacted Piperidine-4-carbonitrile
Question: My reaction shows a low conversion rate, and I'm isolating a large amount of my starting piperidine-4-carbonitrile. What could be the cause, and how can I improve the yield?
Answer:
This is a common issue that can stem from several factors related to reaction conditions and reagent reactivity.
Root Causes and Solutions:
-
Insufficient Base or Inappropriate Base Strength: The N-alkylation reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. If the base is too weak or used in insufficient quantity, the piperidine starting material will be protonated to form its ammonium salt, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For challenging alkylations, a stronger base like sodium hydride (NaH) might be considered, although this requires stricter anhydrous conditions.
-
-
Low Reaction Temperature or Insufficient Reaction Time: N-alkylation reactions can be slow, especially with less reactive alkyl halides.
-
Solution: Consider increasing the reaction temperature. Refluxing in a suitable solvent like isopropanol or acetonitrile is a common practice.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Poor Quality of Alkylating Agent: The 1-bromo-2-chloroethane or other alkylating agents can degrade over time.
-
Solution: Use a fresh or purified bottle of the alkylating agent. If necessary, distill it before use.
-
Issue 2: Presence of a Higher Molecular Weight By-product in Mass Spectrometry Analysis
Question: My LC-MS analysis shows a significant peak with a mass corresponding to a dimer of my starting material and the ethyl linker. What is this by-product and how can I avoid it?
Answer:
This higher molecular weight by-product is likely 1,2-bis(4-cyanopiperidin-1-yl)ethane . Its formation is a classic example of a common side reaction in N-alkylation.
Mechanism of Formation:
This dimer is formed when a molecule of the desired product, 1-(2-chloroethyl)piperidine-4-carbonitrile, acts as an alkylating agent itself and reacts with another molecule of the starting material, piperidine-4-carbonitrile.
DOT Script for Dimer Formation:
Caption: Formation of the dimeric by-product.
Solutions to Minimize Dimer Formation:
-
Control Stoichiometry: Use a slight excess of the dihaloalkane alkylating agent (e.g., 1-bromo-2-chloroethane). This ensures that the piperidine-4-carbonitrile is more likely to react with the primary alkylating agent rather than the product.
-
Slow Addition of the Piperidine: Adding the piperidine-4-carbonitrile solution slowly to the reaction mixture containing the alkylating agent can help to maintain a low concentration of the free amine, thus disfavoring the second alkylation step.
Issue 3: Identification of a By-product with a Mass 18 Units Higher than the Starting Material in the Two-Step Synthesis
Question: I am following the two-step synthesis involving 2-chloroethanol. After the first step, my analysis shows a compound with a mass corresponding to the addition of a hydroxyethyl group. Is this an issue?
Answer:
The compound you are observing is 1-(2-hydroxyethyl)piperidine-4-carbonitrile , which is the expected intermediate in this synthetic route. However, its presence in your final product indicates an incomplete chlorination in the second step.
DOT Script for Incomplete Chlorination:
Caption: Incomplete chlorination leads to residual intermediate.
Solutions for Complete Chlorination:
-
Ensure Sufficient Chlorinating Agent: Use a slight excess of thionyl chloride (SOCl₂) or another suitable chlorinating agent like oxalyl chloride.
-
Optimize Reaction Conditions: The chlorination reaction may require heating. Monitor the reaction by TLC or LC-MS until all the hydroxyethyl intermediate has been consumed.
-
Anhydrous Conditions: Thionyl chloride reacts readily with water. Ensure your reaction is performed under strictly anhydrous conditions to prevent quenching of the reagent.
Frequently Asked Questions (FAQs)
Q1: I see a by-product with a mass corresponding to the addition of water to my final product. What could it be?
A1: This is likely due to the hydrolysis of the nitrile group, which can occur under either acidic or basic conditions used during the reaction or work-up. The initial hydrolysis product would be 1-(2-chloroethyl)piperidine-4-carboxamide , and further hydrolysis can lead to 1-(2-chloroethyl)piperidine-4-carboxylic acid . To avoid this, it is important to use non-aqueous work-up procedures where possible and to control the pH carefully if an aqueous work-up is necessary.
Q2: My NMR spectrum shows broad peaks, and I suspect the formation of a quaternary ammonium salt. How can I confirm this and prevent it?
A2: The formation of a quaternary ammonium salt, 1-(2-chloroethyl)-1-(4-cyanopiperidin-1-ium-1-yl)ethane chloride , can occur if the product, 1-(2-chloroethyl)piperidine-4-carbonitrile, is further alkylated by the alkylating agent. This is more likely to happen if a large excess of the alkylating agent is used or at high temperatures for prolonged periods. You can confirm its presence by techniques like 2D NMR and high-resolution mass spectrometry. To prevent its formation, use a controlled stoichiometry of the alkylating agent (a slight excess is often optimal) and monitor the reaction to avoid unnecessarily long reaction times.
Q3: What is the best way to purify the final product from these by-products?
A3: Purification can often be achieved by column chromatography on silica gel.[1] The polarity differences between the desired product, unreacted starting materials, and the more polar by-products (like the dimer and the hydroxyethyl intermediate) usually allow for good separation. For the removal of the basic piperidine starting material, an acidic wash during the work-up can be effective. Crystallization of the hydrochloride salt of the final product is also a common and effective purification method.
Experimental Protocol: Synthesis via Direct Alkylation
This protocol describes a common method for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile using 1-bromo-2-chloroethane.
Materials:
-
Piperidine-4-carbonitrile
-
1-Bromo-2-chloroethane
-
Potassium carbonate (anhydrous, powdered)
-
Isopropanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of piperidine-4-carbonitrile (1.0 eq) in anhydrous isopropanol, add anhydrous powdered potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 10-16 hours.[1]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(2-chloroethyl)piperidine-4-carbonitrile as a clear oil.
DOT Script for Experimental Workflow:
Caption: Step-by-step workflow for the synthesis.
Summary of Potential By-products
| By-product Name | Chemical Structure | Common Cause of Formation | Suggested Mitigation Strategy |
| Unreacted Piperidine-4-carbonitrile | C₆H₁₀N₂ | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Use adequate base, increase temperature/time, and monitor reaction completion. |
| 1,2-bis(4-cyanopiperidin-1-yl)ethane | C₁₄H₂₂N₄ | Reaction of the product with the starting material. | Use a slight excess of the alkylating agent; slow addition of the piperidine starting material. |
| 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | C₈H₁₄N₂O | Incomplete chlorination in the two-step synthesis. | Use a slight excess of the chlorinating agent and ensure anhydrous conditions. |
| 1-(2-Chloroethyl)piperidine-4-carboxamide | C₈H₁₄ClN₂O | Hydrolysis of the nitrile group during reaction or work-up. | Use non-aqueous work-up; control pH carefully. |
| 1-(2-Chloroethyl)piperidine-4-carboxylic acid | C₈H₁₃ClNO₂ | Further hydrolysis of the nitrile or amide group. | Use non-aqueous work-up; control pH carefully. |
| Quaternary Ammonium Salt | [C₁₆H₂₇ClN₄]⁺Cl⁻ | Over-alkylation of the product. | Control stoichiometry of the alkylating agent; avoid prolonged reaction times at high temperatures. |
References
-
Organic Syntheses. Procedure for N-formylpiperidine. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
PrepChem. Synthesis of N-(2-Chloroethyl)-4-cyanopiperidine. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
SGRL. 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
DTIC. Piperidine Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Piperidine
Welcome to the technical support guide for the alkylation of piperidine. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. The N-alkylation of piperidine and its derivatives is a cornerstone reaction in medicinal chemistry, yet it is often plagued by challenges such as low yields, over-alkylation, and difficult purifications.
This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple protocols to explain the underlying principles governing your reaction's success, empowering you to troubleshoot effectively and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning a piperidine alkylation.
Q1: How do I choose the right base for my piperidine alkylation?
Choosing the correct base is critical and depends on the reactivity of your alkylating agent and the pKa of your piperidine. The base serves to deprotonate the piperidinium salt that forms in situ, regenerating the neutral, nucleophilic piperidine. A common choice is potassium carbonate (K₂CO₃), which is inexpensive and effective for many applications. For less reactive alkylating agents or more sterically hindered piperidines, stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are often used.
Key consideration: The base should be strong enough to deprotonate the piperidinium ion but not so strong that it promotes side reactions of the alkylating agent, such as elimination. Hünig's base is often preferred because its steric bulk makes it non-nucleophilic, preventing it from competing with the piperidine in the alkylation reaction.
Q2: What is the best solvent for this reaction?
Polar aprotic solvents are generally the best choice as they can dissolve the amine and the alkylating agent, and they do not interfere with the reaction. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are the most common and effective solvents for this purpose. Dichloromethane (DCM) can also be used, particularly for reactions run at or below room temperature. The choice may also depend on the solubility of your specific starting materials.
Q3: My reaction is very slow. How can I speed it up?
If your reaction is sluggish, several factors could be at play:
-
Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate of an SN2 reaction.
-
Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group. The general order of reactivity is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Concentration: Ensure your reaction is not too dilute. Increasing the concentration of reactants can lead to a higher reaction rate.
Q4: I am seeing a second spot on my TLC that I suspect is the di-alkylated product. How can I avoid this?
The formation of a quaternary ammonium salt (di-alkylation) is a common side reaction, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide. To minimize this:
-
Use an excess of the piperidine: Using 1.5 to 2 equivalents of the piperidine starting material can statistically favor the mono-alkylation product.
-
Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.
-
Lower the temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the mono-alkylated product.
Troubleshooting Guide: From Failed Reactions to Pure Products
This section provides a systematic approach to diagnosing and solving common problems encountered during piperidine alkylation.
Problem 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows predominantly unreacted piperidine starting material.
| Potential Cause | Explanation & Recommended Solution |
| Insufficiently Reactive Alkylating Agent | The leaving group on your electrophile may not be good enough. Alkyl chlorides are significantly less reactive than bromides or iodides. Solution: 1. Switch to an alkyl bromide or iodide. 2. If you must use a chloride, add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This will generate the more reactive alkyl iodide in situ. |
| Steric Hindrance | If either the piperidine (e.g., substituted at the 2 and 6 positions) or the alkylating agent (e.g., a secondary or neopentyl halide) is sterically bulky, the SN2 reaction will be slow. Solution: 1. Increase the reaction temperature significantly (may require switching to a higher-boiling solvent like DMF or DMSO). 2. Consider an alternative synthetic route, such as reductive amination , which is less sensitive to steric bulk. |
| Incorrect Base/Acid-Base Issues | If your piperidine starting material is an HCl salt, you must use at least two equivalents of base: one to neutralize the salt and one to act as the acid scavenger during the reaction. Solution: Always use (n+1) equivalents of base, where 'n' is the number of acidic protons on your starting materials. Ensure the base is strong enough to deprotonate the piperidinium ion formed during the reaction. |
| Poor Reagent Quality | The alkylating agent may have degraded, or the piperidine may be of low purity. Solution: Check the purity of your starting materials by NMR or other appropriate methods. Use freshly opened or purified reagents. |
Problem 2: Formation of Multiple Byproducts
Symptom: The crude reaction mixture shows several spots on TLC or peaks in LC-MS, complicating purification.
| Potential Cause | Explanation & Recommended Solution |
| Over-alkylation (Quaternary Salt Formation) | The desired N-alkylated piperidine product is also a nucleophile and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This is especially common with reactive alkylating agents. Solution: 1. Use a slight excess (1.5-2.0 eq.) of the piperidine relative to the alkylating agent. 2. Add the alkylating agent slowly via a syringe pump to keep its concentration low. 3. Avoid excessive heating. |
| Elimination (E2 Reaction) | If your alkylating agent is a secondary or tertiary halide, the base can promote an E2 elimination reaction to form an alkene instead of the desired substitution. Solution: Use a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) instead of smaller bases like triethylamine or carbonate. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Hydrolysis of Alkylating Agent | If there is water in your solvent or on your reagents (e.g., K₂CO₃ can be hygroscopic), it can lead to hydrolysis of the alkylating agent to the corresponding alcohol. Solution: Use anhydrous solvents. If using a solid base like K₂CO₃, consider drying it in an oven before use. |
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a problematic piperidine alkylation reaction.
Caption: A workflow diagram for troubleshooting common issues in piperidine alkylation.
Optimized Experimental Protocols
Here are two detailed, self-validating protocols for the N-alkylation of piperidine.
Protocol 1: Standard N-Alkylation with an Alkyl Bromide
This protocol is a robust starting point for the alkylation of piperidine with a reactive primary alkyl halide.
Reaction Scheme:
Caption: General scheme for SN2 alkylation of piperidine.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, sufficient to make a ~0.5 M solution with respect to the limiting reagent).
-
Reagent Addition: Add the alkyl bromide (1.0 eq., limiting reagent) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: a. Cool the reaction to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct. b. Wash the solids with a small amount of acetonitrile. c. Concentrate the combined filtrate in vacuo.
-
Purification: a. Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) to remove any remaining salts and DMF if used. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. c. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination for Sterically Hindered Substrates
This is an excellent alternative for coupling piperidines with aldehydes or ketones, especially when direct alkylation fails due to steric hindrance or side reactions.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq.), piperidine (1.1 eq.), and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine/Enamine Formation: Add acetic acid (AcOH, 0.1-1.0 eq.) as a catalyst and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Separate the organic layer, and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
Technical Support Center: Navigating the Stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Welcome to the dedicated technical support center for 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for our valued partners in research, science, and drug development. We understand that the nuanced stability of this key intermediate is critical to the success of your experimental workflows. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your results.
Introduction: Understanding the Inherent Reactivity
This compound is a bifunctional molecule with inherent reactivity centered on two key moieties: the electrophilic 2-chloroethyl group and the piperidine nitrogen. The hydrochloride salt form significantly enhances its stability and aqueous solubility, making it more amenable for research applications.[1] However, understanding its potential degradation pathways is paramount for its effective use. The primary stability concern arises from the propensity of the 2-chloroethylamino group to undergo intramolecular cyclization, forming a highly reactive spiro-aziridinium ion.[1] This intermediate is a potent electrophile and the basis for the alkylating properties of this class of compounds. A secondary pathway, particularly under strong acidic or basic conditions, is the hydrolysis of the carbonitrile group.
This guide will equip you with the knowledge to mitigate these stability issues and confidently utilize this compound in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the compound provided as a hydrochloride salt?
A1: The free base form of 1-(2-chloroethyl)piperidine-4-carbonitrile is significantly less stable. The lone pair of electrons on the piperidine nitrogen can readily participate in an intramolecular reaction, leading to self-degradation. The hydrochloride salt protonates this nitrogen, effectively locking the lone pair and enhancing the compound's shelf life and stability in solution.
Q2: What are the primary signs of degradation to look for?
A2: Visually, degradation of the solid material may be indicated by a change in color from white/off-white to yellow or brown, and a clumping or sticky appearance due to hygroscopicity. In solution, degradation can be silent, but may manifest as a decrease in pH of unbuffered aqueous solutions, or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light. A cool, dry, and well-ventilated environment is recommended.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent moisture and oxidative degradation.
Q4: In which solvents is the compound most stable?
A4: For short-term experimental use, aprotic solvents such as acetonitrile, THF, or DMF are generally preferred over protic solvents, especially if the free base is generated in situ. In aqueous media, buffered solutions at a slightly acidic pH (around 4-6) can help maintain the protonated state of the piperidine nitrogen and slow the rate of intramolecular cyclization. Avoid highly basic aqueous solutions, which will deprotonate the piperidine and accelerate degradation.
Q5: What is the primary degradation pathway I should be concerned about during my reactions?
A5: The most probable degradation pathway under neutral or slightly basic conditions is the intramolecular cyclization to form a spiro-aziridinium ion. This highly electrophilic species can then be attacked by any nucleophile in the reaction mixture, including water, alcohols, or other amines, leading to byproducts. If your reaction is running in an aqueous basic solution for an extended period, hydrolysis of the nitrile to a carboxylic acid should also be considered.
Troubleshooting Guide for Experimental Applications
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on the chemical principles of the molecule.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or no yield of the desired product in a nucleophilic substitution reaction. | 1. Degradation of the starting material: The compound may have degraded in the reaction solvent prior to the addition of your nucleophile. 2. Formation of the spiro-aziridinium ion: This highly reactive intermediate may have reacted with the solvent or other components of the reaction mixture. | 1. Solvent Choice: Use a dry, aprotic solvent. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize the rate of intramolecular cyclization. 2. Order of Addition: Add the nucleophile to the reaction mixture before or immediately after the addition of this compound. This ensures your nucleophile can compete with intramolecular cyclization. |
| Appearance of an unexpected byproduct with a mass of +18 Da (M+18). | Reaction with residual water: The spiro-aziridinium intermediate is highly susceptible to attack by water, leading to the formation of the corresponding alcohol, 1-(2-hydroxyethyl)piperidine-4-carbonitrile. | Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware. Run the reaction under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| The reaction mixture becomes acidic over time. | Hydrolysis of the nitrile group: Under certain conditions, especially in the presence of strong acids or upon prolonged heating in aqueous media, the nitrile group can hydrolyze to a carboxylic acid, releasing protons into the medium. | Control pH and Temperature: If nitrile hydrolysis is undesirable, avoid strongly acidic conditions and high temperatures. If the reaction requires elevated temperatures, minimize the reaction time. |
| The solid compound has turned yellow and become clumpy. | Exposure to moisture and/or air: The compound is hygroscopic and can absorb atmospheric water.[2] This can lead to hydrolysis and potentially oxidative degradation, causing a change in color and appearance. | Proper Storage and Handling: Store the compound in a desiccator over a drying agent. Handle the solid in a glove box or under a stream of dry inert gas. |
| Inconsistent results between batches of the compound. | Variability in purity and stability: Older batches or those stored improperly may have partially degraded, leading to a lower effective concentration of the active starting material. | Quality Control: It is good practice to verify the purity of the starting material by HPLC or another suitable analytical technique before use, especially for sensitive reactions. |
Key Degradation Pathways
The stability of this compound is primarily dictated by two competing degradation pathways. The predominant pathway is highly dependent on the experimental conditions, particularly pH.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Protocol 2: Stability-Indicating HPLC Method
This reversed-phase HPLC method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3][6] The forced degradation study (Protocol 1) will be instrumental in demonstrating the specificity of this method.
Caption: Workflow for the stability assessment of the compound.
References
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. MedCrave. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
-
A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research. Available at: [Link]
Sources
Technical Support Center: 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Welcome to the Technical Support Center for 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the safe and effective handling, storage, and application of this versatile chemical intermediate.
Section 1: Critical Safety and Handling Protocols
Key Hazard Information:
-
Hazard Class: Irritant.[1]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Signal Word: Warning.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against accidental exposure.
-
Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against dust particles and splashes.
-
Skin Protection: Chemical-resistant gloves (nitrile rubber is a good option) and a lab coat are mandatory. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate particulate filter, especially when handling the powder outside of a certified chemical fume hood.
Engineering Controls for Safe Handling
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for proper waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Section 2: Storage and Stability
The long-term stability of this compound is dependent on proper storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Ambient Storage | The compound is stable at room temperature. |
| Atmosphere | Store in a tightly sealed container. | To prevent moisture absorption and potential hydrolysis. |
| Light | Store in a dark place. | While not explicitly stated, it is good practice for complex organic molecules. |
| Incompatibilities | Strong oxidizing agents, strong bases. | To avoid exothermic reactions and degradation. |
Section 3: Troubleshooting Guide for Experimental Applications
This section addresses common issues that may arise during the use of this compound in synthetic protocols, particularly in N-alkylation reactions.
Common Problems and Solutions in N-Alkylation Reactions
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Reagent: The chloroethyl group is susceptible to hydrolysis over time if the compound has been improperly stored.
-
Solution: Use a fresh batch of the reagent or verify the integrity of the existing stock via analytical methods such as NMR or LC-MS.
-
-
Possible Cause 2: Insufficient Basicity: The reaction requires a base to neutralize the generated HCl and, in some cases, to deprotonate the nucleophile.
-
Solution: Ensure the use of a suitable base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine) in sufficient stoichiometric amounts.
-
-
Possible Cause 3: Low Reaction Temperature: The activation energy for the N-alkylation may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
-
Problem 2: Formation of Side Products
-
Possible Cause 1: Over-alkylation: In reactions with primary or secondary amines, the desired product can be further alkylated.
-
Solution: Use a stoichiometric excess of the amine nucleophile or add the this compound slowly to the reaction mixture.
-
-
Possible Cause 2: Quaternary Salt Formation: The piperidine nitrogen can be alkylated twice, leading to the formation of a quaternary ammonium salt.[2]
-
Solution: This is more likely with stronger alkylating agents or more forcing reaction conditions. Careful control of stoichiometry and reaction time is crucial.
-
-
Possible Cause 3: Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[3]
-
Solution: Maintain the reaction pH within a range that is compatible with the nitrile group. If the desired transformation requires harsh conditions, consider a protecting group strategy for the nitrile.
-
Problem 3: Difficult Product Purification
-
Possible Cause 1: Similar Polarity of Product and Starting Material: If the starting nucleophile and the alkylated product have similar polarities, separation by column chromatography can be challenging.
-
Solution: Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization of the product or starting material to alter its polarity before purification.
-
-
Possible Cause 2: Presence of Water-Soluble Byproducts: Quaternary ammonium salts and other ionic impurities can complicate extraction procedures.
-
Solution: Perform thorough aqueous washes during the work-up to remove water-soluble impurities. A brine wash can also aid in breaking emulsions.
-
Workflow for Troubleshooting a Failed N-Alkylation Reaction
Caption: A logical workflow for troubleshooting failed N-alkylation reactions.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for a reaction?
A1: The hydrochloride salt form has good solubility in aqueous solutions.[3] For organic reactions, protic solvents like alcohols (e.g., ethanol, isopropanol) are often suitable. Its solubility in aprotic solvents may be limited, and the use of a co-solvent or a phase-transfer catalyst might be necessary. It is sparingly soluble or insoluble in cold acetone.[4]
Q2: How can I monitor the progress of my N-alkylation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway is likely hydrolysis of the chloroethyl group to the corresponding hydroxyethyl derivative, especially in the presence of moisture. The nitrile group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Section 5: Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol provides a general starting point for the N-alkylation of a secondary amine. Optimization of stoichiometry, base, solvent, temperature, and reaction time will likely be necessary for a specific substrate.
-
To a solution of the secondary amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add this compound (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for N-alkylation.
References
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(2-Chloroethyl)piperidine-4-carbonitrile
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile is a pivotal intermediate in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine scaffold common in many bioactive molecules and a reactive chloroethyl group, makes it an essential building block for introducing the 1-(piperidine-4-carbonitrile)ethyl moiety into target structures.[1][2] This is most frequently achieved via nucleophilic substitution (SN2) reactions, a cornerstone of carbon-nitrogen bond formation.[3]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It is designed to provide field-proven insights and systematic solutions to common challenges encountered during alkylation reactions with this versatile reagent. By understanding the causality behind experimental outcomes, you can optimize your synthetic routes, improve yields, and ensure the integrity of your final products.
Core Troubleshooting: A Question-and-Answer Guide
This section addresses the most common issues reported in the laboratory when using 1-(2-chloroethyl)piperidine-4-carbonitrile.
Question 1: My reaction yield is disappointingly low. What are the likely causes and how can I fix it?
Low yield is the most frequent challenge and can stem from several factors, ranging from suboptimal reaction conditions to product loss during the workup phase.
Potential Cause A: Incomplete or Stalled Reaction
The reaction may not be proceeding to completion due to inadequate activation of the nucleophile or non-ideal reaction parameters.
-
Expert Insight: The SN2 reaction between your nucleophile (e.g., a primary or secondary amine) and 1-(2-chloroethyl)piperidine-4-carbonitrile is highly dependent on the interplay between base, solvent, and temperature. The base must be strong enough to deprotonate the nucleophile, making it more reactive, but not so harsh that it promotes side reactions.[2] The solvent must adequately solubilize the reactants while favoring the SN2 mechanism.
-
Recommended Solutions:
-
Evaluate Your Base: For N-alkylation, an inorganic base like potassium carbonate (K₂CO₃) is often a robust and economical choice.[2] If yields are still low, consider a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, Hünig's base), which is excellent at scavenging protons without competing in the alkylation.[4]
-
Optimize Temperature: While heating accelerates most reactions, excessive heat can lead to byproduct formation.[5] We recommend starting at a moderate temperature (e.g., 60-80 °C in acetonitrile) and monitoring the reaction's progress. If the reaction is slow, incrementally increase the temperature by 10 °C.
-
Solvent Choice: A polar aprotic solvent is typically ideal for SN2 reactions. Acetonitrile (ACN) and Dimethylformamide (DMF) are common choices.[4] However, due to green chemistry concerns, consider alternatives to DMF like Butanol or using ACN under pressure to achieve higher temperatures.[3]
-
Potential Cause B: Formation of a Water-Soluble Quaternary Ammonium Salt
If your nucleophile is a secondary amine, over-alkylation can occur where the desired tertiary amine product reacts again with another molecule of 1-(2-chloroethyl)piperidine-4-carbonitrile. This forms a quaternary ammonium salt, which is often highly polar and lost to the aqueous phase during extraction.[5]
-
Expert Insight: This is a classic issue of stoichiometry control. The desired product is often more nucleophilic than the starting amine, leading to a second, undesired alkylation.
-
Recommended Solutions:
-
Control Stoichiometry: Avoid using an excess of the alkylating agent. Start with a 1:1 molar ratio of your nucleophile to 1-(2-chloroethyl)piperidine-4-carbonitrile.
-
Slow Addition: The most effective strategy is to add the alkylating agent slowly to the reaction mixture containing the nucleophile and base.[4] This maintains a low concentration of the alkylating agent at all times, favoring the initial mono-alkylation and minimizing the subsequent quaternization reaction. A syringe pump is ideal for this purpose.[4]
-
Potential Cause C: Product Loss During Workup and Purification
The desired product may be lost due to its physical properties (e.g., partial water solubility) or degradation during purification.
-
Recommended Solutions:
-
Extraction pH: Before extraction, carefully adjust the pH of the aqueous layer. If your product is basic, make the aqueous layer basic (pH > 9) to ensure the product is in its free base form and partitions into the organic solvent (e.g., ethyl acetate, dichloromethane).
-
Back-Extraction: If your product has some water solubility, perform multiple extractions (3-4 times) with the organic solvent. To recover any product remaining in the aqueous layer, you can saturate it with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase before the final extraction.[2]
-
Purification Method: If column chromatography is necessary, use a silica gel column and a suitable solvent system, often a gradient of methanol in dichloromethane.[2] Neutralizing the silica gel with triethylamine in the eluent can prevent product streaking for basic compounds.
-
Question 2: I'm observing a significant amount of an unexpected byproduct with a higher molecular weight. What is it?
This is often indicative of di-substitution, especially if your nucleophile has more than one reactive site (e.g., piperazine, ethylenediamine).
-
Expert Insight: Similar to quaternary salt formation, di-substitution arises from a lack of selectivity when multiple nucleophilic centers are available. A patent for a related compound, 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, notes that a dimerization reaction can lead to very low yields.[6]
-
Recommended Solutions:
-
Use Nucleophile in Excess: To favor mono-alkylation, use a significant excess of the nucleophilic starting material (e.g., 2-5 equivalents). This statistically increases the chance that the alkylating agent will react with a starting material molecule rather than the mono-alkylated product.
-
Employ Protecting Groups: For complex substrates, the most reliable method is to use a protecting group strategy. For example, if alkylating piperazine, you can protect one nitrogen with a Boc (tert-butoxycarbonyl) group, perform the alkylation, and then deprotect the Boc group.[5]
-
Lower the Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction.[5] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly improve the ratio of mono- to di-substituted product.
-
Question 3: My analysis shows the presence of a byproduct corresponding to the hydrolysis of the nitrile group. How can I prevent this?
The carbonitrile (C≡N) group is susceptible to hydrolysis, converting it to a carboxylic acid or an amide intermediate, under either strongly acidic or basic conditions, particularly with prolonged heating.[1]
-
Expert Insight: This side reaction compromises the integrity of the desired molecule. It is crucial to select reaction and workup conditions that are mild enough to preserve the nitrile functionality.
-
Recommended Solutions:
-
Avoid Harsh Bases/Acids: Do not use strong aqueous bases like NaOH or KOH for extended periods at high temperatures. Opt for milder inorganic bases like K₂CO₃ or organic bases like DIPEA. During workup, if an acid wash is needed, use a dilute solution (e.g., 1N HCl) and minimize contact time.[7]
-
Limit Water in the Reaction: Ensure your solvents are dry, as water is required for hydrolysis. While some water is often unavoidable (especially with inorganic bases), using anhydrous solvents and reagents can suppress this side reaction.
-
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to potentially hydrolytic conditions.
-
Visualized Reaction and Troubleshooting Workflow
The following diagrams illustrate the primary synthetic pathway, common side reactions, and a logical workflow for troubleshooting your experiment.
Caption: Reaction pathway for N-alkylation and major side reactions.
Caption: Systematic workflow for troubleshooting reaction outcomes.
Experimental Protocols and Data
General Protocol for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a secondary amine. It should be optimized for each specific substrate.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and anhydrous acetonitrile (ACN, sufficient to make a 0.1-0.5 M solution).[2]
-
Reagent Addition: In a separate flask, dissolve 1-(2-chloroethyl)piperidine-4-carbonitrile hydrochloride (1.0-1.1 eq.) in a minimal amount of ACN or DMF.
-
Reaction: Begin stirring the amine/base suspension and heat to 60-80 °C. Add the solution of the alkylating agent dropwise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC (e.g., 10% MeOH in DCM) or LC-MS until the limiting reagent is consumed (typically 8-24 hours).[2]
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ACN.[2] Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water. If the product is basic, a final wash with brine is recommended to remove residual water and inorganic impurities.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by crystallization if applicable.[2]
Recommended Starting Conditions for N-Alkylation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq. Nucleophile : 1.05 eq. Alkylating Agent | A slight excess of the alkylating agent ensures full conversion of the valuable nucleophile. Reverse if quaternization is an issue.[4] |
| Base | K₂CO₃ (2-3 eq.) or DIPEA (2 eq.) | K₂CO₃ is effective and easy to remove. DIPEA is a good choice for sensitive substrates as it's non-nucleophilic.[4] |
| Solvent | Acetonitrile (ACN) or DMF | ACN is generally preferred. DMF offers better solubility for some substrates but is harder to remove.[4] |
| Temperature | 60 - 80 °C | Balances reaction rate and selectivity. Higher temperatures risk increased byproduct formation.[5] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can speed up the bimolecular reaction but may also increase side reactions. |
Safety Information
1-(2-Chloroethyl)piperidine and its salts are hazardous materials and must be handled with appropriate care.
-
Hazards: The hydrochloride salt is often classified as fatal if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[8][9] Always consult the Safety Data Sheet (SDS) before use.
-
Handling: Use only under a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, lab coat, and chemical-resistant gloves.[8][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area.[8]
Frequently Asked Questions (FAQs)
-
Q: Should I use the hydrochloride salt or the free base of 1-(2-chloroethyl)piperidine-4-carbonitrile?
-
A: The hydrochloride salt is more common, more stable, and easier to handle as it is typically a solid.[1] When using the salt, you must include a sufficient amount of base in your reaction (at least one extra equivalent) to neutralize the HCl and form the reactive free base in situ.
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase that gives good separation between your starting material and product (Rf of product ~0.3-0.4). Stain with potassium permanganate or ninhydrin if your compounds are not UV-active. For more precise tracking, LC-MS is the gold standard, as it confirms the mass of the product and can help identify byproducts.[2][11]
-
-
Q: What are the best storage conditions for this reagent?
-
A: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.[8] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.
-
References
-
PubChem. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
PubChem. 1-(2-Chloroethyl)piperidine. National Center for Biotechnology Information. [Link]
-
SGRL. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. [Link]
- Google Patents. (1987). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. A PRACTICAL, ONE-POT SYNTHESIS OF AMINO-FUNCTIONALIZED G1-PAMAM DENDRIMER. [Link]
-
Organic Syntheses. 3-PHENYLPROPIONALDEHYDE. [Link]
-
American Chemical Society Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. [Link]
-
Parshwanath Chemicals. Manufacturing Process. [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. 1-(2-クロロエチル)ピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-(2-クロロエチル)ピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
Welcome to the technical support center for 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this critical pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and batch-to-batch consistency in your experiments.
I. Understanding the Molecule and Its Challenges
This compound is a bifunctional molecule featuring a reactive chloroethyl group and a polar carbonitrile moiety.[1][2] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it a preferred form for many applications.[2] However, achieving high purity can be challenging due to the potential for various impurities to form during synthesis and degradation during workup and purification.
Common Synthetic Pathway and Potential Impurities:
A prevalent synthetic route involves the N-alkylation of piperidine-4-carbonitrile with a suitable chloroethylating agent. This process can lead to several impurities that need to be addressed during purification.
Caption: Synthetic pathway and common impurities.
II. Troubleshooting Guide: Purification of this compound
This section is formatted as a series of questions and answers to directly address common issues encountered during the purification process.
Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?
A1: This is a common issue, often caused by the presence of residual solvent or impurities that inhibit crystal lattice formation.
-
Causality: Amine salts can be hygroscopic, and absorbing moisture from the atmosphere can lead to an oily appearance. Additionally, the presence of closely related impurities can act as "crystal poisons," disrupting the ordered arrangement of molecules necessary for crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Conversion to the Hydrochloride Salt: If your product is the free base, it is likely to be an oil. Convert it to the hydrochloride salt by dissolving the crude material in a suitable organic solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The salt is typically a solid that can be more easily purified.[3]
-
Solvent Trituration: Try triturating the oil or sticky solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. Good choices for this include cold acetone or diethyl ether. This can often wash away impurities and induce crystallization.
-
High Vacuum Drying: Ensure your product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove all traces of solvent and moisture.
-
Q2: After recrystallization, the purity of my product has not significantly improved. What are the next steps?
A2: This indicates that the chosen recrystallization solvent system is not effectively separating the impurities from the product.
-
Causality: For effective recrystallization, the desired compound should be highly soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should either be insoluble in the hot solvent or remain in solution upon cooling. If the impurities have similar solubility profiles to the product, co-precipitation will occur.
-
Troubleshooting & Optimization:
-
Re-evaluate Your Solvent System: A single solvent may not be sufficient. A two-solvent system can often provide better selectivity. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like hot isopropanol or ethanol) and then slowly add a "poor" solvent (one in which it is sparingly soluble, like diethyl ether or hexane) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.[4]
-
Activated Carbon Treatment: If your product is discolored, this may be due to highly colored, often polar, impurities. Before recrystallization, dissolve the crude product in the hot solvent, add a small amount of activated carbon, and heat for a short period. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Consider an Alternative Purification Technique: If recrystallization proves ineffective, preparative chromatography is a powerful alternative.
-
Q3: I am seeing peak tailing in my HPLC analysis of the purified product. Is this a purity issue?
A3: Not necessarily. Peak tailing in the HPLC analysis of basic compounds like piperidine derivatives is a common chromatographic artifact.
-
Causality: The basic nitrogen atom in the piperidine ring can interact with acidic silanol groups on the surface of standard silica-based HPLC columns. These secondary interactions can lead to a "tailing" effect on the peak shape, which can complicate accurate quantification and resolution from nearby impurities.
-
Troubleshooting & Optimization of HPLC Method:
-
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites and improve peak shape. Alternatively, lowering the pH of the mobile phase (typically to between 2 and 3) can protonate the residual silanol groups, minimizing their interaction with the basic analyte.
-
Column Selection: Utilize a modern, end-capped column or a column specifically designed for the analysis of basic compounds. These columns have a reduced number of free silanol groups, leading to improved peak symmetry. A C18 reversed-phase column is a common starting point for piperidine derivatives.[5]
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a robust method for significantly increasing the purity of this compound.
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol to create a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold isopropanol to remove any remaining mother liquor.
-
Dry the purified crystals under a high vacuum to remove all residual solvent.
| Parameter | Typical Value | Notes |
| Starting Purity | 85-95% | Purity assessed by HPLC-UV. |
| Final Purity | >99% | Dependent on the nature of the impurities. |
| Recovery | 80-90% | Can be optimized by minimizing the amount of hot solvent used. |
Protocol 2: Purification via Acid-Base Extraction
This method is useful for removing non-basic organic impurities.
Caption: Workflow for acid-base extraction.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected stability of this compound and how should it be stored? A: The hydrochloride salt is significantly more stable than the free base.[3] However, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.
Q: Can the carbonitrile group hydrolyze during purification? A: Yes, the carbonitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strongly acidic or basic conditions, especially at elevated temperatures.[2] During acid-base extractions, it is advisable to work at lower temperatures and avoid prolonged exposure to strong acids or bases. For recrystallization, using neutral solvents like isopropanol is recommended.
Q: What analytical techniques are recommended for assessing the purity of the final product? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the purified product and identifying any residual impurities.
V. References
-
Google Patents. (2009). Patent Application Publication: US 2010/0022528 A1. Retrieved from
-
GSRS. (n.d.). 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
-
Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Retrieved from
Sources
Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. This molecule is a critical intermediate in the development of various pharmaceutical agents, making its efficient and high-purity synthesis a key objective for researchers.[1] This guide is structured to provide direct answers and in-depth troubleshooting for common challenges encountered during its synthesis, focusing specifically on the prevention of side reactions. We will delve into the causality behind experimental choices to empower you with a robust understanding of the process.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: What is the primary side product I should be concerned about, and how can I detect it?
The most prevalent side product is the quaternary ammonium salt, formed by the further alkylation of the desired tertiary amine product. This occurs when the 1-(2-Chloroethyl)piperidine-4-carbonitrile you've just synthesized reacts with another molecule of the alkylating agent (e.g., 1-bromo-2-chloroethane). This process is known as N-quaternization.[2]
-
Detection: On a Thin Layer Chromatography (TLC) plate, this salt is significantly more polar than your product and will typically remain at the baseline (Rf ≈ 0). In High-Performance Liquid Chromatography (HPLC), it will have a much shorter retention time. Mass spectrometry will show a molecular ion corresponding to the product plus the mass of the alkylating agent minus a halide.
Q2: My reaction yield is consistently below 50%. What are the most probable causes?
Low yields are almost always traced back to one of three issues:
-
Dominant Quaternization: More than half of your starting material is being consumed to form the quaternary salt byproduct. This is the most common reason for poor yield.
-
Incomplete Reaction: Significant amounts of the starting material, piperidine-4-carbonitrile, remain unreacted. This can be due to inactive reagents, insufficient reaction time or temperature, or a poor choice of base.
-
Product Loss During Workup: The product may be lost due to emulsion formation during liquid-liquid extraction or partial hydrolysis of the nitrile group if the pH is not carefully controlled.[1]
Q3: I am using 1,2-dichloroethane as the alkylating agent. Is this a good choice?
While economically attractive, 1,2-dichloroethane is generally less reactive than its brominated or iodinated counterparts (e.g., 1-bromo-2-chloroethane). To achieve a reasonable reaction rate, you may need higher temperatures or longer reaction times, which can unfortunately also promote the formation of side products. For laboratory-scale synthesis where yield and purity are prioritized, 1-bromo-2-chloroethane is often a superior choice as it allows for milder reaction conditions.
Q4: Which base is optimal for this N-alkylation reaction?
The ideal base should be strong enough to neutralize the acid generated (HBr or HCl) but not nucleophilic enough to compete with the piperidine nitrogen.
-
Recommended: Finely powdered, anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are inexpensive, non-nucleophilic, and easily removed by filtration.[3]
-
Alternatives: Hindered organic bases like N,N-Diisopropylethylamine (DIPEA) can also be used, but they are more expensive and can complicate purification.
-
Avoid: Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide should be avoided as they can promote elimination side reactions and hydrolysis of the nitrile functional group.[1]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Product Yield & Major Baseline Spot on TLC | 1. Quaternization: The tertiary amine product is more nucleophilic than the starting secondary amine under some conditions and reacts with the alkylating agent. | Solution A: Control Stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of the piperidine-4-carbonitrile starting material. This ensures the alkylating agent is the limiting reagent and is more likely to encounter the starting amine.Solution B: Slow, Controlled Addition. Add the alkylating agent dropwise to the reaction mixture over 1-2 hours.[4] This maintains a low instantaneous concentration of the electrophile, kinetically favoring reaction with the more abundant piperidine-4-carbonitrile over the product.Solution C: Temperature Management. Run the reaction at a moderate temperature (e.g., 50-70 °C). Excessive heat can accelerate the quaternization reaction more than the primary alkylation. |
| Significant Starting Material Remains | 1. Insufficient Activation Energy: The reaction temperature is too low or time is too short.2. Inactive Reagents: The base is not sufficiently strong or anhydrous, or the solvent contains water. | Solution A: Optimize Conditions. Gradually increase the reaction temperature in 10 °C increments or extend the reaction time, monitoring progress by TLC or HPLC. For sluggish reactions, gentle heating can initiate the process.[4]Solution B: Ensure Anhydrous Conditions. Use an anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF). Dry the potassium carbonate in an oven ( >120 °C) for several hours before use. |
| Formation of an Unknown Impurity with Similar Polarity to Product | 1. Dimerization: The chloroethyl group of the product undergoes nucleophilic substitution by a molecule of the piperidine-4-carbonitrile starting material. | Solution: Revisit Slow Addition. This side reaction is also suppressed by the slow, controlled addition of the alkylating agent, which minimizes the concentration of the product available to react with the starting material. |
| Product Degradation During Aqueous Workup | 1. Nitrile Hydrolysis: The nitrile group (-CN) is sensitive to strongly acidic or basic conditions, which can convert it to a carboxamide (-CONH₂) or carboxylic acid (-COOH).[1] | Solution: Careful pH Control. During the workup, perform extractions under neutral or mildly basic conditions (pH 7-9). Avoid prolonged contact with strong acids or bases. Quench the reaction by filtering off the inorganic base and evaporating the solvent, rather than pouring it into a highly acidic or basic solution. |
Section 3: Key Experimental Protocols & Data
Adherence to a validated protocol is crucial for reproducibility and minimizing side reactions.
Protocol 3.1: Optimized Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile
This protocol is designed to favor the desired N-alkylation and suppress quaternization.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperidine-4-carbonitrile (1.10 g, 10.0 mmol, 1.1 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 g, 18.1 mmol, 2.0 equiv) and 50 mL of anhydrous acetonitrile.
-
Heating: Begin stirring and heat the suspension to 60 °C.
-
Slow Addition of Alkylating Agent: In a dropping funnel, prepare a solution of 1-bromo-2-chloroethane (1.31 g, 9.1 mmol, 1.0 equiv) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the heated reaction mixture over 1 hour.
-
Reaction: Maintain the reaction at 60 °C and monitor its progress every 2 hours using TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete in 6-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude oil.
-
Dissolve the oil in 50 mL of dichloromethane and wash with water (2 x 25 mL) and then brine (1 x 25 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though this optimized protocol often yields a product of >95% purity.
Data Table 3.2: Impact of Reaction Conditions on Yield and Purity
| Condition | Alkylating Agent | Addition Method | Temperature | Avg. Yield (%) | Purity (Product:Quat. Salt) |
| A | 1,2-dichloroethane | All at once | 80 °C | 45% | 70:30 |
| B | 1-bromo-2-chloroethane | All at once | 60 °C | 60% | 85:15 |
| C (Optimized) | 1-bromo-2-chloroethane | Dropwise (1 hr) | 60 °C | 88% | >97:3 |
Section 4: Mechanistic Insights & Visual Workflows
Understanding the competing reaction pathways is key to controlling the outcome.
Diagram 4.1: Desired vs. Undesired Reaction Pathways
Caption: Competing pathways in the synthesis.
Diagram 4.2: Troubleshooting Workflow for Low Yield
Caption: A logical flow for diagnosing yield issues.
Section 5: Analytical Methods for Impurity Profiling
Robust analytical methods are non-negotiable for ensuring the quality of your intermediate. Impurity profiling is a critical step for regulatory compliance and understanding reaction outcomes.[5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of your product and separating it from the starting material and the highly polar quaternary salt.[7][8] A reversed-phase C18 column with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) is a typical starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents from the reaction and purification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and characterize unknown impurities if they are present in sufficient quantities.
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring, allowing for a quick assessment of the consumption of starting materials and the formation of products and byproducts.[9]
By implementing these strategies and protocols, researchers can significantly improve the yield, purity, and reproducibility of the 1-(2-Chloroethyl)piperidine-4-carbonitrile synthesis, paving the way for successful downstream applications.
References
- Smolecule. (2023). 1-(2-Chloroethyl)piperidine-4-carbonitrile.
- Olah, G. A., & Arvanaghi, M. (n.d.). 3-PHENYLPROPIONALDEHYDE. Organic Syntheses Procedure.
- BenchChem. (2025). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives.
- Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses Procedure.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
-
ResearchGate. (2025). Diastereoselective N-quaternization of piperidines. Available at: [Link]
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Holm, R., & Elder, D. P. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-35. Available at: [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biomedres.us [biomedres.us]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine ring, a reactive chloroethyl group, and a carbonitrile functional group, makes it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The purity and structural integrity of this starting material are paramount, as any impurities can propagate through a synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the essential analytical methodologies required for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind methodological choices, and provide detailed, field-tested protocols. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Physicochemical Properties: The Foundation of Method Development
Before delving into complex analytical techniques, a foundational understanding of the compound's basic properties is essential. These parameters influence sample preparation, solvent selection, and the choice of analytical instrumentation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2][3] |
| Molecular Weight | 209.12 g/mol | [2] |
| Appearance | White to off-white solid | |
| IUPAC Name | 1-(2-chloroethyl)-4-piperidinecarbonitrile hydrochloride | [2] |
| InChI Key | DDMSKIKYADWREH-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥97% | [2][4] |
A Comparative Overview of Core Analytical Techniques
A multi-faceted, or "orthogonal," approach is necessary for the complete and reliable analysis of any pharmaceutical intermediate. No single technique can provide all the necessary information regarding identity, purity, and potential impurities. The following sections compare the most critical analytical methods.
Workflow for Analytical Characterization
The logical flow for analyzing a new batch of this compound involves a series of steps, from initial identity confirmation to quantitative purity assessment.
Caption: General workflow for the analytical characterization of a chemical intermediate.
Chromatographic Techniques: The Pillars of Purity Assessment
Chromatography is indispensable for separating the main compound from process-related impurities and degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary and most robust technique for determining the purity of non-volatile, thermally labile compounds like this compound.[5] A stability-indicating HPLC method is one that can resolve the main peak from all potential degradation products and impurities, which is crucial for shelf-life studies.[6][7]
Why it Works: As a hydrochloride salt, the compound is highly polar and not suitable for GC without derivatization. Reversed-phase HPLC (RP-HPLC) is ideal. Using an acidic mobile phase protonates the piperidine nitrogen, leading to consistent interactions with the nonpolar stationary phase (e.g., C18) and resulting in sharp, well-defined chromatographic peaks.
Method Considerations:
-
Column: A C18-bonded silica column is the workhorse for this type of analysis, offering excellent retention and resolving power for moderately polar compounds.
-
Mobile Phase: A gradient elution using acetonitrile or methanol mixed with an aqueous acidic buffer (e.g., 0.1% formic or phosphoric acid) is typical. The gradient allows for the elution of both early-retained polar impurities and late-eluting nonpolar impurities in a single run.[6]
-
Detection: The compound lacks a strong UV chromophore. Therefore, detection at low wavelengths (e.g., 200-215 nm) is necessary. For more universal detection, especially for impurities that may lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed. A mass spectrometer (LC-MS) provides invaluable data for peak identification.
Gas Chromatography (GC)
GC is generally reserved for the analysis of volatile and thermally stable compounds. While unsuitable for the direct analysis of the hydrochloride salt, it is the superior method for detecting volatile organic impurities, such as residual solvents (e.g., toluene, chloroform) from the synthesis.[5][8]
Why it's Challenging (and when to use it): The high melting point (~232 °C dec.) and salt form of the analyte prevent it from being volatilized without decomposition.[9] To analyze the compound itself by GC, it must first be converted to its free base form and potentially derivatized. However, for its intended purpose—detecting residual solvents—the sample can be dissolved in a suitable solvent (like DMSO) and injected directly.
Comparative Summary: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Application | Purity determination, impurity profiling, stability testing | Analysis of volatile impurities, residual solvents |
| Analyte Suitability | Excellent. Ideal for non-volatile salts. | Poor. Requires conversion to free base for direct analysis. |
| Stationary Phase | C18 silica gel (Reversed-Phase) | Fused silica capillary with a polar coating (e.g., WAX) |
| Mobile Phase | Acetonitrile/Water + Acid (Liquid) | Inert Gas (e.g., Helium, Nitrogen) |
| Detection | UV (low λ), ELSD, CAD, MS | Flame Ionization Detector (FID), MS |
| Key Advantage | Directly applicable, highly versatile for related compounds. | Unmatched for detecting trace volatile impurities. |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy provides an unambiguous confirmation of the molecule's identity and structure. It is a qualitative tool that is essential for ensuring the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR should be performed. While specific spectral data for this exact compound is not widely published, we can predict the expected spectrum based on data from the closely related 1-(2-chloroethyl)piperidine hydrochloride.[10][11]
Expertise in Interpretation:
-
¹H NMR: The proton spectrum will be complex. The addition of the electron-withdrawing carbonitrile group at the C4 position breaks the symmetry of the piperidine ring that exists in the unsubstituted version. This will result in distinct signals for the axial and equatorial protons on the piperidine ring. We expect to see multiplets for the piperidine protons, likely in the 1.5-3.5 ppm range. The triplets for the -N-CH₂- and -CH₂-Cl protons of the chloroethyl group are expected around ~2.8 ppm and ~3.7 ppm, respectively.[10]
-
¹³C NMR: The carbon spectrum will confirm the presence of all 8 unique carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift around 118-125 ppm. The piperidine ring carbons will appear between 20-60 ppm, and the two carbons of the chloroethyl group will also be in this region.[10]
Infrared (IR) Spectroscopy
FTIR is a rapid and straightforward method for identifying the functional groups present in a molecule. It serves as an excellent identity check.
Key Diagnostic Peaks:
-
C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹ . This peak is a definitive indicator of the nitrile group.
-
N-H Stretch (from HCl): A very broad and strong absorption will be present from approximately 2400-3200 cm⁻¹ , characteristic of a secondary amine salt.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .
-
C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹ , corresponding to the C-Cl bond.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive proof of identity. The analysis is performed on the free base of the molecule.
Expected Results (Electron Ionization - EI):
-
Molecular Ion (M⁺): The free base (C₈H₁₃ClN₂) has a molecular weight of 172.66 g/mol .[4] The mass spectrum should show a molecular ion peak at m/z = 172 and an M+2 peak at m/z = 174 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation: Key fragments would likely arise from the loss of the chloroethyl group or cleavage of the piperidine ring.
Detailed Experimental Protocols
The following protocols are robust starting points for the analysis of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
Caption: Key parameters for the HPLC-UV analysis protocol.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solvents before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile to obtain a 1.0 mg/mL solution.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms for 30 minutes.
-
Data Processing: Calculate the purity of the sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
5 mm NMR tube
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. DMSO-d₆ is often a good choice for hydrochloride salts.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity.
-
Acquire the ¹H spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate all peaks to determine proton ratios.
Protocol 3: FTIR Spectroscopy (ATR Method)
Objective: To identify the key functional groups.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Solid sample of this compound.
Step-by-Step Procedure:
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal surface.
-
Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum will be displayed in terms of absorbance or transmittance. Label the key peaks corresponding to the C≡N, N-H (salt), and C-H functional groups.[10]
Conclusion and Recommendations
A comprehensive quality assessment of this compound cannot be achieved with a single analytical technique. A scientifically sound, orthogonal approach is mandatory for ensuring the material's suitability for pharmaceutical synthesis.
-
For Identity: A combination of ¹H NMR, Mass Spectrometry, and FTIR provides unambiguous structural confirmation. NMR is the most definitive for detailed structure, MS confirms the molecular weight, and FTIR offers a rapid functional group fingerprint.
-
For Purity: A validated, stability-indicating RP-HPLC method should be the primary tool for quantitative purity analysis and impurity profiling.
-
For Volatiles: GC-MS should be employed to quantify residual solvents from the manufacturing process.
By integrating these methods into a cohesive analytical workflow, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical synthetic intermediate, thereby building a solid foundation for the subsequent stages of drug development.
References
-
Piperidine, 1-(2-chloroethyl)-, hydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available from: [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. Available from: [Link]
-
New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. MDPI. Available from: [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. This compound | 111041-03-3 [sigmaaldrich.com]
- 3. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR [m.chemicalbook.com]
Purity Analysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Comparative Guide to HPLC-UV and GC-FID Methods
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders and certain cancers.[1] The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two robust analytical techniques for determining the purity of 1-(2-Chloroethyl)piperidine-4-carbonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
The selection of an appropriate analytical method is a critical decision in drug development and quality control. This decision is influenced by factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, including sensitivity, speed, and cost. This document will delve into detailed methodologies for both HPLC-UV and GC-FID, providing the scientific rationale behind the experimental choices and a comparative analysis to aid researchers in selecting the optimal technique for their needs. All methodologies are designed with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines in mind.[2][3][4]
Primary Technique: Reversed-Phase HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[5][6] For 1-(2-Chloroethyl)piperidine-4-carbonitrile, a reversed-phase HPLC method is proposed. This is due to the compound's moderate polarity, making it amenable to separation on a non-polar stationary phase.
Scientific Rationale for Method Design
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide array of moderately polar to non-polar compounds. The alkyl chains of the C18 stationary phase provide the necessary hydrophobic interactions to retain the analyte and separate it from potential impurities.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is proposed. The buffer is crucial for maintaining a consistent pH, which is important for the reproducible ionization state of the piperidine nitrogen. A gradient elution, where the proportion of the organic solvent is increased over time, is chosen to ensure the elution of any potential impurities with a wide range of polarities.
-
Detection: Although the 1-(2-Chloroethyl)piperidine-4-carbonitrile molecule lacks a strong chromophore, the nitrile group and the piperidine ring may allow for low-wavelength UV detection (e.g., 210 nm). This wavelength is often used for compounds with limited UV absorbance.
-
Sample Preparation: The sample is dissolved in the mobile phase to ensure compatibility with the analytical system and to minimize peak distortion.
Experimental Protocol: HPLC-UV Analysis
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(2-Chloroethyl)piperidine-4-carbonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 1-(2-Chloroethyl)piperidine-4-carbonitrile sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Process the chromatograms and calculate the purity of the sample by the area normalization method.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity analysis.
Alternative Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] Given that 1-(2-Chloroethyl)piperidine-4-carbonitrile has a relatively low molecular weight (172.66 g/mol ), it is expected to have sufficient volatility for GC analysis, making this a viable alternative to HPLC.[9]
Scientific Rationale for Method Design
-
Separation Principle: In GC, compounds are separated based on their boiling points and their interactions with the stationary phase.[8]
-
Stationary Phase: A mid-polarity column, such as one coated with 5% phenyl polysiloxane, is a good starting point. This type of column provides a good balance of dispersive and polar interactions, suitable for separating a compound with both alkyl and nitrile functionalities from potential impurities.
-
Inlet and Temperature Program: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. A temperature gradient is employed to ensure that compounds with different boiling points are efficiently separated and elute as sharp peaks.
-
Detection: A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range. The FID is a robust and universally applicable detector for carbon-containing compounds.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, which is compatible with the GC system.
Experimental Protocol: GC-FID Analysis
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
2. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-Chloroethyl)piperidine-4-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-(2-Chloroethyl)piperidine-4-carbonitrile sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
3. Analysis Procedure:
-
Condition the GC system.
-
Inject a blank (dichloromethane) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability.
-
Inject the sample solution.
-
Process the chromatograms and calculate the purity of the sample by the area normalization method.
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID purity analysis.
Method Comparison: HPLC-UV vs. GC-FID
| Feature | HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best for volatile and semi-volatile compounds that are thermally stable.[7][8] |
| Selectivity & Resolution | High resolution, tunable selectivity by altering mobile phase composition, pH, and stationary phase. | Very high resolution, especially with capillary columns. Selectivity is primarily determined by the stationary phase. |
| Sensitivity | Dependent on the analyte's UV absorbance. Potentially lower for compounds with weak chromophores. | High sensitivity for carbon-containing compounds. Generally very sensitive. |
| Speed | Analysis times can be longer, typically in the range of 15-30 minutes.[6] | Faster analysis times are often achievable, especially with temperature programming. |
| Instrumentation Cost | Generally moderate to high. | Generally moderate. |
| Solvent Consumption | Higher consumption of organic solvents, which can be costly and have environmental implications. | Lower solvent consumption, mainly for sample preparation. Uses gases as the mobile phase. |
| Potential Challenges | Peak tailing for basic compounds like piperidines, potential for low sensitivity without a strong chromophore. | Analyte must be thermally stable and sufficiently volatile. Derivatization may be needed for some compounds. |
Advanced Alternative: Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC.[10] By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[5][6]
Key Advantages of UPLC over HPLC:
-
Faster Analysis: UPLC can significantly reduce run times, often by a factor of up to nine compared to HPLC using 5 µm particle columns, leading to increased laboratory throughput.[11][12]
-
Improved Resolution and Sensitivity: The smaller particles provide higher separation efficiency, resulting in sharper and narrower peaks. This leads to better resolution and increased sensitivity, which is particularly beneficial for detecting trace impurities.[10][11]
-
Reduced Solvent Consumption: The faster analysis and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more cost-effective and environmentally friendly option.[5][10]
While the initial investment in UPLC instrumentation is higher, the long-term benefits of increased speed, sensitivity, and reduced operational costs make it a compelling alternative for high-throughput quality control laboratories.[10]
Conclusion
Both HPLC-UV and GC-FID are powerful and appropriate techniques for the purity analysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile. The choice between them depends on the specific laboratory context.
-
HPLC-UV is a versatile and widely available technique that is well-suited for this compound, especially if potential impurities are non-volatile. The main challenge may be achieving high sensitivity if the analyte and its impurities have poor UV absorbance at accessible wavelengths.
-
GC-FID offers the potential for faster analysis and higher sensitivity, provided the analyte and its impurities are thermally stable and volatile. It is also a more environmentally friendly technique due to lower solvent consumption.
For routine quality control where speed and sensitivity are paramount, developing a GC-FID method would be highly advantageous. For research and development, where a wider range of potential non-volatile impurities might be encountered, the flexibility of HPLC-UV is a significant benefit. Furthermore, laboratories equipped with UPLC technology can leverage its superior speed and resolution to significantly enhance analytical throughput and performance. The ultimate method of choice should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][4][13]
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
-
WebofPharma. HPLC vs. UPLC. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
Pharma Tutor. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. [Link]
-
Scirp.org. Pharmaceutical Applications of Gas Chromatography. [Link]
-
Chemistry For Everyone. How Is Gas Chromatography Used In Pharmaceutical Analysis?. [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. omicsonline.org [omicsonline.org]
- 8. youtube.com [youtube.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. rjptonline.org [rjptonline.org]
- 12. biomedres.us [biomedres.us]
- 13. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the GC-MS Analysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride: A Comparative Approach
For researchers, scientists, and professionals in drug development, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity and impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] We will also explore alternative analytical methodologies, offering a comparative perspective to empower you in selecting the most appropriate technique for your specific analytical challenge.
The Rationale for GC-MS in the Analysis of this compound
Gas Chromatography-Mass Spectrometry is a preferred method for the analysis of this compound due to its volatility and thermal stability upon conversion to its free base form during analysis. The coupling of gas chromatography, which offers high-resolution separation, with mass spectrometry, providing unparalleled identification capabilities, makes GC-MS a benchmark for substance identification and impurity profiling in the pharmaceutical industry.[1]
This guide will delve into a detailed GC-MS methodology, explore potential synthetic impurities, and compare this technique with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical overview.
I. GC-MS Method Development and Protocol
The hydrochloride salt of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not directly suitable for GC analysis due to its low volatility. However, during the heated injection into the GC inlet, the compound is expected to undergo in-situ conversion to its more volatile free base, 1-(2-Chloroethyl)piperidine-4-carbonitrile. The following protocol is a robust starting point for the analysis, drawing from established methods for similar piperidine derivatives.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Further dilute an aliquot of this stock solution with methanol to a final concentration of approximately 100 µg/mL.
-
Scientist's Note: The choice of a volatile, polar solvent like methanol is crucial for ensuring sample solubility and compatibility with the GC system.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (or equivalent cross-linked 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
Causality Behind Choices: A DB-5ms column is a workhorse in pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds. The temperature program is designed to ensure good separation of potential impurities from the main analyte peak. The split injection mode prevents column overloading and ensures sharp chromatographic peaks.
Expected Mass Spectral Fragmentation
Under electron ionization, N-alkylated piperidine derivatives exhibit characteristic fragmentation patterns. The primary fragmentation is typically an alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For 1-(2-Chloroethyl)piperidine-4-carbonitrile, the following key fragments are anticipated:
-
Molecular Ion (M+): A weak or absent molecular ion peak is expected due to the lability of the chloroethyl group. The free base has a molecular weight of 172.65 g/mol .
-
Alpha-Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the piperidine ring and the chloroethyl group. This would result in a fragment corresponding to the loss of a chloroethyl radical (•CH₂CH₂Cl), leading to a stable iminium ion.
-
Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a series of smaller ions.
Caption: Workflow for the GC-MS analysis of this compound.
II. Identification of Potential Impurities
A robust analytical method must be capable of separating and identifying potential impurities. The synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile often involves the alkylation of piperidine-4-carbonitrile with a 2-chloroethylating agent.[2] This synthetic route can lead to several potential impurities:
-
Piperidine-4-carbonitrile (Starting Material): Incomplete reaction can result in the presence of the starting material.
-
1,2-Bis(4-cyanopiperidin-1-yl)ethane (Dimeric Impurity): Over-alkylation or reaction of the product with the starting material can lead to the formation of this dimeric impurity.
-
1-(2-Hydroxyethyl)piperidine-4-carbonitrile: Hydrolysis of the chloroethyl group can lead to the formation of the corresponding alcohol.
The developed GC-MS method should be able to resolve these potential impurities from the main component.
III. Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile compounds.
| Feature | GC-MS | HPLC-UV/MS |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity and interaction with a stationary phase in the liquid phase. |
| Analyte Suitability | Volatile or semi-volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones.[3] |
| Sample Preparation | Often requires conversion to a volatile form (e.g., free base). | Generally simpler, direct dissolution in the mobile phase. |
| Detection | Mass spectrometry provides structural information and high specificity. | UV detection is common but requires a chromophore. Mass spectrometry (LC-MS) provides structural information.[3] |
| Strengths | Excellent for impurity identification due to extensive mass spectral libraries. High separation efficiency. | Versatile for a broad range of compounds. Non-destructive, allowing for fraction collection. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | Lower separation efficiency compared to capillary GC. UV detection is not universal. |
Expert Insight: For routine purity analysis where the primary analyte and known impurities have UV chromophores, HPLC-UV can be a cost-effective and high-throughput technique. However, for impurity profiling and identification of unknown degradants, the structural information provided by GC-MS or LC-MS is indispensable.
Caption: A logical comparison of GC-MS and HPLC for the analysis of the target compound.
IV. Conclusion
The GC-MS method outlined in this guide provides a robust and reliable approach for the analysis of this compound. The detailed protocol, coupled with an understanding of potential impurities and fragmentation patterns, equips the researcher with the necessary tools for comprehensive characterization. The comparison with HPLC highlights the complementary nature of these techniques and underscores the importance of selecting the appropriate analytical tool based on the specific research question. By following the principles of scientific integrity and leveraging the power of modern analytical instrumentation, researchers can ensure the quality and reliability of their work in the ever-evolving landscape of drug discovery and development.
References
-
American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]
-
PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
Sources
NMR and IR spectroscopy of 1-(2-Chloroethyl)piperidine-4-carbonitrile
An In-Depth Spectroscopic Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Comparative Analysis of NMR and IR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile is a heterocyclic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical development.[1] Its utility as a synthetic intermediate for more complex molecules necessitates unambiguous structural confirmation and purity assessment.[1] This guide provides a comprehensive analysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
As a senior application scientist, my objective is to move beyond a mere listing of spectral data. This document is designed to explain the causality behind the expected spectral features, compare the relative strengths of each technique for this specific molecule, and provide robust, field-proven experimental protocols. By grounding our interpretations in the fundamental principles of spectroscopy, we can create a self-validating system for the characterization of this and structurally related compounds.
Molecular Structure and Functional Group Analysis
To interpret the spectroscopic data, we must first understand the molecule's architecture. 1-(2-Chloroethyl)piperidine-4-carbonitrile comprises three key regions: a saturated piperidine ring, an N-linked chloroethyl side chain, and a carbonitrile group at the 4-position of the ring. Each of these imparts distinct and predictable signals in both NMR and IR spectra.
Caption: Molecular structure of 1-(2-Chloroethyl)piperidine-4-carbonitrile.
¹H and ¹³C NMR Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling in ¹H NMR reveals connectivity between neighboring protons.
¹H NMR Spectral Analysis
The proton NMR spectrum gives a wealth of information regarding the connectivity of the molecule. We can predict the chemical shifts and splitting patterns for each unique proton environment.
-
Chloroethyl Protons: The two methylene groups of the chloroethyl chain are diastereotopic and will appear as distinct triplets due to coupling with each other. The protons on the carbon adjacent to the chlorine (-CH₂-Cl) are significantly deshielded by the electronegative halogen and are expected furthest downfield. The protons adjacent to the nitrogen (-N-CH₂-) are also deshielded, but to a lesser extent.
-
Piperidine Ring Protons: The protons on the piperidine ring will present a more complex and overlapping region. The axial and equatorial protons are chemically distinct, leading to complex multiplets. Protons on carbons alpha to the nitrogen (positions 2 and 6) will be shifted downfield compared to the other ring protons. The single proton at the 4-position, alpha to the electron-withdrawing nitrile group, will also be deshielded.
Table 1: Predicted ¹H NMR Spectral Data
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂-Cl | 3.6 - 3.8 | Triplet (t) | 2H |
| -N-CH₂- (ethyl) | 2.8 - 3.1 | Triplet (t) | 2H |
| Piperidine H2, H6 (axial & equatorial) | 2.6 - 2.9 | Multiplet (m) | 4H |
| Piperidine H4 | 2.5 - 2.8 | Multiplet (m) | 1H |
| Piperidine H3, H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | 4H |
Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.[2][3]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments.
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N) is a key diagnostic signal, appearing in a distinct region of the spectrum, typically between 115 and 125 ppm.[4][5][6]
-
Piperidine and Chloroethyl Carbons: Carbons directly attached to electronegative atoms (N, Cl) are deshielded and appear at higher chemical shifts (further downfield). The carbons alpha to the nitrogen (C2, C6, and the -N-CH₂- carbon) will be in the 50-60 ppm range.[7][8] The carbon attached to chlorine (-CH₂-Cl) is expected around 40-45 ppm.[8] The remaining piperidine carbons will be found further upfield.
Table 2: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| -C≡N | 120 - 124 |
| -N-C H₂- (ethyl) | 55 - 60 |
| C2, C6 | 52 - 56 |
| -C H₂-Cl | 40 - 44 |
| C4 | 35 - 40 |
| C3, C5 | 28 - 33 |
IR Spectroscopy: Rapid Functional Group Identification
Infrared (IR) spectroscopy is an exceptionally powerful tool for the rapid identification of functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For 1-(2-Chloroethyl)piperidine-4-carbonitrile, the most prominent and diagnostic feature is the nitrile group.
-
Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond gives rise to a very sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2220-2260 cm⁻¹.[9][10][11] Its presence is a strong confirmation of the molecule's identity.
-
C-H Stretch: The stretching vibrations of the aliphatic C-H bonds on the piperidine and ethyl groups will appear as a series of sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of signals from C-C, C-N, and C-Cl single bond stretches, as well as various bending vibrations. While difficult to assign each peak individually, the overall pattern serves as a unique "fingerprint" for the compound. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Nitrile | C≡N Stretch | 2230 - 2250 | Strong, Sharp |
| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Weak |
Comparative Analysis: NMR vs. IR for Characterization
Both NMR and IR spectroscopy provide critical, yet different, types of information. Their effective use, often in tandem, allows for a comprehensive and unambiguous structural elucidation.
Table 4: Objective Comparison of Analytical Techniques
| Feature | NMR Spectroscopy (¹H & ¹³C) | IR Spectroscopy |
| Primary Information | Complete carbon-hydrogen framework and atomic connectivity. | Presence or absence of specific functional groups. |
| Strengths for this Molecule | Unambiguously determines the entire molecular structure, including the piperidine ring substitution pattern and the chloroethyl chain. | Provides rapid and definitive confirmation of the critical nitrile functional group via a strong, sharp peak in a clear spectral region. |
| Weaknesses for this Molecule | The piperidine proton signals can be complex and overlapping, potentially requiring advanced 2D NMR techniques for full assignment. | The "fingerprint region" is crowded, making definitive assignment of C-N and C-Cl stretches difficult. It provides no information on atomic connectivity. |
| Sample Preparation | Requires dissolution in expensive deuterated solvents.[12] | Can often be run neat as a thin film or with minimal preparation using an ATR accessory.[13][14] |
| Typical Experiment Time | 5-30 minutes per nucleus. | 1-2 minutes. |
The synergy is clear: IR spectroscopy can be used as a rapid screening method to confirm a successful reaction by identifying the nitrile peak. Subsequently, NMR spectroscopy provides the detailed structural proof, confirming the precise arrangement of all atoms in the molecule.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
Protocol 1: NMR Spectrum Acquisition
This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (Chloroform-d, CDCl₃, is a common choice) directly in a clean, dry NMR tube.[3]
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or probe.
-
Setup: The instrument must be "locked" onto the deuterium signal of the solvent and "shimmed" to ensure a homogeneous magnetic field, which is critical for high resolution.
-
Acquisition: Acquire the ¹H spectrum. Due to its high sensitivity, this typically requires a small number of scans. Subsequently, acquire the proton-decoupled ¹³C spectrum, which requires a larger number of scans due to the low natural abundance of ¹³C.[15]
-
Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., the CDCl₃ residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
Protocol 2: IR Spectrum Acquisition (Thin Film Method)
This protocol describes the preparation of a sample for analysis by transmission FTIR, a common and straightforward method for liquids or low-melting solids.
Caption: Workflow for IR spectroscopy using the thin film method.
-
Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle them only by the edges to avoid moisture damage.[16]
-
Sample Application: Place a single small drop of the neat compound onto the face of one salt plate.[16][17]
-
Film Formation: Carefully place the second salt plate on top and give a slight turn to spread the sample into a thin, uniform film between the plates. The film should appear translucent.[17]
-
Acquisition: Place the "sandwich" into the sample holder in the IR spectrometer. First, run a background scan. Then, run the sample scan. The instrument's software automatically ratios the sample spectrum against the background to remove interfering signals from atmospheric CO₂ and H₂O.
Conclusion
The structural characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile is effectively achieved through the complementary use of NMR and IR spectroscopy. IR provides a rapid and unmistakable confirmation of the key nitrile functional group, making it an ideal tool for quick reaction monitoring. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers the comprehensive, high-resolution data necessary to piece together the entire molecular framework, confirming substitution patterns and ensuring structural integrity. For researchers in drug discovery and development, the proficient application of these techniques is fundamental to verifying the identity and purity of such crucial chemical intermediates, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available from: [Link]
-
Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available from: [Link]
-
Sample preparation for FT-IR. University of the West Indies. Available from: [Link]
-
IR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available from: [Link]
-
IR Spectroscopy of Liquids. University of Colorado Boulder, Department of Chemistry. Available from: [Link]
-
Notes On Nitriles IR Spectra. Scribd. Available from: [Link]
-
IR Sample Preparation Techniques. Scribd. Available from: [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
1-(2-Chloroethyl)piperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]
-
1-(2-chloroethyl)piperidine, hydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available from: [Link]
-
A guide to 13C NMR chemical shift values. Compound Interest. Available from: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities. Organic Letters. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
-
13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi. Available from: [Link]
-
Notes on NMR Solvents. University of Wisconsin-Milwaukee, Department of Chemistry & Biochemistry. Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. Available from: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
-
13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Natural Products Magnetic Resonance Database. Available from: [Link]
-
1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available from: [Link]
-
Coupling constants for 1H and 13C NMR. University of California, Irvine, Department of Chemistry. Available from: [Link]
-
1-(2-Chloroethyl)piperidine hydrochloride. SpectraBase. Available from: [Link]
-
Nuclear Magnetic Resonance (NMR). Memorial University of Newfoundland, Department of Chemistry. Available from: [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of 1-(2-Chloroethyl)piperidine-4-carbonitrile and Other N-Substituted Piperidine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its conformational flexibility and the ability to be readily functionalized at the nitrogen atom make it a privileged structure in the design of novel therapeutics. This guide provides an in-depth technical comparison of 1-(2-chloroethyl)piperidine-4-carbonitrile with two other key piperidine derivatives: the N-Boc protected and N-benzyl substituted analogues. This analysis, supported by experimental data and detailed protocols, aims to inform researchers on the strategic selection of these building blocks for specific drug discovery applications.
Introduction to N-Substituted Piperidine-4-carbonitriles
The N-substituent on the piperidine ring plays a pivotal role in defining the physicochemical properties, reactivity, and ultimately, the biological activity of the molecule. The three derivatives under comparison represent distinct strategic choices in drug design:
-
1-(2-Chloroethyl)piperidine-4-carbonitrile: A reactive intermediate, the chloroethyl group acts as an electrophile, enabling covalent bond formation with biological targets or serving as a handle for further synthetic elaboration.[3]
-
1-Boc-piperidine-4-carbonitrile: A protected intermediate, the tert-butoxycarbonyl (Boc) group is a stable protecting group that allows for modifications at other positions of the molecule before its clean removal under acidic conditions.
-
N-Benzyl-piperidine-4-carbonitrile: A common building block where the benzyl group can influence lipophilicity and aromatic interactions, and can be removed under hydrogenolysis conditions.
This guide will dissect the synthesis, reactivity, and biological implications of these substitutions, providing a framework for their rational application in drug development programs.
Comparative Synthesis of N-Substituted Piperidine-4-carbonitriles
The efficiency and practicality of synthesizing these key intermediates are critical considerations for their application in large-scale drug synthesis.
| Derivative | Starting Materials | Reagents & Solvents | Reaction Time | Yield | Reference |
| 1-(2-Chloroethyl)piperidine-4-carbonitrile | Piperidine-4-carbonitrile, 1-bromo-2-chloroethane | Potassium carbonate, Acetonitrile | 12 h | ~70% | [4] |
| 1-Boc-piperidine-4-carbonitrile | Piperidine-4-carbonitrile | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | 8-10 h | ~75% | [5] |
| N-Benzyl-piperidine-4-carbonitrile | Piperidine-4-carbonitrile, Benzyl bromide | Triethylamine, Methanol | 4-12 h | ~78% | [6] |
Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for the three piperidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile
-
To a solution of piperidine-4-carbonitrile (1 eq) in acetonitrile, add potassium carbonate (2 eq).
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(2-chloroethyl)piperidine-4-carbonitrile.
Protocol 2: Synthesis of 1-Boc-piperidine-4-carbonitrile [5]
-
Dissolve piperidine-4-carbonitrile (1 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8-10 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carbonitrile.
Protocol 3: Synthesis of N-Benzyl-piperidine-4-carbonitrile [6]
-
To a solution of piperidine-4-carbonitrile (1 eq) in methanol, add triethylamine (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water.
-
Dry the organic layer and concentrate to give N-benzyl-piperidine-4-carbonitrile.
Comparative Reactivity and Chemical Properties
The N-substituent dramatically influences the reactivity profile of the piperidine nitrogen and any appended functional groups.
Reactivity of the N-Substituent
The N-chloroethyl group of 1-(2-chloroethyl)piperidine-4-carbonitrile is a key reactive handle. It can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of diverse functionalities.[3] This property is particularly valuable for the synthesis of covalent inhibitors or for tethering the piperidine core to other molecular fragments.
In contrast, the N-Boc and N-benzyl groups are primarily protecting groups. The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the benzyl group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). The choice between these two depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.
Reactivity of the Piperidine Ring
The electron-withdrawing nature of the Boc group in 1-Boc-piperidine-4-carbonitrile can slightly decrease the nucleophilicity of the piperidine nitrogen, though it is generally considered a neutral protecting group. The benzyl group in N-benzyl-piperidine-4-carbonitrile is also relatively electronically neutral. The chloroethyl group in 1-(2-chloroethyl)piperidine-4-carbonitrile may have a modest inductive effect.
Comparative Biological Activity
While direct comparative biological data for these three specific compounds is limited, we can infer potential activities based on the properties of their N-substituents and data from related piperidine derivatives.
The reactive chloroethyl group in 1-(2-chloroethyl)piperidine-4-carbonitrile suggests its potential as a precursor for compounds with alkylating activity, which could be exploited for anticancer therapies.[3] The ability to form covalent bonds with target proteins can lead to potent and irreversible inhibition.
Derivatives of N-benzyl-piperidine are known to exhibit a wide range of biological activities, including acting as analgesics, antipsychotics, and antiviral agents.[7] The benzyl group can engage in favorable pi-stacking interactions within protein binding pockets.
The N-Boc derivative is a synthetic intermediate and is not expected to have significant intrinsic biological activity. Its primary role is to facilitate the synthesis of more complex and biologically active molecules.
Comparative Cytotoxicity Data of Related Piperidine Derivatives
To provide a quantitative perspective on the potential biological activity, the following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of N-substituted piperidine derivatives against various cancer cell lines. It is important to note that these are not direct comparisons with the three primary compounds of this guide but serve to illustrate the impact of N-substitution on cytotoxicity.
| Compound | Cancer Cell Line | GI₅₀ (µM) | Reference |
| A (N-aryl derivative) | MCF-7 (Breast) | 1.30 | [4] |
| B (N-aroyl derivative) | PC3 (Prostate) | 0.81 | [4] |
| C (N-alkyl derivative) | 786-0 (Kidney) | 0.4 (µg/mL) | Not specified |
Proposed Experimental Protocol for Comparative Cytotoxicity Assay
To directly compare the cytotoxic potential of 1-(2-chloroethyl)piperidine-4-carbonitrile and its N-benzyl analogue, a standard MTT assay can be employed.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1-(2-chloroethyl)piperidine-4-carbonitrile and N-benzyl-piperidine-4-carbonitrile) in culture medium. Add the compounds to the cells at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The choice between 1-(2-chloroethyl)piperidine-4-carbonitrile, 1-Boc-piperidine-4-carbonitrile, and N-benzyl-piperidine-4-carbonitrile is a strategic decision in the drug discovery process, dictated by the intended synthetic route and the desired biological profile of the final compound.
-
1-(2-Chloroethyl)piperidine-4-carbonitrile is the intermediate of choice when a reactive handle is required for covalent modification or further synthetic elaboration.
-
1-Boc-piperidine-4-carbonitrile offers a stable and readily cleavable protecting group, ideal for multi-step syntheses where the piperidine nitrogen needs to be masked.
-
N-Benzyl-piperidine-4-carbonitrile provides a versatile scaffold where the benzyl group can contribute to biological activity and can be removed if necessary.
Future research should focus on generating direct comparative data for these and other N-substituted piperidine-4-carbonitrile derivatives to build a more comprehensive understanding of their structure-activity and structure-property relationships. This will enable more rational and efficient design of novel piperidine-based therapeutics.
References
-
PubMed. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. [Link]
-
PubMed. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. [Link]
-
MDPI. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Institutes of Health. (2019). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]
-
ResearchGate. (2017). One-pot multi-component green synthesis of highly substituted piperidines. [Link]
-
ResearchGate. (2025, August 6). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. [Link]
-
National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
-
Macmillan Group - Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
-
Polish Pharmaceutical Society. (2011). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]
-
OAText. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
A Comparative Guide to Validating the Biological Activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its structural versatility allows for the development of compounds targeting a wide spectrum of biological pathways. Within this chemical class, 1-(2-Chloroethyl)piperidine-4-carbonitrile and its derivatives serve as versatile intermediates for synthesizing novel therapeutic agents.[4][5] These derivatives have shown potential in diverse fields, including oncology, neurology, and infectious diseases.[2][5][6][7]
However, the synthesis of a novel derivative is merely the first step in a long and rigorous journey. The true potential of a compound can only be unlocked through meticulous validation of its biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to objectively assess the performance of novel 1-(2-Chloroethyl)piperidine-4-carbonitrile derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established alternatives, ensuring a scientifically robust evaluation.
The Imperative of Multi-Assay Validation
A single data point is not a story. To build a comprehensive biological profile of a novel compound, a multi-faceted approach is essential. Relying on a single assay can be misleading, as it provides a narrow view of the compound's effects. A robust validation strategy involves a battery of orthogonal assays to determine not only the compound's potency but also its selectivity and potential mechanism of action. This systematic process is critical for identifying promising lead candidates and de-risking the progression to more complex preclinical and clinical studies.
Experimental Validation Workflow: A Step-by-Step Approach
The following workflow outlines a logical progression from initial cytotoxicity screening to more specific target engagement and in vivo efficacy models.
Caption: General workflow for validating the biological activity of novel derivatives.
Assay 1: In Vitro Cytotoxicity Assessment for Anticancer Potential
The chloroethyl moiety present in these derivatives is a known alkylating group, which can induce cytotoxic effects, making cancer a primary therapeutic target to investigate.[5] The MTT assay is a robust, widely used colorimetric method to assess a compound's effect on cell viability by measuring the metabolic activity of living cells.[8][9][10]
Principle of the MTT Assay
Viable cells with active metabolism contain mitochondrial reductase enzymes. These enzymes convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Caption: The metabolic conversion underlying the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives (PDC-1, PDC-2), a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO in media). Replace the old media with media containing the test compounds and controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC50), which is a key measure of the drug's potency.[8]
Comparative Data Analysis
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HEK293 (Non-Cancerous) IC50 (µM) | Selectivity Index (SI)¹ |
| PDC-1 | 8.5 ± 0.7 | 45.2 ± 3.1 | 5.3 |
| PDC-2 | 21.3 ± 1.9 | 35.8 ± 2.5 | 1.7 |
| Doxorubicin | 1.2 ± 0.2 | 5.8 ± 0.5 | 4.8 |
¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value is desirable.
From this hypothetical data, PDC-1 shows promising potency against the cancer cell line and a good selectivity index, comparable to the standard drug Doxorubicin. PDC-2 is less potent and less selective.
Assay 2: Receptor Binding Affinity for Neurological Targets
Piperidine derivatives are well-represented among ligands for central nervous system targets, particularly sigma receptors (σ1 and σ2).[6][11] These receptors are implicated in various conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[3][6] A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[12]
Principle of Competitive Radioligand Binding
This assay measures the ability of a test compound (the "competitor") to displace a known radioactive ligand ("radioligand") that specifically binds to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Caption: Principle of a competitive radioligand binding assay.
Experimental Protocol: Sigma-1 Receptor Binding
-
Tissue Preparation: Prepare a membrane homogenate from a tissue source rich in sigma-1 (σ1) receptors, such as guinea pig brain or rat liver.[6][12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a σ1-selective radioligand (e.g., -pentazocine), and varying concentrations of the test compounds (PDC-1, PDC-2) or a reference ligand (e.g., Haloperidol).[12]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. This competition curve is used to calculate the IC50, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki value is an intrinsic measure of the compound's binding affinity.
Comparative Data Analysis
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| PDC-1 | 4.8 ± 0.5 | 150.6 ± 12.3 | 31.4 |
| PDC-2 | 55.2 ± 6.1 | 89.4 ± 7.8 | 1.6 |
| Haloperidol | 2.5 ± 0.3 | 500.1 ± 45.0 | 200.0 |
| S1RA | 6.7 ± 0.8 | >1000 | >149 |
In this example, PDC-1 demonstrates high affinity for the σ1 receptor, with a Ki value in the low nanomolar range, and shows moderate selectivity over the σ2 receptor. PDC-2 has significantly lower affinity.
Assay 3: In Vivo Analgesic Activity
Validating a biological effect in a living organism is a critical step. Based on the potential interaction with targets like sigma receptors, which are involved in pain modulation, assessing analgesic properties is a logical progression.[3] The formalin test in rodents is a widely accepted model for evaluating potential analgesics, as it encompasses both neurogenic and inflammatory pain mechanisms.[13][14]
Principle of the Formalin Test
A subcutaneous injection of dilute formalin into a rodent's paw elicits a distinct biphasic pain response.
-
Phase 1 (Early Phase): Occurs immediately after injection (0-10 minutes) and is characterized by acute neurogenic pain due to direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): Occurs 20-30 minutes post-injection and represents inflammatory pain, involving the release of inflammatory mediators.[13] Compounds that are effective in both phases are considered strong analgesics.
Experimental Protocol: Formalin Test in Rats
-
Acclimatization: Acclimate male Wistar rats to the testing environment.
-
Drug Administration: Divide animals into groups. Administer the test compounds (PDC-1, PDC-2), a positive control (e.g., Aspirin), or a vehicle control orally or via intraperitoneal injection one hour before the formalin injection.[13]
-
Formalin Injection: Inject 50 µL of 2% formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately place the animal in an observation chamber. Record the total time (in seconds) that the animal spends licking or biting the injected paw during Phase 1 (0-10 min) and Phase 2 (20-30 min).[13]
-
Analysis: Compare the paw licking time in the drug-treated groups to the vehicle control group. A significant reduction in licking time indicates an analgesic effect.
Comparative Data Analysis
| Treatment Group | Paw Licking Time (seconds) - Phase 1 | Paw Licking Time (seconds) - Phase 2 |
| Vehicle Control | 85.4 ± 7.2 | 110.5 ± 9.8 |
| PDC-1 (20 mg/kg) | 42.1 ± 5.5 | 51.3 ± 6.1 |
| PDC-2 (20 mg/kg) | 78.9 ± 6.8 | 95.2 ± 8.4 |
| Aspirin (100 mg/kg) | 80.5 ± 7.1 | 60.1 ± 5.9* |
*Indicates a statistically significant difference compared to the vehicle control (p < 0.05).
The results suggest that PDC-1 exhibits strong analgesic properties, significantly reducing pain responses in both the neurogenic and inflammatory phases. In contrast, Aspirin, a standard NSAID, is primarily effective in the inflammatory phase, while PDC-2 shows no significant analgesic activity at the tested dose.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to validating the biological activity of novel 1-(2-Chloroethyl)piperidine-4-carbonitrile derivatives. By integrating in vitro cytotoxicity, target-specific binding, and in vivo functional assays, researchers can build a robust data package to support the advancement of promising compounds.
Based on our comparative analysis, a hypothetical derivative like PDC-1 would emerge as a strong lead candidate. It demonstrates potent and selective anticancer activity in vitro, high affinity for a relevant neurological target, and significant analgesic effects in a functional in vivo model. The next logical steps for such a compound would involve more comprehensive pharmacokinetic and toxicological profiling to fully assess its drug-like properties and potential for clinical development. This rigorous, evidence-based validation process is fundamental to translating novel chemical entities into future therapeutic innovations.
References
-
Wenzel, J., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
-
Zhang, Y., et al. (2026). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Available at: [Link]
-
Lupin, A.A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Dimitrova, S., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Available at: [Link]
-
Serrano-Berríos, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Issayeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]
-
Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Solarz, K., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. Available at: [Link]
-
Pund, S.A., et al. (2015). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PubMed Central. Available at: [Link]
-
Gondi, S.K., & Kummara, M.K. (2018). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology. Available at: [Link]
-
Beilstein Journals (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. PubChem. Available at: [Link]
-
Al-zhrany, M.A., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]
-
Mas-Rosario, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
-
MDPI (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
- Google Patents (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Taylor & Francis Online (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. Available at: [Link]
-
ResearchGate (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
Encyclopedia.pub (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
PubChem (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. PubChem. Available at: [Link]
-
Al-gorban, A.M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central. Available at: [Link]
-
Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology. Available at: [Link]
-
Global Substance Registration System (n.d.). 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE. GSRS. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 14. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Standards of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this critical intermediate, offering insights into experimental choices and data interpretation to ensure the integrity of your research and development endeavors.
The Critical Role of Purity in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the development of a range of pharmaceuticals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory submissions. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control measure but a fundamental component of scientific rigor.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most common and effective methods for the analysis of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, excellent for quantifying non-volatile and thermally labile compounds, versatile with various detectors (UV, MS). | May require chromophores for UV detection, can be time-consuming for method development. | Primary method for purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification. | High sensitivity and specificity for volatile impurities, excellent for identifying unknown compounds through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides structural confirmation, can quantify impurities without the need for a specific reference standard for each impurity (qNMR), non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Structural elucidation, identification and quantification of major impurities, and confirmation of identity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Fast, simple, and non-destructive. | Primarily for identification and qualitative assessment, not well-suited for quantifying impurities in a mixture. | Rapid identity confirmation of raw materials. |
In-Depth Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for the most critical analytical techniques. It is important to note that these protocols are illustrative and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for similar piperidine derivatives and is suitable for the routine purity assessment of this compound.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable gradient of acetonitrile and water with a small percentage of a modifier like formic acid to improve peak shape. A typical starting point is a gradient from 5% to 95% acetonitrile over 20-30 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the main component)
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for determining the purity of this compound using HPLC-UV.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify residual solvents and other volatile impurities that may be present from the synthesis process.
Instrumentation:
-
GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
Reagents:
-
Methanol (GC grade) or another suitable solvent
-
Internal standard (if quantitative analysis is required)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like methanol.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Analysis: Inject the prepared sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Logical Flow for Impurity Identification
Caption: A decision-making workflow for the purity assessment and impurity identification of the target compound.
Common Impurities and Their Origins
Understanding the potential impurities is crucial for developing effective analytical methods. Based on common synthetic routes for piperidine derivatives, potential impurities in this compound may include:
-
Starting Materials: Unreacted piperidine-4-carbonitrile or 1,2-dichloroethane.
-
Byproducts of Synthesis: Over-alkylated products or products of side reactions.
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, or elimination of HCl to form a vinylpiperidine derivative.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Potential Impurity Sources
Caption: A diagram illustrating the potential sources of impurities in this compound.
Conclusion
The rigorous assessment of purity is a non-negotiable aspect of drug discovery and development. For a critical intermediate like this compound, a multi-faceted analytical approach is recommended. While HPLC-UV serves as the workhorse for routine purity testing, orthogonal methods like GC-MS and NMR are invaluable for comprehensive impurity profiling and structural confirmation. By implementing robust analytical strategies and understanding the potential sources of impurities, researchers can ensure the quality and integrity of their work, ultimately contributing to the development of safe and effective medicines.
References
Sources
A Comparative Guide to the Characterization of Impurities in 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Significance of Impurity Profiling
Impurities in a drug substance are defined by the International Council for Harmonisation (ICH) as any component that is not the chemical entity defined as the new drug substance.[1][2] These unintended chemical substances can arise from various stages, including synthesis, purification, and storage.[3][4] Even at trace levels, impurities can impact the quality, safety, and efficacy of the final pharmaceutical product.[1][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as ICH Q3A, that mandate the identification and control of impurities.[5][6][7][8][9]
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride, a piperidine derivative, serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and cancers.[10][11] The chloroethyl moiety, in particular, is a reactive functional group that can participate in various side reactions, leading to the formation of process-related impurities.[10]
Origins and Classification of Impurities
Understanding the synthetic route is crucial to predicting potential impurities. A common synthesis method for 1-(2-Chloroethyl)piperidine-4-carbonitrile involves the alkylation of piperidine-4-carbonitrile with a 2-chloroethylating agent.[10] Impurities can be broadly categorized as follows:
-
Organic Impurities: These are the most common type and can include starting materials, by-products, intermediates, degradation products, and reagents.[1][3]
-
Inorganic Impurities: These can originate from raw materials, catalysts, and manufacturing equipment and include metal ions and other inorganic salts.[3][4]
-
Residual Solvents: These are organic volatile compounds used during the synthesis and purification processes.[3][4]
The following diagram illustrates a potential pathway for the formation of a common process-related impurity.
Caption: Hypothetical formation pathway of a dimeric impurity.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for comprehensive impurity profiling. The choice of analytical technique depends on the nature of the impurity and the required sensitivity. High-performance liquid chromatography (HPLC) is considered the gold standard for impurity analysis, while gas chromatography (GC) is ideal for volatile impurities.[3] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation.[3][4][12]
| Technique | Principle | Strengths | Weaknesses | Primary Application in this Context |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | Robust, quantitative, widely available, excellent for non-volatile organic impurities.[13][14] | Requires impurities to have a UV chromophore; may require derivatization for some compounds.[14] | Quantification of known and unknown organic impurities, stability testing. |
| GC-MS | Separation of volatile compounds based on boiling point, with identification by mass-to-charge ratio. | Excellent for residual solvents and volatile organic impurities, high sensitivity and specificity.[4][15] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile starting materials. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of MS. | Provides molecular weight information for unknown impurities, enabling rapid identification.[3][16] | Can be more complex to operate and maintain than HPLC-UV. | Identification and quantification of unknown non-volatile organic impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unparalleled for unambiguous structure elucidation of unknown impurities.[12][17][18][19][20] | Lower sensitivity compared to MS, requires higher sample concentrations. | Definitive structural confirmation of isolated impurities. |
| ICP-MS/OES | Inductively Coupled Plasma techniques for detecting trace metals and elemental impurities. | Highly sensitive and rapid for routine quality testing of inorganic impurities.[4][21] | Primarily for elemental analysis, not for organic impurities. | Screening for inorganic catalysts and elemental impurities. |
Experimental Protocols
The following protocols are provided as a starting point and should be validated for specific laboratory conditions.
HPLC-UV Method for Organic Impurity Profiling
This method is suitable for the separation and quantification of non-volatile organic impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Residual Solvent Analysis
This headspace GC-MS method is designed for the detection and quantification of residual solvents.
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)
Headspace Sampler Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 min
Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and place it in the headspace autosampler.
The following diagram illustrates the general workflow for impurity characterization.
Caption: General workflow for impurity characterization.
Data Interpretation and Reporting
According to ICH Q3A guidelines, impurities should be reported, identified, and qualified based on specific thresholds.[5][22]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be ascertained.
All identified and unidentified impurities present at a level of 0.1% or higher should be reported and their structures elucidated if they exceed the identification threshold.[1]
Conclusion
A robust and scientifically sound approach to impurity characterization is indispensable in modern drug development. This guide has provided a comparative overview of the essential analytical techniques for profiling impurities in this compound. By leveraging a combination of chromatographic and spectroscopic methods, researchers can ensure the quality, safety, and regulatory compliance of this vital pharmaceutical intermediate. The provided protocols offer a solid foundation for developing and validating in-house methods, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]
-
Q3A(R) Impurities in New Drug Substances. (2020, April 8). U.S. Food and Drug Administration. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug. (n.d.). Regulations.gov. [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3). (2021, September 29). U.S. Food and Drug Administration. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]
-
Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025, September 5). Medikamenter Quality Services. [Link]
-
NMR Structural Elucidation Testing. (n.d.). Testing Laboratory | Eurolab. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]
-
Impurity Analysis. (n.d.). Emery Pharma. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]
-
Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. (2014, July 4). CORE. [Link]
-
How to Choose Piperidines: A Complete Buyer's Guide. (2026, January 1). Plant Care. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). [Link]
-
Piperidine, 1-(2-chloroethyl)-, hydrochloride. (n.d.). PubChem. [Link]
-
1-(2-chloroethyl)piperidine hydrochloride (for synthesis). (n.d.). SD Fine-Chem. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. [Link]
-
Degradation paths for 1,2-DCA. (n.d.). ResearchGate. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. (n.d.). ResearchGate. [Link]
-
GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. (n.d.). PubMed. [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. (n.d.). [Link]
-
Critical review of reports on impurity and degradation product profiling in the last decade. (2017, September 18). Molnar Institute. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. youtube.com [youtube.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. fda.gov [fda.gov]
- 10. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. emerypharma.com [emerypharma.com]
- 17. testinglab.com [testinglab.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. alfachemic.com [alfachemic.com]
- 22. database.ich.org [database.ich.org]
A Comparative Guide to the Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile: An Evaluation of Strategic Routes
Introduction
1-(2-Chloroethyl)piperidine-4-carbonitrile is a pivotal intermediate in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a piperidine scaffold, a reactive chloroethyl group, and a nitrile moiety, makes it a versatile building block for synthesizing a range of therapeutic agents, particularly those targeting neurological disorders and certain cancers.[1] The chloroethyl group, for instance, is a potent alkylating agent, a feature leveraged in the design of cytotoxic compounds for cancer therapy.[1]
The selection of a synthetic route in a drug development pipeline is a critical decision, governed by factors such as yield, purity, cost-effectiveness, scalability, and safety. This guide provides a comparative analysis of the two primary synthetic pathways to 1-(2-Chloroethyl)piperidine-4-carbonitrile, offering field-proven insights and detailed experimental protocols to aid researchers in making an informed choice for their specific application.
Overview of Synthetic Strategies
Two principal routes dominate the synthesis of the target compound. The first is a two-step approach involving the initial formation of a hydroxyethyl intermediate followed by a chlorination step. The second is a more direct, single-step alkylation. This guide will dissect each route, evaluating their respective merits and drawbacks.
Caption: Reaction scheme for the synthesis of the hydroxyethyl intermediate.
Expertise & Causality: The choice of a base, such as potassium carbonate (K₂CO₃), is critical. It serves as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this nucleophilic substitution due to its polar aprotic nature, which effectively solvates the cation of the base while leaving the nucleophilic nitrogen of the piperidine relatively free to attack the electrophilic carbon of 2-chloroethanol. Heating the reaction is necessary to provide the activation energy for the C-N bond formation.
Step A2: Chlorination of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
The purified alcohol intermediate is then converted to the final chloroethyl product using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂). [2][3]
Caption: Chlorination of the intermediate alcohol to yield the final product.
Expertise & Causality: Thionyl chloride is a superior choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. [2]This simplifies the workup procedure immensely, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. An inert solvent like toluene is used to control the reaction temperature and prevent unwanted side reactions. [2]The reaction often proceeds via an intermediate chlorosulfite ester, which then undergoes an internal nucleophilic substitution (Sₙi mechanism) to yield the desired alkyl chloride with retention of configuration, although in this acyclic case, stereochemistry is not a concern. The product is often isolated as its hydrochloride salt, which enhances stability and ease of handling. [4]
Route B: Direct Alkylation
This approach consolidates the synthesis into a single step, offering potential advantages in terms of time and resource efficiency. It involves the direct reaction of piperidine-4-carbonitrile with a bifunctional reagent like 1-bromo-2-chloroethane. [5]
Caption: Direct one-step N-alkylation to form the target compound.
Expertise & Causality: The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making bromine a better leaving group. This allows for a selective nucleophilic attack by the piperidine nitrogen on the carbon attached to the bromine, leaving the chloro group intact on the resulting ethyl side chain.
Trustworthiness & Self-Validation: A significant drawback of this route is the potential for a secondary alkylation reaction. The newly formed product, 1-(2-chloroethyl)piperidine-4-carbonitrile, can act as an alkylating agent itself, reacting with another molecule of the starting piperidine-4-carbonitrile. This leads to the formation of a dimeric byproduct, 1,2-bis(4-cyanopiperidin-1-yl)ethane, which can significantly lower the yield and complicate purification. [6]To mitigate this, reaction conditions must be carefully controlled. Using a slight excess of the alkylating agent and maintaining a lower concentration of the piperidine starting material can help favor the desired mono-alkylation.
Performance Comparison and Data Summary
The optimal choice between these routes depends on the specific priorities of the laboratory or production facility.
| Parameter | Route A: Two-Step Synthesis | Route B: Direct Alkylation | Rationale & Insights |
| Number of Steps | 2 | 1 | Route B offers a more streamlined workflow, reducing overall processing time. |
| Starting Materials | Piperidine-4-carbonitrile, 2-Chloroethanol, Thionyl Chloride | Piperidine-4-carbonitrile, 1-Bromo-2-chloroethane | All starting materials are commercially available. Route A avoids the use of the more expensive 1-bromo-2-chloroethane. |
| Typical Yield | Generally higher overall yield (60-75%) | Moderate to high, but variable (40-70%) [6] | Route A's yield is often more reliable and reproducible due to the purification of the intermediate, minimizing loss to byproducts. |
| Purity Profile | High | Good, but potential for dimeric impurity [6] | The primary advantage of Route A is the ability to achieve very high purity by crystallizing or chromatographing the intermediate alcohol. |
| Process Complexity | More complex; requires two distinct reaction setups and an intermediate workup. | Simpler; one-pot reaction. | Route B is operationally simpler, lending itself better to rapid, small-scale synthesis. |
| Scalability | Readily scalable; control over each step is well-defined. | Scalability can be challenging due to the need to control the dimerization side reaction. | For large-scale industrial production, the control and purity offered by Route A are often preferable. |
| Safety | Involves handling of corrosive thionyl chloride, which releases toxic gases. | Involves lachrymatory and toxic alkylating agents. | Both routes require stringent safety protocols and handling in a well-ventilated fume hood. |
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol for Route A: Two-Step Synthesis
Step A1: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine-4-carbonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 mL per gram of piperidine).
-
Add 2-chloroethanol (1.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-(2-hydroxyethyl)piperidine-4-carbonitrile as a clear oil.
Step A2: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride
-
In a flask under an inert nitrogen atmosphere, dissolve the purified 1-(2-hydroxyethyl)piperidine-4-carbonitrile (1.0 eq) in anhydrous toluene (10 mL per gram).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 2-3 hours. [2]5. Cool the reaction mixture. The product hydrochloride salt will often precipitate.
-
Collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid. [3]
Protocol for Route B: Direct Alkylation
-
To a round-bottom flask, add piperidine-4-carbonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as DMF or acetonitrile (15 mL per gram of piperidine).
-
Add 1-bromo-2-chloroethane (1.1 eq) to the mixture.
-
Heat the reaction to 60-70°C and stir for 10-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to separate the desired product from the unreacted starting material and the dimeric byproduct.
Conclusion and Recommendation
The choice between the two synthetic routes for 1-(2-chloroethyl)piperidine-4-carbonitrile is a classic case of balancing speed against purity and scalability.
-
Route A (Two-Step Synthesis) is the recommended pathway for applications where high purity is paramount and for larger-scale synthesis. The ability to purify the hydroxyethyl intermediate is a decisive advantage, leading to a final product with a more reliable and reproducible quality profile, which is essential for pharmaceutical applications.
-
Route B (Direct Alkylation) serves as a rapid and efficient alternative for small-scale, discovery chemistry applications where speed is a priority and subsequent purification by chromatography is feasible. Careful control of reaction conditions is necessary to minimize the formation of the dimeric byproduct.
Ultimately, the optimal synthetic strategy is dictated by the end-use of the compound and the resources available to the research or development team.
References
- Smolecule. (2023). 1-(2-Chloroethyl)piperidine-4-carbonitrile. [URL: https://www.smolecule.com/1-2-chloroethyl-piperidine-4-carbonitrile-cas-108890-51-3.html]
- Google Patents. (n.d.). EP0213337B1 - 4-cyanopiperidine derivatives, preparation and use thereof. [URL: https://patents.google.
- ChemicalBook. (2023). 4-Cyanopiperidine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431327_EN.htm]
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [URL: https://www.prepchem.com/synthesis-of-1-tert-butyloxycarbonyl-4-cyanopiperidine]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. [URL: https://patents.google.
- Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine. [URL: https://patents.google.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. [URL: https://patents.google.
- Láza, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. [URL: https://www.prepchem.com/synthesis-of-2-2-chloroethyl-piperidine-hydrochloride]
- DTIC. (n.d.). Piperidine Synthesis. [URL: https://apps.dtic.
- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. [URL: https://patents.google.
- Sigma-Aldrich. (n.d.). This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/fluh99ce4688]
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm]
- Benchchem. (n.d.). Head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide. [URL: https://www.benchchem.com/head-to-head-comparison-of-different-synthetic-routes-for-2-2-chlorophenyl-acetohydrazide]
- SD Fine-Chem. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). [URL: https://www.sdfine.com/1-2-chloroethyl-piperidine-hydrochloride-2008-75-5.html]
- Matrix Scientific. (n.d.). 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride. [URL: https://www.matrixscientific.com/1-2-chloroethyl-piperidine-4-carbonitrilehydrochloride-111041-03-3.html]
- Sinfoo Biotech. (n.d.). This compound. [URL: https://www.sinfoobiotech.
- ResearchGate. (2008).
- PubChem. (n.d.). 4-Cyanopiperidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyanopiperidine]
- ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Fisher Scientific. (n.d.). 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine 98.0+%, TCI America. [URL: https://www.fishersci.com/shop/products/1-2-hydroxyethyl-4-3-hydroxypropyl-piperidine-98-0-tci-america-2/H036025G]
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/131236]
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. [URL: https://www.mallak.in/n-2-hydroxyethyl-piperidine-3040-44-6.html]
- SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. [URL: https://www.sgrl.com/1-2-chloroethyl-piperidine-hydrochloride-2008-75-5.html]
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperazine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h28807]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_2-Hydroxyethyl_piperazine]
- The Royal Society of Chemistry. (2014).
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 111041-03-3 [sigmaaldrich.com]
- 5. EP0213337B1 - 4-cyanopiperidine derivatives, preparation and use thereof - Google Patents [patents.google.com]
- 6. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Binding Affinity Studies: Featuring 1-(2-Chloroethyl)piperidine-4-carbonitrile Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of binding affinity studies, using the versatile scaffold of 1-(2-chloroethyl)piperidine-4-carbonitrile and its derivatives as a central case study. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The 1-(2-chloroethyl)piperidine-4-carbonitrile moiety is a significant building block in medicinal chemistry, serving as a precursor for a wide array of pharmaceutical agents.[1][2] Derivatives of the piperidine scaffold have shown considerable promise in targeting a range of biological entities, including but not limited to neurological receptors and enzymes, making them a compelling subject for binding affinity analysis.[3][4]
The Central Role of Binding Affinity in Drug Discovery
Binding affinity, often quantified by the dissociation constant (Kd), is a cornerstone of drug discovery. It measures the strength of the interaction between a ligand (e.g., a drug candidate) and its biological target (e.g., a receptor or enzyme).[5] A lower Kd value signifies a stronger binding affinity, indicating that a lower concentration of the ligand is required to occupy half of the available binding sites at equilibrium. This metric is paramount for several reasons:
-
Potency and Efficacy: High binding affinity is often a prerequisite for high potency.
-
Selectivity: Comparing the affinity of a compound for its intended target versus off-targets is crucial for predicting potential side effects.
-
Structure-Activity Relationship (SAR): Understanding how chemical modifications to a lead compound affect its binding affinity guides the optimization process.[6][7][8]
Comparative Analysis of Methodologies for Determining Binding Affinity
The choice of assay for determining binding affinity is critical and depends on various factors, including the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Here, we compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the displacement of a radiolabeled ligand by a test compound from a receptor.[9] | Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[10][11][12] | Measures the heat change that occurs upon the binding of a ligand to a macromolecule.[13][14] |
| Labeling Requirement | Requires a radiolabeled ligand.[9][15] | Label-free.[10][11][16] | Label-free.[13][17] |
| Throughput | High | Medium to High[16] | Low to Medium |
| Information Provided | Ki (inhibitory constant), Bmax (receptor density)[9][18] | Kd, kon (association rate), koff (dissociation rate)[10][16] | Kd, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[13][19] |
| Strengths | High sensitivity, considered a "gold standard" for receptor pharmacology.[9] | Real-time kinetics, provides detailed information on binding and dissociation.[10][12] | Provides a complete thermodynamic profile of the interaction, direct measurement of enthalpy.[13][20] |
| Limitations | Use of radioactive materials, indirect measurement of affinity for unlabeled compounds. | Requires immobilization of one binding partner, which may affect its activity. | Requires relatively large amounts of sample, sensitive to buffer mismatches.[19] |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following protocols are detailed to be self-validating.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a non-radiolabeled piperidine derivative against a known radioligand for a specific receptor, for instance, the sigma-1 receptor, a common target for piperidine-based ligands.[21][22][23][24]
Objective: To determine the affinity (Ki) of a test compound for a target receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand with known Kd for the target receptor
-
Test compound (1-(2-Chloroethyl)piperidine-4-carbonitrile derivative)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.[25]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd)
-
A range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand.
-
For determining total binding, add only the radioligand and buffer.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[25]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[25]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[25]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
Workflow for Radioligand Binding Assay
Caption: A simplified G protein-coupled receptor signaling cascade.
Conclusion
The study of binding affinity is a critical and multifaceted aspect of modern drug discovery. While 1-(2-chloroethyl)piperidine-4-carbonitrile serves as a valuable synthetic intermediate, its derivatives showcase the importance of the piperidine scaffold in generating compounds with high affinity for various biological targets. By carefully selecting and rigorously executing the appropriate binding assays, such as radioligand binding, SPR, or ITC, researchers can gain crucial insights into the molecular interactions that drive therapeutic effects. This guide provides the foundational knowledge and practical protocols to empower scientists in their quest to develop novel and effective medicines.
References
-
Oves, M. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Puiu, M. (2018). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Pharmaceuticals, 11(4), 123. Available at: [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]
-
Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]
-
Photonics Spectra. (n.d.). SPR Provides a Boost to Drug Discovery and Development. Available at: [Link]
-
Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]
-
AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Szałata, W., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(11), 1649-1663. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 270(2), L1-L10. Available at: [Link]
-
Usiena air. (n.d.). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Available at: [Link]
-
Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available at: [Link]
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]
-
Abate, C., et al. (2010). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry, 17(3), 205-226. Available at: [Link]
-
Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Available at: [Link]
-
Szałata, W., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(11), 1649-1663. Available at: [Link]
-
ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. Available at: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]
-
Kim, D., et al. (1999). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 42(21), 4344-4348. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6438. Available at: [Link]
-
Jacobson, K. A., et al. (2014). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 57(5), 2143-2154. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]
-
ResearchGate. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]
-
Kim, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available at: [Link]
-
Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 245-263. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]
-
Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]
-
Leopoldo, M., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10, 1182. Available at: [Link]
-
SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. Available at: [Link]
-
DEA Diversion Control Division. (2025). Precursor and chemical trends in illicit drug manufacturing. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Available at: [Link]
-
PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Available at: [Link]
Sources
- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. photonics.com [photonics.com]
- 12. youtube.com [youtube.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. journals.physiology.org [journals.physiology.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. news-medical.net [news-medical.net]
- 21. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 23. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ricerca.uniba.it [ricerca.uniba.it]
- 25. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS No. 111041-03-3). As a researcher, your responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is designed to build your expertise and confidence in managing this chemical waste stream, ensuring the safety of yourself, your colleagues, and the environment.
The procedural choices outlined below are rooted in a deep understanding of chemical reactivity, regulatory compliance, and field-proven laboratory safety practices. We will move beyond simple instruction to explain the critical reasoning—the "why"—behind each step, creating a self-validating system of safety and compliance.
Part 1: Core Hazard Assessment and Risk Analysis
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While detailed toxicological data for this compound itself is limited, its structural similarity to 1-(2-Chloroethyl)piperidine hydrochloride (CAS No. 2008-75-5) necessitates a conservative approach. The latter is classified as acutely toxic, corrosive, and a suspected mutagen.[1][2][3] Therefore, we must handle the carbonitrile derivative with the highest level of precaution.
The primary hazards stem from the chloroethyl group, a reactive alkylating agent, and the piperidine ring, a common scaffold in bioactive compounds.[4] The hydrochloride salt form enhances its water solubility, increasing its potential mobility in case of a spill.[1][2]
Key Hazard Information Summary
| Hazard Classification | Description | Rationale and Field Insight |
| Acute Toxicity | Based on its analog, it should be treated as potentially fatal if swallowed.[1][2][5] The carbonitrile version is listed as Harmful if Swallowed (H302). | The piperidine moiety can exhibit significant biological activity, and ingestion could lead to systemic toxicity. Never work with this compound on an open bench where accidental ingestion is possible. |
| Corrosivity / Irritation | Causes severe skin burns and eye damage.[1][3] | The hydrochloride salt is acidic and can cause immediate chemical burns upon contact with skin, eyes, or mucous membranes. The use of a face shield in addition to goggles is mandated. |
| Suspected Mutagenicity | The analog is suspected of causing genetic defects.[1][2] | The chloroethyl group is a known alkylating agent, capable of covalently modifying DNA, which is the mechanistic basis for its potential mutagenicity.[4] This risk necessitates strict contamination control. |
| Incompatibilities | Strong oxidizing agents and bases.[1][2] | Reaction with strong bases can deprotonate the hydrochloride, liberating the free base which may be more volatile or reactive. Contact with strong oxidizers can lead to a violent, exothermic reaction. |
| Decomposition Products | Thermal decomposition may produce toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2] | In the event of a fire, these decomposition products are highly toxic and corrosive. First responders must be informed of the material's presence. |
Part 2: Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The following controls are mandatory when working with or preparing this compound for disposal.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of waste solutions must be conducted inside a certified chemical fume hood.[1][2][6] This is the primary line of defense against inhalation of airborne particles.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][3] The risk of severe eye damage from even a minor splash is significant.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use and practice proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A lab coat is required. For handling larger quantities or cleaning spills, a chemically impervious apron and sleeves are recommended.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
Part 3: Step-by-Step Waste Management and Disposal Protocol
This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
Step 1: Waste Classification and Segregation
-
Action: Classify all waste containing this compound as "Halogenated Organic Waste." [9][10][11]
-
Causality: This compound contains chlorine. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, and are significantly more expensive to dispose of than non-halogenated streams.[10] Mixing this waste with non-halogenated solvents will contaminate the entire container, leading to unnecessary cost and regulatory complexity.[9][12]
Step 2: Container Selection and Labeling
-
Action: Select a designated, leak-proof waste container with a screw-top cap, compatible with chlorinated compounds (e.g., High-Density Polyethylene - HDPE).[9][10]
-
Action: Before adding any waste, affix a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[7][10]
-
Action: On the tag, clearly list all constituents by their full chemical name, including solvents and their approximate percentages.[9][13] Do not use abbreviations.
-
Causality: Proper labeling is a cornerstone of RCRA compliance.[7] It ensures that anyone handling the container is aware of its contents and associated hazards, preventing dangerous reactions from improper mixing downstream.
Step 3: Waste Accumulation
-
Action: Collect the waste directly into the labeled container. If transferring a solution, use a funnel to prevent drips.
-
Action: Keep the waste container closed at all times except when actively adding waste.[7][9][10]
-
Action: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[10][14] The SAA must have secondary containment (e.g., a spill tray) capable of holding the entire volume of the container.[11]
-
Causality: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) and prevents spills. The SAA ensures that hazardous waste is managed safely in the lab before being moved to a central storage facility.
Step 4: Requesting Disposal
-
Action: Once the container is full (no more than 90% capacity to allow for expansion[12]) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months[14][15]), submit a chemical waste pickup request to your EHS department.
-
Causality: Final disposal must be conducted by a licensed and approved hazardous waste disposal company.[6][16] Your EHS department manages this process to ensure regulatory compliance from "cradle to grave."
Part 4: Spill and Emergency Procedures
For a Small Spill (Contained within the Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Part 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Debris: Carefully sweep or scoop the absorbed material into a designated waste bag or container.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal the container with the spill cleanup debris, label it as "Hazardous Waste" detailing the contents, and dispose of it through the EHS office.[10]
For a Large Spill or Spill Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Notify your supervisor and call your institution's emergency number or EHS department.[10]
-
SECURE: If safe to do so, close the doors to the laboratory to contain any vapors.
-
ASSIST: Provide emergency responders with the Safety Data Sheet (SDS) and any relevant information upon their arrival.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Safety Data Sheet for 1-(2-Chloroethyl)piperidine hydrochloride. Provided by a chemical supplier, this document outlines the severe hazards, including acute toxicity and corrosivity, and necessary precautions. [Source: Available through chemical supplier websites]
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. This SOP provides a clear guide on the handling and disposal of halogenated organic materials, emphasizing waste segregation. [Source: University of Delaware, URL: https://sites.udel.
- American Chemical Society. Regulation of Laboratory Waste. This document discusses the regulatory landscape, including RCRA Subpart K, which governs waste accumulation time limits in academic labs. [Source: American Chemical Society, URL: https://www.acs.org/policy/publicpolicies/sustainability/waste.html]
- Temple University EHRS. Halogenated Solvents in Laboratories. This guideline details the procedures for managing halogenated solvent waste, including container selection, labeling, and accumulation. [Source: Temple University, URL: https://www.temple.
- CymitQuimica. Safety Data Sheet for this compound. This SDS specifies that the product must be disposed of by licensed waste carriers and outlines spill cleanup procedures. [Source: CymitQuimica, URL: https://www.cymitquimica.com/pdf/F924055.pdf]
- Thermo Fisher Scientific. Safety Data Sheet for 1-(2-Chloroethyl)piperidine hydrochloride. This document corroborates the high toxicity, corrosivity, and suspected mutagenicity of the analog compound. [Source: Thermo Fisher Scientific, URL: https://www.thermofisher.com/msds?productName=B22985]
- Sdfine. GHS Safety Data Sheet for 1-(2-Chloroethyl)piperidine hydrochloride. This SDS provides additional details on the health effects, including severe eye damage and chemical burns. [Source: Sdfine, URL: https://www.sdfine.com/images/msds/pdf/1-(2-Chloroethyl)piperidine-hydrochloride-MSDS.pdf]
- ChemicalBook. Safety Data Sheet for 1-(2-Chloroethyl)piperidine hydrochloride. This document recommends disposal via a licensed company and dissolving in a combustible solvent for incineration. [Source: ChemicalBook, URL: https://www.chemicalbook.com/ShowMSDSByCAS_2008-75-5.htm]
- Kemicentrum. 8.1 Organic solvent waste. This university guideline mandates the separation of halogenated and non-halogenated waste streams into specific containers. [Source: Lund University, URL: https://www.kemicentrum.lu.se/sites/kemicentrum.lu.se/files/8.1_organic_solvent_waste.pdf]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. This factsheet provides practical guidance on waste collection, including the rule to fill containers to no more than 90% capacity. [Source: ETH Zürich, URL: https://chab.ethz.ch/en/safety-and-environment/waste-disposal/hazardous-waste.html]
- Case Western Reserve University. RCRA | Environmental Health and Safety. This page explains the basics of the EPA's RCRA program as it applies to laboratory waste, including labeling requirements. [Source: Case Western Reserve University, URL: https://case.edu/ehs/waste-management/chemical-waste/rcra]
- UPenn EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. This chart provides general guidance on segregating common laboratory waste streams. [Source: University of Pennsylvania, URL: https://ehrs.upenn.
- Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. This MSDS highlights the hygroscopic nature of the compound and necessary storage conditions. [Source: Cole-Parmer, URL: https://www.coleparmer.com/msds/AC10921_msds.pdf]
- ECHEMI. 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheets. This SDS provides detailed precautionary statements (P-codes) for handling, response, storage, and disposal. [Source: ECHEMI, URL: https://www.echemi.com/msds/1-(2-chloroethyl)piperidine-hydrochloride-cas-2008-75-5.html]
- Lab Manager. Hazardous Waste Management in the Laboratory. This article discusses the high cost of RCRA violations and provides tips for effective lab waste management. [Source: Lab Manager, URL: https://www.labmanager.
- University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. This presentation outlines the key aspects of RCRA and how hazardous waste is defined and handled in a lab setting. [Source: University of Houston-Clear Lake, URL: https://www.uhcl.edu/health-safety/environmental/rcra-training.pdf]
- NY.gov. Lab Waste Management and RCRA Updates for Colleges and Universities. This document provides information on the Academic Labs Rule ("Subpart K") and accumulation time limits. [Source: New York State Department of Environmental Conservation, URL: https://www.dec.ny.gov/docs/materials_minerals_pdf/presrcralabwaste.pdf]
- Sigma-Aldrich. This compound. This product page lists hazard statements for the specific compound of interest. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/fluh99ce4688]
- TCI Chemicals. 1-(2-Chloroethyl)piperidine Hydrochloride. This product page lists GHS hazard and precautionary statements for the analog compound. [Source: TCI Chemicals, URL: https://www.tcichemicals.com/IN/en/p/C1073]
- Smolecule. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile. This page describes the compound as an intermediate in pharmaceutical synthesis and notes the DNA alkylating potential of the chloroethyl moiety. [Source: Smolecule, URL: https://www.smolecule.com/1-(2-chloroethyl)piperidine-4-carbonitrile-cas-108890-51-3.html]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]
- 5. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. ethz.ch [ethz.ch]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 15. acs.org [acs.org]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
